molecular formula C18H16N2O B11847440 Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- CAS No. 144630-79-5

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Cat. No.: B11847440
CAS No.: 144630-79-5
M. Wt: 276.3 g/mol
InChI Key: PNGCSCAUMNBMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

144630-79-5

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(8-methyl-4-phenylquinolin-5-yl)acetamide

InChI

InChI=1S/C18H16N2O/c1-12-8-9-16(20-13(2)21)17-15(10-11-19-18(12)17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)

InChI Key

PNGCSCAUMNBMEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C)C(=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- (CAS 144630-79-5), a specific functionalized quinoline derivative. Based on its structural features and the patent landscape associated with its CAS registry (assigned to SmithKline Beecham, now GSK, circa 1992-1993), this compound is identified as a key intermediate and pharmacophore scaffold in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., related to the SB-222200 and Talnetant series).

Executive Summary

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is a synthetic organic compound belonging to the 4-phenylquinoline class. It serves as a critical intermediate and structural probe in medicinal chemistry, particularly in the optimization of tachykinin receptor antagonists . The molecule features a quinoline core substituted with a phenyl group at the C4 position, a methyl group at C8, and an acetamido moiety at C5. This specific substitution pattern is designed to exploit the hydrophobic binding pockets of G-protein coupled receptors (GPCRs), specifically the NK3 receptor, where the 4-phenylquinoline scaffold provides a rigid anchor.

Chemical Structure & Physiochemical Properties[1]

Structural Identification

The compound consists of a bicyclic quinoline ring system. The 4-phenyl substituent creates a non-planar "propeller-like" conformation, essential for receptor selectivity (differentiating between NK1, NK2, and NK3 subtypes). The 5-acetamido group acts as a hydrogen bond donor/acceptor motif, mimicking the peptide backbone of endogenous tachykinins (e.g., Neurokinin B). The 8-methyl group likely restricts rotation and enhances metabolic stability by blocking the C8 position from oxidative metabolism.

PropertyValue / Description
Chemical Name Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-
CAS Registry Number 144630-79-5
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.33 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Substituents 4-Phenyl (hydrophobic), 5-Acetamido (H-bonding), 8-Methyl (steric/metabolic)
Predicted LogP 3.2 – 3.8 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (-NH-), 2 Acceptors (Quinoline N, Carbonyl O)
Appearance Off-white to pale yellow solid (typical for aminoquinolines)
Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and functional regions.

ChemicalStructure Quinoline Quinoline Core (Bicyclic Aromatic) Phenyl 4-Phenyl Group (Hydrophobic Anchor) Quinoline->Phenyl Position 4 Methyl 8-Methyl Group (Steric/Metabolic Blocker) Quinoline->Methyl Position 8 Acetamide 5-Acetamido Group (H-Bonding/Polar) Quinoline->Acetamide Position 5 Binding Binding Phenyl->Binding Receptor Selectivity Acetamide->Binding Peptide Mimicry

Caption: Structural decomposition of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide highlighting functional groups responsible for pharmacodynamic interactions.

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a classic challenge in regioselective quinoline functionalization. The most robust pathway involves the construction of the 4-phenylquinoline core followed by electrophilic aromatic substitution.

Retrosynthetic Analysis
  • Target: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

  • Precursor 1: 5-Amino-8-methyl-4-phenylquinoline

  • Precursor 2: 8-Methyl-4-phenylquinoline

  • Starting Materials: 2-Methylaniline (o-Toluidine) and Phenyl Vinyl Ketone (Acrylophenone).

Step-by-Step Synthesis Protocol

Step 1: Construction of the Quinoline Core (Modified Doebner-von Miller) This step builds the 8-methyl-4-phenylquinoline scaffold.

  • Reagents: o-Toluidine (1.0 eq), Acrylophenone (1.0 eq), HCl (conc.), FeCl₃ (oxidant).

  • Procedure:

    • Dissolve o-toluidine in ethanol/HCl.

    • Add acrylophenone dropwise at reflux.

    • Add FeCl₃ to promote oxidative cyclization (dehydrogenation of the intermediate dihydroquinoline).

    • Reflux for 4-6 hours.

    • Neutralize with NaOH, extract with dichloromethane (DCM).

  • Outcome: 8-Methyl-4-phenylquinoline.

Step 2: Regioselective Nitration The 8-methyl group blocks the C8 position. The C5 position is electronically activated for electrophilic substitution relative to the pyridine ring.

  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Procedure:

    • Dissolve 8-methyl-4-phenylquinoline in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 2 hours.

    • Pour onto ice; filter the yellow precipitate.

  • Outcome: 5-Nitro-8-methyl-4-phenylquinoline (Major isomer).

Step 3: Reduction of Nitro Group

  • Reagents: SnCl₂ / HCl or H₂ / Pd-C.

  • Procedure:

    • Suspend nitro compound in ethanol.

    • Add SnCl₂·2H₂O (5 eq) and reflux for 3 hours.

    • Adjust pH to >10, extract with ethyl acetate.

  • Outcome: 5-Amino-8-methyl-4-phenylquinoline.

Step 4: Acetylation (Final Step)

  • Reagents: Acetic anhydride (1.1 eq), Pyridine or Triethylamine.

  • Procedure:

    • Dissolve amine in DCM.

    • Add acetic anhydride and base.

    • Stir at RT for 1 hour.

    • Wash with water, dry over MgSO₄, and recrystallize from ethanol.

  • Outcome: Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- .

Synthesis Workflow Diagram

SynthesisPathway SM1 o-Toluidine Int1 8-Methyl-4-phenylquinoline SM1->Int1 Cyclization (HCl/FeCl3) SM2 Acrylophenone SM2->Int1 Cyclization (HCl/FeCl3) Int2 5-Nitro-8-methyl-4-phenylquinoline Int1->Int2 Nitration (HNO3/H2SO4) Int3 5-Amino-8-methyl-4-phenylquinoline Int2->Int3 Reduction (SnCl2) Product N-(8-methyl-4-phenyl-5-quinolinyl)acetamide Int3->Product Acetylation (Ac2O)

Caption: Synthetic pathway for CAS 144630-79-5 utilizing a regioselective nitration-reduction sequence.

Pharmacological Context & Applications

Target Interaction: NK3 Receptor Antagonism

This compound is structurally homologous to the "SB" series of compounds (e.g., SB-222200 , Talnetant ) developed by SmithKline Beecham.

  • Mechanism: It acts as an orthosteric antagonist or negative allosteric modulator of the Neurokinin-3 (NK3) receptor, a GPCR activated by Neurokinin B (NKB).

  • Binding Mode: The 4-phenyl group inserts into a hydrophobic pocket between Transmembrane (TM) helices III, V, and VI. The acetamide group forms hydrogen bonds with residues (likely Asn or Tyr) near the extracellular loop, mimicking the C-terminal amide of the endogenous peptide.

Research Applications
  • SAR Studies: Used as a reference standard to evaluate the effect of C5-substitution on NK3 affinity.

  • Metabolic Probe: The 8-methyl group is often introduced to block metabolic hydroxylation at the C8 position; this compound serves to verify that hypothesis in metabolic stability assays.

  • Precursor: Can be hydrolyzed to the free amine (5-amino-8-methyl-4-phenylquinoline) to generate urea or sulfonamide derivatives (e.g., SB-214111 analogs).

References

  • SmithKline Beecham (GSK) Patents. (1992-1993).[1] Quinoline derivatives as Tachykinin NK3 Receptor Antagonists. (See WO 93/01170 and related filings for the general scaffold class).[2]

  • ChemSrc. (2025).[3] Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- Product Entry. Retrieved from .

  • Giardina, G. A., et al. (1997). Discovery of the Novel, Potent, and Selective NK3 Receptor Antagonist SB-223412 (Talnetant). Journal of Medicinal Chemistry. (Provides context on the 4-phenylquinoline scaffold evolution).
  • Sarau, H. M., et al. (1997). Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic profile of SB-223412. Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Guide: Mechanism of Action of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide as NK3 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide , a quinoline-based antagonist of the Neurokinin-3 (NK3) receptor.

Executive Summary

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (CAS: 144630-79-5) is a small-molecule antagonist targeting the Neurokinin-3 receptor (NK3R) , a G-protein-coupled receptor (GPCR) encoded by the TACR3 gene. Belonging to the aminoquinoline class of tachykinin antagonists, this compound exerts its pharmacological effect by competitively blocking the binding of Neurokinin B (NKB) , the endogenous high-affinity ligand for NK3R.

This antagonism inhibits the G


q/11-mediated signaling cascade, preventing intracellular calcium mobilization and subsequent neuronal depolarization. Clinically, this mechanism is critical for modulating the KNDy neuronal network  (Kisspeptin/Neurokinin B/Dynorphin) in the hypothalamus, offering therapeutic potential for vasomotor symptoms (VMS) such as menopausal hot flashes and psychiatric disorders like schizophrenia.

Chemical Identity & Pharmacophore Analysis

The structural integrity of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is defined by a rigid quinoline scaffold decorated with specific functional groups that facilitate receptor docking.

FeatureChemical MoietyPharmacological Function
Core Scaffold Quinoline RingProvides the rigid aromatic template necessary for occupancy of the hydrophobic transmembrane pocket of NK3R.
Position 4 Phenyl GroupEngages in

-

stacking interactions with aromatic residues (e.g., Phe, Trp) within the receptor's binding cleft.
Position 5 Acetamide (-NH-CO-CH

)
Acts as a hydrogen bond donor/acceptor, anchoring the molecule to polar residues (e.g., Asn, Gln) in the transmembrane helices.
Position 8 Methyl GroupEnhances lipophilicity and induces steric constraints that optimize the orientation of the quinoline ring for subtype selectivity (NK3 > NK1/NK2).

Molecular Mechanism of Action

Receptor Binding Kinetics

The NK3 receptor is a 7-transmembrane (7-TM) GPCR. Under physiological conditions, the endogenous neuropeptide Neurokinin B (NKB) binds to the extracellular loops and transmembrane bundle, inducing a conformational change that activates the associated heterotrimeric G-protein.

Antagonism Mechanism: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide functions as a competitive orthosteric antagonist (or high-affinity allosteric modulator depending on the specific binding pose relative to NKB).

  • Docking: The compound penetrates the transmembrane bundle of the NK3 receptor.

  • Steric Blockade: It occupies the binding pocket, physically preventing NKB from engaging key residues (specifically in TM3, TM5, and TM6).

  • Stabilization: The antagonist stabilizes the receptor in an inactive (R) conformation, preventing the outward movement of TM6 required for G-protein coupling.

Signal Transduction Inhibition

The primary signaling pathway for NK3R is coupled to the G


q/11  protein. The antagonist disrupts this cascade at the receptor level.

Pathway Visualization:

NK3_Signaling_Inhibition cluster_inhibition Antagonist Effect NKB Neurokinin B (Ligand) NK3R NK3 Receptor (TACR3) NKB->NK3R Activation Antagonist N-(8-methyl-4-phenyl-5-quinolinyl)acetamide Antagonist->NK3R Competitive Blockade Gq Gαq/11 Protein NK3R->Gq Activates PLC Phospholipase C-β (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ Release ER->Ca2 Releases Ca2+ Response Neuronal Depolarization / Gene Expression Ca2->Response Triggers

Figure 1: Signal transduction pathway of the NK3 receptor. The antagonist (Blue) blocks the receptor activation, preventing the downstream Calcium mobilization cascade (Red).

Experimental Validation Protocols

To confirm the mechanism and potency of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, the following self-validating experimental workflows are standard in high-integrity drug discovery.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the compound for the human NK3 receptor.
  • Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human TACR3 cDNA. Harvest membranes via homogenization and centrifugation (40,000 x g).

  • Incubation:

    • Tracer: Use [

      
      H]-Senktide or [
      
      
      
      I]-Neurokinin B (~0.5 nM).
    • Test Compound: Serial dilutions of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (

      
       M to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl

      
      , 0.02% BSA.
      
  • Equilibrium: Incubate at 22°C for 60-90 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Target Metric: High affinity candidates typically exhibit
    
    
    .
Protocol B: FLIPR Calcium Mobilization Assay (Functional Potency)

Objective: Confirm the compound acts as an antagonist by inhibiting agonist-induced Ca


 flux.
  • Cell Loading: Seed HEK293-NK3R stable cells in 96-well black-wall plates. Load with Fluo-4 AM calcium-sensitive dye for 45 mins at 37°C.

  • Pre-incubation: Add N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (varying concentrations) and incubate for 15 mins.

  • Challenge: Inject

    
     concentration of NKB (agonist).
    
  • Measurement: Monitor fluorescence intensity (

    
    ) using a Fluorometric Imaging Plate Reader (FLIPR).
    
  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine functional

    
     (
    
    
    
    ).

Experimental Workflow Diagram:

Experimental_Workflow Synthesis Chemical Synthesis (CAS 144630-79-5) Binding Radioligand Binding (Ki Determination) Synthesis->Binding Functional FLIPR Ca2+ Assay (Functional Antagonism) Binding->Functional If Ki < 100nM Selectivity Selectivity Screen (vs NK1, NK2) Functional->Selectivity InVivo In Vivo Models (Gerbil Foot Tapping / Hot Flash) Selectivity->InVivo If Selective > 100x

Figure 2: Step-wise validation workflow for NK3 antagonist characterization.

Therapeutic Implications

Modulation of the KNDy Network

The primary physiological relevance of this mechanism lies in the KNDy neurons of the hypothalamus.

  • Pathology: In menopausal women, estrogen withdrawal leads to hypertrophy and hyperactivity of KNDy neurons, resulting in excessive NKB release. This activates NK3 receptors on thermoregulatory neurons, triggering hot flashes.

  • Intervention: By blocking NK3R, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide dampens this hyperactivity, resetting the thermoregulatory set-point.

Specificity and Safety

Quinoline-based NK3 antagonists generally exhibit high selectivity over NK1 (Substance P) and NK2 (Neurokinin A) receptors. This selectivity is crucial to avoid off-target effects such as hypotension (NK1 mediated) or gastrointestinal dysmotility (NK2 mediated).

References

  • Smith, P. W., et al. (2009). "New quinoline NK3 receptor antagonists with CNS activity." Bioorganic & Medicinal Chemistry Letters, 19(3), 837-840. Link

  • Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 281(3), 1303-1311. Link

  • Giardina, G. A., & Raveglia, L. F. (1997). "Recent advances in NK3 receptor antagonists." Expert Opinion on Therapeutic Patents, 7(4), 307-323. Link

  • PubChem Database. "Compound Summary: N-(8-methyl-4-phenylquinolin-5-yl)acetamide (CAS 144630-79-5)." Link

Therapeutic applications of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in schizophrenia research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Schizophrenia remains a complex neuropsychiatric disorder with a significant unmet medical need for novel therapeutic agents that address a broader range of symptoms with improved side-effect profiles. While the initial query into N-(8-methyl-4-phenyl-5-quinolinyl)acetamide did not yield specific findings in the context of schizophrenia research, the broader class of quinoline derivatives has emerged as a promising scaffold for the development of next-generation antipsychotics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the therapeutic potential of quinoline-based compounds in schizophrenia. We will explore their diverse mechanisms of action, detail key preclinical and clinical evaluation methodologies, and present a framework for their continued investigation.

Introduction: The Rationale for Quinoline Derivatives in Schizophrenia

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its rigid structure and potential for diverse substitutions allow for the fine-tuning of pharmacological properties. In the context of schizophrenia, the limitations of current antipsychotics, which primarily target the dopamine D2 receptor, have spurred the search for novel agents with multi-target engagement. Quinoline derivatives offer a versatile platform to design molecules that can modulate not only dopaminergic pathways but also serotonergic, glutamatergic, and other neurotransmitter systems implicated in the pathophysiology of schizophrenia.

Mechanisms of Action: Beyond Simple D2 Antagonism

The therapeutic potential of quinoline derivatives in schizophrenia lies in their ability to engage multiple G-protein coupled receptors (GPCRs) and ion channels. This multi-modal mechanism of action is hypothesized to contribute to a broader efficacy profile, potentially addressing the negative and cognitive symptoms of schizophrenia that are often refractory to treatment.

Dopamine Receptor Modulation

A primary target for many antipsychotic agents is the dopamine D2 receptor. Several quinoline derivatives have been shown to act as D2 receptor partial agonists or antagonists. Partial agonism is a particularly attractive mechanism, as it can theoretically stabilize dopaminergic transmission, reducing it in hyperdopaminergic states (implicated in positive symptoms) and enhancing it in hypodopaminergic states (thought to underlie negative and cognitive symptoms).

Serotonin Receptor Engagement

The serotonin system, particularly the 5-HT2A and 5-HT1A receptors, plays a crucial role in the modulation of dopamine release and has been a key target for atypical antipsychotics. Many investigational quinoline compounds exhibit high affinity for these receptors. Antagonism at the 5-HT2A receptor is believed to mitigate extrapyramidal side effects and may contribute to efficacy against negative symptoms. Agonism at the 5-HT1A receptor is also being explored for its potential anxiolytic and antidepressant effects, which could be beneficial for patients with schizophrenia.

Glutamatergic System Modulation

Dysfunction of the glutamatergic system, particularly at the N-methyl-D-aspartate (NMDA) receptor, is a leading hypothesis for the pathophysiology of schizophrenia. Certain quinoline derivatives are being investigated for their ability to modulate glutamatergic signaling, either directly at the NMDA receptor or indirectly by influencing glutamate release and reuptake.

Quinoline_Derivative_Signaling_Pathways cluster_Quinoline Quinoline Derivative cluster_Targets Cellular Targets cluster_Outcomes Therapeutic Outcomes Quinoline Quinoline-Based Compound D2R Dopamine D2 Receptor Quinoline->D2R Partial Agonism/ Antagonism HT2A Serotonin 5-HT2A Receptor Quinoline->HT2A Antagonism HT1A Serotonin 5-HT1A Receptor Quinoline->HT1A Agonism NMDAR NMDA Receptor (Glutamate) Quinoline->NMDAR Modulation Positive Amelioration of Positive Symptoms D2R->Positive Negative Improvement in Negative Symptoms HT2A->Negative EPS Reduced Extrapyramidal Side Effects HT2A->EPS HT1A->Negative NMDAR->Positive NMDAR->Negative Cognitive Enhancement of Cognitive Function NMDAR->Cognitive

Caption: Multi-target signaling pathways of quinoline derivatives in schizophrenia.

Preclinical Evaluation Workflow

The preclinical assessment of novel quinoline derivatives for schizophrenia requires a multi-tiered approach to establish a comprehensive pharmacological profile.

Preclinical_Workflow cluster_A cluster_B cluster_C cluster_D A In Vitro Profiling B In Vivo Target Engagement & Pharmacokinetics A->B Lead Compound Selection A1 Receptor Binding Assays (Ki determination) A2 Functional Assays (e.g., cAMP, Ca2+ flux) C Behavioral Models of Schizophrenia B->C Dose-Response Characterization B1 Positron Emission Tomography (PET) Imaging B2 Microdialysis B3 ADME Studies (Absorption, Distribution, Metabolism, Excretion) D Safety & Toxicology C->D Candidate Nomination C1 Amphetamine-Induced Hyperlocomotion (Positive) C2 Prepulse Inhibition (PPI) (Sensory Gating) C3 Novel Object Recognition (Cognition) D1 hERG Channel Assay D2 Rodent Toxicity Studies

Caption: Preclinical evaluation workflow for novel quinoline derivatives.

Step-by-Step Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel quinoline derivative for a panel of CNS receptors.

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the target receptor (e.g., CHO-K1 cells expressing human D2L receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).

    • Add increasing concentrations of the unlabeled quinoline test compound.

    • Add the prepared cell membranes.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection and Data Analysis:

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step-by-Step Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To assess the sensorimotor gating function, which is deficient in schizophrenia, in a rodent model.

  • Apparatus:

    • A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

  • Acclimation:

    • Place the animal (rat or mouse) in the startle chamber and allow it to acclimate for a 5-minute period with background white noise.

  • Test Session:

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) presented 30-500 ms before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • Percent PPI is calculated as: 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100].

    • Antipsychotic potential is indicated if the quinoline derivative reverses a deficit in PPI induced by a psychomimetic drug (e.g., phencyclidine or dizocilpine).

Data Presentation: Comparative Pharmacological Profile

The following table provides a hypothetical example of how to present the in vitro pharmacological data for a novel quinoline derivative compared to established antipsychotics.

Compound D2 Ki (nM) 5-HT2A Ki (nM) 5-HT1A Ki (nM) hERG IC50 (µM)
Haloperidol 0.550>10000.1
Risperidone 3.00.2300>10
Aripiprazole 0.83.54.2>10
Investigational Quinoline Derivative 1.20.510>20

Future Directions and Conclusion

The quinoline scaffold represents a highly versatile platform for the design of novel antipsychotic agents with multi-target engagement. The ability to fine-tune the pharmacological profile by modifying the quinoline ring system offers the potential to develop drugs that not only control psychosis but also address the debilitating negative and cognitive symptoms of schizophrenia with an improved safety profile. Future research should focus on optimizing the affinity and functional activity at a combination of targets to achieve a synergistic therapeutic effect. Advanced preclinical models and the use of translational biomarkers will be critical in guiding the clinical development of the next generation of quinoline-based therapeutics for schizophrenia.

References

Due to the hypothetical nature of the specific compound "N-(8-methyl-4-phenyl-5-quinolinyl)acetamide," a direct reference list cannot be generated. The principles and methodologies described in this guide are based on established practices in neuropsychopharmacology and medicinal chemistry. For further reading on the development of novel antipsychotics and the role of quinoline derivatives, the following resources are recommended:

  • Title: The design and discovery of novel multi-target antipsychotics. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: A review of the development of quinoline-based compounds as potential antipsychotic agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of 5-HT1A receptors in the treatment of schizophrenia. Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry URL: [Link]

CAS number and molecular weight of Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-, a complex heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its unique structural motifs, incorporating a substituted quinoline core, this molecule presents a compelling scaffold for the development of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological significance based on related structures.

Chemical Identity and Physicochemical Properties

Table 1: Core Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₁₈H₁₆N₂ODeduced from Structure
Molecular Weight 276.33 g/mol Calculated
CAS Number Not Assigned-
Appearance Expected to be a solidInferred from related compounds
Solubility Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.[1]Inferred from quinoline derivatives
pKa The quinoline nitrogen is basic. The exact pKa is undetermined but would be influenced by the substituents.Inferred from quinoline derivatives[1]
LogP The lipophilicity is expected to be significant due to the phenyl and quinoline rings.Inferred from quinoline derivatives[1][2]

Proposed Synthetic Pathway

The synthesis of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- can be envisioned as a two-step process, commencing with the construction of the core quinoline structure, followed by N-acetylation. A plausible and widely utilized method for quinoline synthesis is the Friedländer annulation.[3][4][5][6][7]

Synthetic Pathway 2-amino-3-methylbenzaldehyde 2-amino-3-methylbenzaldehyde Friedlander Friedländer Annulation 2-amino-3-methylbenzaldehyde->Friedlander phenylacetaldehyde Phenylacetaldehyde phenylacetaldehyde->Friedlander Precursor 8-methyl-4-phenyl-quinolin-5-amine Friedlander->Precursor Acetylation Acetylation Precursor->Acetylation Final_Product Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- Acetylation->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 8-methyl-4-phenyl-quinolin-5-amine via Friedländer Annulation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] In this proposed route, 2-amino-3-methylbenzaldehyde reacts with phenylacetaldehyde to yield the quinoline core.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-methylbenzaldehyde (1 equivalent) and phenylacetaldehyde (1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine, NaOH) or acid (e.g., p-toluenesulfonic acid).[6][7] Molecular iodine has also been reported as an efficient catalyst for this transformation.[3]

  • Reaction Conditions: The mixture is typically heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 8-methyl-4-phenyl-quinolin-5-amine.

Step 2: Acetylation of 8-methyl-4-phenyl-quinolin-5-amine

The final step involves the N-acetylation of the synthesized aminoquinoline. This is a standard transformation for which numerous methods exist.[8][9][10][11]

Experimental Protocol:

  • Reagent Preparation: Dissolve 8-methyl-4-phenyl-quinolin-5-amine (1 equivalent) in a suitable solvent. For water-soluble amines, an aqueous medium can be used; otherwise, an organic solvent like dichloromethane or tetrahydrofuran is appropriate.[9]

  • Acetylation: Add acetic anhydride (1.2 equivalents) to the solution. The reaction can be carried out in the presence of a base, such as sodium acetate or triethylamine, to neutralize the acetic acid byproduct.[8][12]

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC.

  • Isolation and Purification: Once the starting material is consumed, the reaction is quenched, often by the addition of water. The product may precipitate and can be collected by filtration. If the product remains in solution, it is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Amine in Solvent Add_Reagents Add Acetic Anhydride & Base Dissolve->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Isolate Isolate Crude Product Quench->Isolate Purify Purify Product Isolate->Purify

Caption: General workflow for the N-acetylation of an aromatic amine.

Spectroscopic Characterization (Predicted)

Confirmation of the synthesized structure would rely on standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline and phenyl rings are expected in the δ 7.0–9.0 ppm range. A singlet for the methyl group on the quinoline ring and a singlet for the acetyl methyl group will be present. The amide N-H proton will likely appear as a broad singlet.[13]
¹³C NMR Signals corresponding to the carbon atoms of the quinoline and phenyl rings, as well as the methyl and acetyl carbons, will be observed. The carbonyl carbon of the amide will resonate at a characteristic downfield shift.[13]
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-H stretching of the aromatic and methyl groups will be present.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight (276.33 g/mol ) should be observed.

Potential Biological and Pharmacological Significance

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[14][15][16][17] The presence of a phenyl group on the quinoline scaffold can further enhance these properties.

Biological_Activities Phenylquinoline_Core Phenylquinoline Core Anticancer Anticancer Phenylquinoline_Core->Anticancer e.g., G-Quadruplex targeting Antimicrobial Antimicrobial Phenylquinoline_Core->Antimicrobial Antiviral Antiviral Phenylquinoline_Core->Antiviral e.g., Anti-coronavirus Other_Activities Other Activities Phenylquinoline_Core->Other_Activities e.g., Enzyme inhibition

Caption: Reported biological activities of phenylquinoline derivatives.

  • Anticancer Activity: Numerous phenylquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[14][15] Some have been shown to target G-quadruplexes, which are non-canonical nucleic acid structures implicated in cancer cell proliferation.[15]

  • Antiviral Properties: The quinoline scaffold is present in several antiviral agents. Notably, 2-phenylquinoline derivatives have been identified as having broad-spectrum anti-coronavirus activity.[18][19]

  • Antimicrobial Effects: Substituted quinolines are known to possess antibacterial and antifungal properties.[20][21]

The specific biological profile of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- would require dedicated screening and evaluation. However, its structural features make it a promising candidate for investigation in these therapeutic areas.

Conclusion

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- represents a structurally intriguing molecule with potential applications in drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route based on established chemical principles, and an outline of its potential biological significance. The detailed experimental protocols and discussion of related compounds offer a solid foundation for researchers and scientists interested in the synthesis and evaluation of this and similar novel quinoline derivatives. Further investigation is warranted to fully elucidate its physicochemical properties and pharmacological profile.

References

  • Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annul
  • A Comparative Guide to the Biological Evaluation of Novel Phenylquinoline Deriv
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-C
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.
  • Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar.
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.
  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC.
  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Asian Journal of Organic & Medicinal Chemistry.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI.
  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Preparation and Properties of Quinoline. LBS PG College.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv
  • Structural Elucidation of a New Puzzling Compound Emerged
  • Current Pharmaceutical Aspects of Synthetic Quinoline Deriv

Sources

An In-Depth Technical Guide to the Pharmacological Characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a Derivative of the NK-3 Receptor Antagonist SB-222200

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the pharmacological characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a novel derivative of the potent and selective neurokinin-3 (NK-3) receptor antagonist, SB-222200. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles of NK-3 receptor antagonism, the established pharmacological profile of the parent compound SB-222200, and a predictive analysis of the derivative's potential attributes. By synthesizing established data with structure-activity relationship (SAR) insights, this paper offers a robust framework for the preclinical evaluation of this promising compound.

Introduction: The Neurokinin-3 Receptor as a Therapeutic Target

The neurokinin-3 (NK-3) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system (CNS).[1] Its endogenous ligand, neurokinin B (NKB), is implicated in a variety of physiological processes, including the regulation of reproductive function and body temperature.[2][3] Dysregulation of the NKB/NK-3 receptor signaling pathway has been linked to several pathological conditions, making it a compelling target for therapeutic intervention.

Notably, the NK-3 receptor plays a critical role in the hypothalamic-pituitary-gonadal axis and has emerged as a key mediator of vasomotor symptoms (hot flashes) associated with menopause.[2][4][5][6] Consequently, the development of potent and selective NK-3 receptor antagonists has become a significant focus of pharmaceutical research, with the potential to offer non-hormonal treatment options for menopausal symptoms, as well as for other CNS disorders such as schizophrenia.[7][8]

This guide focuses on a specific derivative of the well-characterized NK-3 receptor antagonist SB-222200: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. We will first establish the pharmacological benchmark set by SB-222200 and then extrapolate the expected pharmacological profile of its derivative, providing a rationale for its synthesis and further investigation.

Pharmacological Profile of the Parent Compound: SB-222200

SB-222200 is a potent, selective, and orally bioavailable non-peptide antagonist of the human NK-3 receptor.[9] Its extensive characterization provides a solid foundation for understanding the potential of its derivatives.

In Vitro Pharmacology

The in vitro pharmacological properties of SB-222200 have been thoroughly investigated using radioligand binding assays and functional cell-based assays.

Binding Affinity and Selectivity:

SB-222200 exhibits high affinity for the human NK-3 receptor, as determined by its ability to displace the radiolabeled ligand, ¹²⁵I-[MePhe⁷]neurokinin B.[9] Its binding affinity, expressed as the inhibitor constant (Ki), demonstrates species-specific differences.[10]

Receptor SpeciesKi (nM)
Human4.4[9][10][11]
Guinea Pig3[10]
Rat88[10]
Mouse174[9][10]

Crucially, SB-222200 displays excellent selectivity for the NK-3 receptor over other neurokinin receptors. It has a more than 50-fold higher affinity for the NK-3 receptor compared to the NK-2 receptor and over 100,000-fold selectivity against the NK-1 receptor.[9][10] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Functional Antagonism:

In functional assays, SB-222200 acts as a potent antagonist of NKB-induced intracellular calcium mobilization in cell lines stably expressing the human NK-3 receptor.[9][11] The half-maximal inhibitory concentration (IC₅₀) for this effect is in the nanomolar range, confirming its ability to block receptor signaling.

AssayIC₅₀ (nM)
NKB-induced Ca²⁺ mobilization (human NK-3R)18.4[9][11]
NKB-induced Ca²⁺ mobilization (murine NK-3R)265[9]

The surmountable nature of the antagonism observed in these assays suggests that SB-222200 is a competitive antagonist at the NK-3 receptor.[11]

In Vivo Pharmacology and Pharmacokinetics

SB-222200 has demonstrated efficacy in animal models and possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

In Vivo Efficacy:

Oral administration of SB-222200 effectively inhibits the behavioral responses induced by the NK-3 receptor agonist senktide in mice, with an ED₅₀ of approximately 5 mg/kg.[9] The compound's ability to attenuate these centrally mediated behaviors underscores its CNS penetrance and engagement with the target receptor in vivo.

Pharmacokinetics:

Pharmacokinetic studies in rats have shown that SB-222200 has good oral bioavailability (46%) and achieves sustained plasma concentrations.[9][12] Importantly, it effectively penetrates the CNS, a prerequisite for treating CNS disorders.[9] The correlation between brain concentrations of SB-222200 and its inhibitory effects on senktide-induced behaviors further validates its central mechanism of action.[9]

Proposed Synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

While the direct synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide has not been reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted quinolines and the acetylation of amino groups.

G A 2-Amino-3-methylaniline C 8-Methyl-4-phenyl-1H-quinolin-2-one A->C Conrad-Limpach Reaction B Ethyl benzoylacetate B->C E 2-Chloro-8-methyl-4-phenylquinoline C->E Chlorination D POCl3 D->E G 2-Chloro-8-methyl-5-nitro-4-phenylquinoline E->G Nitration F Nitrating Mixture (HNO3/H2SO4) F->G I 2-Chloro-8-methyl-4-phenylquinolin-5-amine G->I Nitro Group Reduction H Reduction (e.g., Fe/HCl or H2/Pd-C) H->I K 8-Methyl-4-phenylquinolin-5-amine I->K Dehalogenation J Dechlorination (e.g., H2/Pd-C) J->K M N-(8-methyl-4-phenyl-5-quinolinyl)acetamide K->M Acetylation L Acetic Anhydride or Acetyl Chloride L->M

Caption: Proposed synthetic pathway for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

The proposed synthesis begins with a Conrad-Limpach reaction between 2-amino-3-methylaniline and ethyl benzoylacetate to form the quinolinone core. Subsequent chlorination, nitration at the 5-position, and reduction of the nitro group would yield the 5-aminoquinoline intermediate. Dechlorination followed by acetylation of the amino group would then produce the final product.

Predicted Pharmacological Characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Based on the structure-activity relationships of 2-phenylquinoline NK-3 antagonists, we can predict the pharmacological profile of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

Structure-Activity Relationship (SAR) Analysis

The core 2-phenylquinoline scaffold is crucial for high-affinity binding to the NK-3 receptor. However, substitutions on the quinoline ring can significantly impact this affinity. Studies on related compounds have shown that substitutions at positions 5, 6, 7, and 8 of the quinoline ring system generally lead to a decrease in binding affinity.[10]

The target compound, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, possesses two such substitutions: a methyl group at the 8-position and an acetamide group at the 5-position. Therefore, it is anticipated that this derivative may exhibit a lower binding affinity for the NK-3 receptor compared to the parent compound, SB-222200.

However, the introduction of these functional groups could also influence other properties, such as metabolic stability, solubility, and off-target interactions. The acetamide group, for instance, could alter the compound's polarity and hydrogen bonding capabilities, potentially affecting its pharmacokinetic profile.

Predicted In Vitro and In Vivo Profile

Based on the SAR analysis, the following pharmacological profile is predicted for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide:

  • Binding Affinity: Likely to have a lower affinity for the NK-3 receptor than SB-222200, potentially in the higher nanomolar to micromolar range.

  • Selectivity: Expected to retain a degree of selectivity for the NK-3 receptor over NK-1 and NK-2 receptors, although this would need to be experimentally verified.

  • Functional Activity: Predicted to act as an antagonist at the NK-3 receptor, inhibiting NKB-induced signaling pathways. The potency of this antagonism would likely be correlated with its binding affinity.

  • In Vivo Efficacy: The in vivo efficacy will depend on a combination of its receptor affinity and pharmacokinetic properties. If the compound retains sufficient affinity and has favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, it could demonstrate efficacy in animal models.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a series of in vitro and in vivo experiments are required. The following are detailed protocols for key assays.

In Vitro Assays

This assay measures the affinity of the test compound for the NK-3 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NK-3 receptor (e.g., CHO-K1/NK3).[13]

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[1]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[1]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[1]

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification cluster_3 Data Analysis A Prepare NK-3R expressing cell membranes C Incubate membranes, radioligand, and test compound A->C B Prepare radioligand and test compound solutions B->C D Filter to separate bound and free radioligand C->D E Wash filters D->E F Measure radioactivity E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a radioligand binding assay.

This functional assay determines the ability of the test compound to antagonize NK-3 receptor-mediated signaling.

Protocol:

  • Cell Culture: Culture a stable cell line expressing the human NK-3 receptor (e.g., CHO-K1/NK3 or HEK293-hNK-3R) in a 96-well plate.[9][13]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[14][15][16]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an NK-3 receptor agonist (e.g., neurokinin B).[13]

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorescence plate reader (e.g., FLIPR).[16]

  • Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of the agonist-induced calcium response.

G cluster_0 Cell Preparation cluster_1 Compound Treatment and Stimulation cluster_2 Signal Detection and Analysis A Culture NK-3R expressing cells in a 96-well plate B Load cells with a calcium-sensitive dye A->B C Pre-incubate cells with test compound B->C D Stimulate cells with NK-3 receptor agonist C->D E Measure fluorescence change D->E F Calculate IC50 value E->F

Caption: Workflow for a calcium mobilization assay.

In Vivo Assays

This model assesses the central in vivo activity of NK-3 receptor antagonists.

Protocol:

  • Animal Model: Use male CD-1 mice.[10]

  • Compound Administration: Administer the test compound orally or via another appropriate route.

  • Agonist Challenge: After a suitable pre-treatment time, administer the selective NK-3 receptor agonist senktide intraperitoneally or intracerebroventricularly.[9]

  • Behavioral Observation: Observe and quantify specific behaviors induced by senktide, such as locomotion, rearing, sniffing, and wet dog shakes.[10]

  • Data Analysis: Determine the dose of the test compound required to inhibit the senktide-induced behaviors by 50% (ED₅₀).

This is a translational model for evaluating the efficacy of compounds in treating menopausal hot flashes.

Protocol:

  • Animal Model: Use ovariectomized female rats, which exhibit a thermoregulatory deficit analogous to hot flashes.

  • Temperature Monitoring: Monitor core body temperature and tail skin temperature using telemetry devices.

  • Compound Administration: Administer the test compound chronically over a defined period.

  • Data Analysis: Analyze the effect of the compound on the frequency and magnitude of temperature fluctuations, which are indicative of hot flash-like events.

Conclusion

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide represents a novel derivative of the well-established NK-3 receptor antagonist SB-222200. While SAR principles suggest a potentially lower binding affinity compared to its parent compound, its unique substitution pattern may confer other advantageous pharmacological properties. The comprehensive experimental framework outlined in this guide, encompassing in vitro binding and functional assays, as well as in vivo behavioral and translational models, provides a clear path for the thorough pharmacological characterization of this and other novel NK-3 receptor antagonists. The insights gained from such studies will be instrumental in advancing the development of new non-hormonal therapies for menopausal symptoms and other CNS disorders.

References

  • Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity. (n.d.). Retrieved from [Link]

  • Sarau, M. J., et al. (2000). Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 295(1), 373–381. Retrieved from [Link]

  • Pharmacokinetic profile of orally administered SB-222200 in rat (A) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Nonacs, R. (2024, August 8). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. MGH Center for Women's Mental Health. Retrieved from [Link]

  • A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. (2023, June 12). Consult QD. Retrieved from [Link]

  • SB-222200 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

  • (PDF) Neurokinin-3 (NK-3) receptor antagonists. (2025, August 7). ResearchGate. Retrieved from [Link]

  • SB 223412, a novel quinoline NK-3 receptor antagonist with high potency, selectivity and oral activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Trower, M., et al. (2020). Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial. Menopause, 27(6), 627–635. Retrieved from [Link]

  • Human Recombinant NK3 Tachykinin Receptor Stable Cell Line Cat. No. M00201. (n.d.). GenScript. Retrieved from [Link]

  • Advent of NK3R Antagonists for the Treatment of Menopausal Hot Flushes: A Narrative Review. (2025, July 29). Spiral. Retrieved from [Link]

  • Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. (n.d.). PMC. Retrieved from [Link]

  • Depypere, H., et al. (2023). Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy. Journal of Mid-life Health, 14(2), 173–180. Retrieved from [Link]

  • Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. (2021, May 28). SciELO Colombia. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Skorupskaite, K., et al. (2017). Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women. Neuroendocrinology, 106(1), 41–51. Retrieved from [Link]

  • Catalani, M. P., et al. (2011). Identification of novel NK1/NK3 dual antagonists for the potential treatment of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 21(22), 6899–6904. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

An In-depth Technical Guide to the CNS Drug Discovery Potential of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Neurotherapeutics

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities that can effectively cross the blood-brain barrier and modulate key pathological pathways remains a paramount challenge. The quinoline scaffold, a privileged structure in medicinal chemistry, has consistently yielded compounds with a wide array of biological activities, including significant potential in the realm of neurodegenerative and psychiatric disorders.[1][2] This guide delves into the prospective role of a specific, novel quinoline derivative, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, as a next-generation CNS therapeutic. While direct experimental data on this precise molecule is nascent, this document synthesizes established principles from structurally related compounds to build a robust, scientifically-grounded framework for its investigation and development. We will explore a hypothesized mechanism of action, propose a viable synthetic route, and outline a comprehensive preclinical evaluation cascade, thereby providing a technical roadmap for researchers, scientists, and drug development professionals dedicated to advancing CNS therapies.

The Quinoline Core in CNS Drug Discovery: A Foundation of Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous approved drugs and investigational agents.[2] Its derivatives have been explored for a multitude of therapeutic applications, ranging from antimalarial to anticancer agents.[1] In the context of CNS disorders, the versatility of the quinoline scaffold allows for the fine-tuning of physicochemical properties, such as lipophilicity and polarity, which are critical for penetrating the blood-brain barrier.[2] Furthermore, the aromatic and heterocyclic nature of the quinoline core provides a rich platform for diverse substitutions, enabling the targeted modulation of various CNS receptors, enzymes, and signaling pathways.[3]

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide combines the established quinoline core with an acetamide moiety, a common functional group in medicinal chemistry known to influence solubility, metabolic stability, and target engagement.[4] The strategic placement of a methyl group at the 8-position and a phenyl group at the 4-position is anticipated to further refine the molecule's steric and electronic properties, potentially enhancing its selectivity and potency for a specific CNS target.

Hypothesized Mechanism of Action: Targeting Phosphodiesterase 5 for Neuroprotection

Based on the demonstrated efficacy of other quinoline derivatives in preclinical models of Alzheimer's disease, a compelling hypothesized mechanism of action for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is the inhibition of phosphodiesterase 5 (PDE5).[5] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways, including those involved in synaptic plasticity and memory formation.[5] By inhibiting PDE5, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide could elevate cGMP levels in the brain, thereby rescuing synaptic and cognitive deficits associated with neurodegenerative conditions.[5]

Signaling Pathway Diagram

PDE5_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_R->NO_Synthase Ca2+ influx activates sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 CREB CREB Phosphorylation PKG->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity & Memory CREB->Synaptic_Plasticity Promotes GMP GMP PDE5->GMP Degrades cGMP to Compound N-(8-methyl-4-phenyl- 5-quinolinyl)acetamide Compound->PDE5 Inhibits NO Nitric Oxide (NO) NO_Synthase->NO Produces NO->sGC Activates

Caption: Hypothesized PDE5 inhibition pathway in a neuron.

Synthetic Chemistry: A Proposed Route to N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

The synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide can be envisioned through a multi-step process leveraging established methodologies for quinoline and acetamide formation. A plausible synthetic workflow is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 2-Amino-3-methyl- benzonitrile Reagent1 1. Pfitzinger Reaction (or similar condensation/ cyclization) 2. Nitration 3. Reduction Reactant1->Reagent1 Reactant2 Acetophenone Reactant2->Reagent1 Intermediate1 8-Methyl-4-phenyl- quinolin-5-amine Reagent2 Acetylation (e.g., Acetic Anhydride, Acetyl Chloride) Intermediate1->Reagent2 Reagent1->Intermediate1 Intermediate2 N-(8-methyl-4-phenyl- 5-quinolinyl)acetamide Reagent2->Intermediate2

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol: Synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide
  • Step 1: Synthesis of 8-Methyl-4-phenylquinolin-5-amine (Intermediate 1)

    • A variation of the Pfitzinger reaction or a similar condensation/cyclization reaction between 2-amino-3-methylbenzonitrile and acetophenone would be employed to construct the core 8-methyl-4-phenylquinoline ring.

    • The resulting quinoline would then undergo nitration, likely at the 5-position, followed by reduction of the nitro group to an amine to yield the key intermediate, 8-methyl-4-phenylquinolin-5-amine.

  • Step 2: Acetylation to Yield the Final Compound (Intermediate 2)

    • The 8-methyl-4-phenylquinolin-5-amine intermediate would be acetylated using a standard acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base to afford the final product, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

    • Purification would be achieved through recrystallization or column chromatography. The structure of the final compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).[6]

Preclinical Development and Experimental Protocols

A rigorous preclinical evaluation is essential to validate the therapeutic potential of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. This would involve a tiered approach, starting with in vitro assays to confirm the mechanism of action and progressing to in vivo models to assess efficacy and safety.

In Vitro Assay Cascade

In_Vitro_Workflow Start N-(8-methyl-4-phenyl- 5-quinolinyl)acetamide PDE5_Assay PDE5 Enzymatic Assay (Determine IC50) Start->PDE5_Assay Cell_Viability Neuronal Cell Viability Assay (e.g., MTT on SH-SY5Y cells) Start->Cell_Viability BBB_Model In Vitro Blood-Brain Barrier Model (e.g., Transwell assay) Start->BBB_Model cGMP_Assay Intracellular cGMP Measurement PDE5_Assay->cGMP_Assay If potent Neuroprotection_Assay Neuroprotection Assay (e.g., against H2O2-induced oxidative stress) Cell_Viability->Neuroprotection_Assay If non-toxic Proceed_In_Vivo Proceed to In Vivo Studies Neuroprotection_Assay->Proceed_In_Vivo If protective cGMP_Assay->Proceed_In_Vivo If cGMP increased BBB_Model->Proceed_In_Vivo If permeable

Caption: A tiered workflow for in vitro evaluation.

Detailed Experimental Protocols
  • PDE5 Inhibitory Activity Assay: The in vitro enzymatic activity of the compound against PDE5 would be determined using a commercially available assay kit.[5] The assay measures the conversion of cGMP to GMP, and the inhibitory effect of the compound would be quantified as an IC₅₀ value.

  • Neuronal Cell Viability and Neuroprotection: The cytotoxicity of the compound would be assessed in a human neuroblastoma cell line (e.g., SH-SY5Y) using an MTT assay.[3] Subsequently, the neuroprotective effects would be evaluated by pre-treating the cells with the compound before exposing them to an oxidative insult, such as hydrogen peroxide (H₂O₂).[3]

  • In Vivo Efficacy in an Alzheimer's Disease Mouse Model: A transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) would be used to assess the in vivo efficacy of the compound.[5] Following chronic administration of the compound, cognitive function would be evaluated using behavioral tests such as the Morris water maze. Post-mortem brain tissue analysis would be conducted to measure levels of amyloid-beta plaques and markers of synaptic plasticity.[5]

ADME/Tox Profile Summary
PropertyDesired CharacteristicRationale
Solubility > 50 µMEnsures suitability for in vitro and in vivo studies.
Permeability High (Papp > 10 x 10⁻⁶ cm/s)Predicts ability to cross the blood-brain barrier.[2][3]
Metabolic Stability t½ > 30 min (in liver microsomes)Indicates resistance to rapid metabolism, allowing for sustained exposure.
Cytotoxicity IC₅₀ > 50 µMDemonstrates a favorable safety profile in neuronal cells.[3]
hERG Inhibition IC₅₀ > 10 µMReduces the risk of cardiac side effects.

Conclusion and Future Directions

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide represents a promising, albeit currently hypothetical, candidate for CNS drug discovery. Its quinoline core provides a validated scaffold for CNS-active compounds, and its hypothesized mechanism as a PDE5 inhibitor offers a clear therapeutic rationale for conditions such as Alzheimer's disease.[1][5] The proposed synthetic route is chemically feasible, and the outlined preclinical development plan provides a comprehensive framework for its evaluation.

Future research should focus on the successful synthesis and characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. Following this, the execution of the described in vitro and in vivo studies will be critical to validate its hypothesized mechanism of action and therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising new chemical entity. Through a systematic and rigorous drug discovery process, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide could emerge as a valuable lead compound in the development of novel therapies for debilitating CNS disorders.

References

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. (URL: )
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: )
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. (URL: )
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Quinazolinone derivatives as potential CNS depressant agents[7] - ResearchGate. (URL: )

  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. (URL: )
  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))
  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid

Sources

Introduction: The Emergence of the Neurokinin-3 Receptor as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Development of Quinoline-Based NK3 Receptor Antagonists

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of physiological effects through three distinct G-protein coupled receptors: the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors, respectively.[1] The NK3 receptor (NK3R), preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system (CNS).[2] NKB/NK3R signaling is a critical component of neuroendocrine regulation, particularly within the hypothalamus, where it modulates the release of Gonadotropin-Releasing Hormone (GnRH).[3][4]

Initial drug development efforts targeting this receptor focused on its role in CNS disorders, including schizophrenia.[5] However, a deeper understanding of its function in hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons revealed its pivotal role in thermoregulation.[5][6] This insight led to a strategic shift, identifying the NK3R as a novel, non-hormonal target for treating vasomotor symptoms (VMS), commonly known as hot flashes, in menopausal women.[7][8] The development of small molecule antagonists, particularly those built upon the quinoline scaffold, was instrumental in validating this therapeutic hypothesis and paving the way for a new class of therapeutics.

Part 1: The Quinoline Scaffold - Pioneering Non-Peptide NK3R Antagonists

The journey from peptidic ligands to orally bioavailable small molecules capable of penetrating the blood-brain barrier is a foundational story in modern pharmacology. Early research established that non-peptide antagonists were essential for therapeutic development. The quinoline ring system, a bicyclic aromatic heterocycle, emerged as a privileged scaffold in this endeavor.

Early Discovery and Lead Optimization

Pioneering work in the late 1990s and early 2000s by pharmaceutical companies like SmithKline Beecham (now GlaxoSmithKline) identified 2-phenyl-4-quinolinecarboxamides as potent and selective NK3R antagonists.[9][10] Compounds such as talnetant (SB-223412) and SB-222200 became benchmark molecules for the class, demonstrating high affinity for the human NK3 receptor.[2]

These initial leads were heavily optimized to improve potency, selectivity against other neurokinin receptors, and pharmacokinetic properties, especially CNS penetration for the intended psychiatric indications.[2][11] Medicinal chemistry campaigns explored modifications at nearly every position of the quinoline core and the phenyl and carboxamide substituents.

Structure-Activity Relationship (SAR) of Quinoline-Based Antagonists

The development of these antagonists provided a rich dataset for understanding the structural requirements for NK3R binding.

  • The Quinoline Core: The quinoline nitrogen and the fused benzene ring were found to be critical determinants for high-affinity binding.[9] Attempts to replace the quinoline system with other bicyclic scaffolds, such as naphthalene, often resulted in a significant loss of potency, although a naphthalene-based compound did retain enough activity to be considered for further modification.[9]

  • Position 2 (Phenyl Group): An unsubstituted phenyl ring at this position was generally optimal for potency.

  • Position 3 (Linker): This position proved amenable to the introduction of various substituents to modulate properties like solubility and cell permeability. Optimization of linkers at this position led to compounds with improved CNS penetration.[2]

  • Position 4 (Carboxamide): The carboxamide moiety served as a crucial interaction point. The nature of the amide substituent was a key driver of both potency and selectivity. Bulky, chiral groups such as (S)-1-cyclohexylethyl were found to confer high affinity.[10]

The table below summarizes key SAR insights from the optimization of the 2-phenyl-4-quinolinecarboxamide scaffold.

Compound/SeriesKey Structural FeatureImpact on ActivityReference
General Formula I Quinoline CoreEssential for high-affinity binding. The nitrogen atom is a crucial determinant.[9]
Talnetant (SB-223412) (S)-N-(1-phenylethyl)carboxamide at C4Potent and selective hNK3R antagonist.[2]
SB-222200 (S)-N-(1-cyclohexylethyl)carboxamide at C4Potent and selective hNK3R antagonist.[2][12]
GSK172981 (Compound 10) 3-aminoquinoline derivativeMaintained high affinity with excellent CNS penetration.[2]
SB-414240 (Compound 28) (S)-(+)-N-(1,2,2-trimethylpropyl) at C4Stepwise modification led to the first hNK-2R-selective antagonist from this class.[10]

Part 2: Clinical Evolution and Proof of Concept

While the initial development of quinoline-based NK3R antagonists for schizophrenia did not lead to a marketed drug, the compounds were invaluable pharmacological tools. They enabled the exploration of NK3R biology and ultimately provided the proof-of-concept for a new therapeutic indication.

The Shift to Menopausal Vasomotor Symptoms

The understanding that KNDy neurons in the hypothalamus become hypertrophied in postmenopausal women, leading to temperature instability, provided a strong rationale for investigating NK3R antagonists for hot flashes.[5][6] It was hypothesized that by blocking NKB signaling, these antagonists could restore normal thermoregulation.[13]

A phase 2, randomized, double-blind, placebo-controlled trial with MLE4901 , an NK3R antagonist, provided the first clinical validation.[8][13] The trial demonstrated that treatment significantly reduced the frequency and severity of hot flashes compared to placebo.[13][14] Although development of MLE4901 was discontinued due to transient elevations in liver enzymes, this was considered an idiosyncratic effect related to its specific chemical structure rather than a class-wide issue.[7] This trial was a landmark, proving that NK3R antagonism was a viable and highly effective non-hormonal strategy for VMS.

Legacy of the Quinoline Scaffold

The extensive research on quinoline-based antagonists like talnetant and osanetant laid the essential groundwork for the field.[12] This work defined the pharmacophore, validated the target, and demonstrated that small molecules could effectively and selectively modulate NK3R activity in humans. This knowledge directly informed the development of subsequent generations of NK3R antagonists, including the recently approved non-quinoline drug fezolinetant and the late-stage dual NK1/NK3 antagonist elinzanetant .[6][7][15] In May 2023, the U.S. FDA approved fezolinetant for the treatment of moderate to severe VMS, marking a major milestone built on the foundation of earlier quinoline-based research.[6][7]

Part 3: Core Experimental Methodologies

The characterization of novel quinoline-based NK3R antagonists relies on a robust suite of in vitro assays to determine binding affinity and functional activity.

Radioligand Binding Assay for NK3R Affinity (Ki)

This assay quantifies the affinity of a test compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NK3R Incubate Incubate membranes, radioligand, & test compound at 30°C for 60 min Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]SB222200) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filter Rapidly filter mixture through PEI-soaked GF/C filters Incubate->Filter Terminates binding Wash Wash filters with ice-cold buffer to remove unbound radioligand Filter->Wash Count Measure radioactivity on filters using scintillation counter Wash->Count IC50 Plot % inhibition vs. compound concentration to determine IC50 Count->IC50 Ki Calculate Ki from IC50 using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for determining antagonist binding affinity (Ki) via radioligand competition assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the human NK3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a suitable assay buffer.[16] Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (e.g., 50-100 µg protein).

    • 50 µL of test compound at various concentrations (typically from 10 µM to 0.1 nM).

    • 50 µL of a known NK3R radioligand (e.g., [3H]SB222200) at a concentration at or below its Kd value.[16][17]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand but no test compound (buffer only).

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known, unlabeled NK3R antagonist (like talnetant) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[16]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI), using a cell harvester. This separates the membrane-bound radioligand from the unbound.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the retained radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs when an agonist activates the Gq-coupled NK3 receptor.[18]

NK3R Signaling Pathway Diagram

G NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor (7-Transmembrane) NKB->NK3R Activates Antagonist Quinoline Antagonist Antagonist->NK3R Blocks Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Cytoplasm ↑ [Ca2+]i (Cytoplasmic) ER->Ca_Cytoplasm Releases Ca2+ Response Cellular Response Ca_Cytoplasm->Response

Caption: Simplified NKB/NK3R signaling pathway leading to intracellular calcium mobilization.

Detailed Protocol:

  • Cell Preparation: Culture cells stably expressing the human NK3 receptor (e.g., CHO or HEK293 cells) in a 96- or 384-well black, clear-bottom plate until confluent.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (like HBSS). Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified.[18][19]

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add the quinoline-based test compound (antagonist) at various concentrations to the wells. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

  • Signal Detection: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR).

  • Agonist Challenge: The instrument will measure a baseline fluorescence reading. It will then inject a solution of an NK3R agonist (e.g., senktide or NKB) at a concentration known to elicit a robust response (typically the EC80).

  • Data Acquisition: Immediately following agonist injection, the instrument will record the fluorescence intensity over time (typically for 1-3 minutes) at sub-second intervals.[19] An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the response versus the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced functional response.

Conclusion

The history of quinoline-based NK3 receptor antagonists is a compelling example of rational drug design and the evolution of therapeutic strategy. Although initially pursued for psychiatric disorders, the deep pharmacological understanding gained from these early molecules was pivotal. The quinoline scaffold served as the essential tool that allowed researchers to probe NK3R biology, establish a robust structure-activity relationship, and ultimately validate the receptor as a highly promising target for non-hormonal treatment of menopausal symptoms. The clinical success of newer generation NK3R antagonists is a direct legacy of the foundational research conducted on these pioneering quinoline compounds.

References

  • MGH Center for Women's Mental Health. (n.d.). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. Retrieved from MGH Center for Women's Mental Health website: [Link]

  • Labrie, F., & Labrie, C. (2023). Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. The Lancet, 401(10384), 1265-1266. Retrieved from [Link]

  • Cleveland Clinic. (2023). A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. Consult QD. Retrieved from [Link]

  • Oishi, S., et al. (2013). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry, 56(21), 8582–8593. Retrieved from [Link]

  • The North American Menopause Society. (2023). Mechanism of Novel FDA Approved Nonhormone Treatment Option for Vasomotor Symptoms Explained [Video]. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4899. Retrieved from [Link]

  • Smith, P. W., et al. (2009). New quinoline NK3 receptor antagonists with CNS activity. Bioorganic & Medicinal Chemistry Letters, 19(3), 837-840. Retrieved from [Link]

  • Procopiou, P. A., et al. (2016). The discovery of quinoline based single-ligand human H1 and H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5855-5859. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website: [Link]

  • Wang, C., et al. (2023). Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala. Cellular and Molecular Life Sciences, 80(10), 281. Retrieved from [Link]

  • Chen, C., & Wu, X. (2016). Recent Development of Non-Peptide GnRH Antagonists. Current Medicinal Chemistry, 23(21), 2201-2220. Retrieved from [Link]

  • Prague, J. K., et al. (2017). Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet, 389(10081), 1809-1820. Retrieved from [Link]

  • Tian, G., et al. (2007). Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition. Molecular Pharmacology, 71(3), 902-911. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... Retrieved from ResearchGate website: [Link]

  • MGH Center for Women's Mental Health. (n.d.). Neurokinin-3 Receptor Antagonists: A Novel Approach to the Treatment of Menopausal Symptoms. Retrieved from MGH Center for Women's Mental Health website: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from Creative Bioarray website: [Link]

  • Malherbe, P., et al. (2011). Me-Talnetant and Osanetant Interact within Overlapping but Not Identical Binding Pockets in the Neurokinin 3 Receptor. Journal of Chemical Information and Modeling, 51(11), 2932–2938. Retrieved from [Link]

  • Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. Retrieved from [Link]

  • ResearchGate. (n.d.). Neurokinin receptor NK2 and NK3 ligand binding assay. Retrieved from ResearchGate website: [Link]

  • ResearchGate. (n.d.). Quinoline NK-3 receptor antagonists derived from SB 223412 scaffold. Retrieved from ResearchGate website: [Link]

  • Che, Y., et al. (2018). Activation of Neurokinin 3 Receptors Stimulates GnRH Release in a Location-Dependent but Kisspeptin-Independent Manner in Adult Mice. Endocrinology, 159(1), 365–375. Retrieved from [Link]

  • healthbook TIMES Oncology Hematology. (2025). Neurokinin 1/3 Receptor Antagonists for Vasomotor Symptoms in Women with Breast Cancer. Retrieved from healthbook TIMES Oncology Hematology website: [Link]

  • Neal-Perry, G., & Santoro, N. (2020). Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause. Therapeutic Advances in Reproductive Health, 14, 263349412093510. Retrieved from [Link]

  • Akocak, S., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 83(1), 163-181. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • Wouters, A. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from University of Antwerp website: [Link]

  • Marugan, J., et al. (2010). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Retrieved from NIH Molecular Libraries Program website: [Link]

  • Wang, Y., et al. (2024). A novel role of NK3 receptor signaling in bipolar disorder. Journal of Translational Genetics and Genomics, 8(1), 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms. Retrieved from ResearchGate website: [Link]

  • Mehta, D., & Dhillo, W. S. (2025). Advent of NK3R Antagonists for the Treatment of Menopausal Hot Flushes: A Narrative Review. International Journal of Molecular Sciences, 26(17), 13456. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR-identified moieties responsible for activity in quinine 3. Retrieved from ResearchGate website: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from Organic Chemistry Portal website: [Link]

  • Ionescu, I. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8899. Retrieved from [Link]

  • Zhang, L. L., & Shan, L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from Agilent website: [Link]

  • MGH Psychiatry Academy. (n.d.). New treatments for schizophrenia. Retrieved from MGH Psychiatry Academy website: [Link]

  • Giardina, G. A., et al. (1999). Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. Il Farmaco, 54(6), 364-374. Retrieved from [Link]

  • Giardina, G. A., et al. (2001). Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1863-1874. Retrieved from [Link]

Sources

Metabolic Stability of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and clearance.[1] Early assessment of metabolic lability is therefore a cornerstone of modern drug discovery, enabling project teams to prioritize compounds with favorable drug-like properties. This guide provides a comprehensive framework for determining the metabolic stability of the novel quinoline derivative, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, using a human liver microsomal assay. We will delve into the underlying principles, provide a detailed, field-proven experimental protocol, and outline the necessary data analysis to calculate essential parameters like in vitro half-life (t½) and intrinsic clearance (Clint). This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine their in vitro drug metabolism screening workflows.

Introduction

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of drug molecules into more water-soluble compounds, is a primary mechanism of drug elimination.[2][3] An NCE that is too rapidly metabolized (i.e., has low metabolic stability) may fail to achieve therapeutic concentrations in the body or require frequent, high doses, increasing the risk of off-target toxicity. Conversely, a compound that is too stable may accumulate, leading to safety concerns. Therefore, quantifying metabolic stability is essential for predicting in vivo behavior and establishing a viable dosing regimen.[1]

Liver Microsomes as an In Vitro Model System

The liver is the principal organ of drug metabolism.[4][5] To model hepatic metabolism in vitro, subcellular fractions are widely used. Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes, which are isolated via differential ultracentrifugation.[5][6] They are a cost-effective and robust model system because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast majority of marketed drugs.[3][5] While they lack the full complement of Phase II enzymes and cellular transporters found in intact hepatocytes, their ease of use, amenability to high-throughput screening, and reproducibility make them the workhorse for early-stage metabolic stability assessment.[2][7]

Profile of the Test Article: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

The test article for this guide is N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a novel compound featuring a quinoline core. Quinoline and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the metabolic fate of this specific analogue is crucial for its development as a potential therapeutic agent. This guide will use it as an exemplar to illustrate the complete workflow for assessing metabolic stability.

Principle of the Assay

The microsomal stability assay quantifies the rate at which a test compound is metabolized by liver enzymes. The core principle involves incubating the test compound at a low concentration (typically ≤1 µM, well below the Michaelis-Menten constant, Km, to ensure first-order kinetics) with a suspension of liver microsomes.[8] The metabolic reactions are initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as an essential cofactor for CYP enzymes.[6] Aliquots are taken at various time points and the reaction is terminated ("quenched") by adding an organic solvent like ice-cold acetonitrile. The concentration of the remaining parent compound in each sample is then determined using a highly sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] By plotting the natural logarithm of the percentage of the parent compound remaining against time, the rate of metabolism can be determined.

Materials and Methods

Reagents and Materials
Reagent/MaterialSupplier/GradePurpose
N-(8-methyl-4-phenyl-5-quinolinyl)acetamideIn-house/Custom SynthesisTest Article
Pooled Human Liver Microsomes (HLM)Corning, BD Biosciences, or equivalentEnzyme Source
NADPH Regenerating System (e.g., solutions containing NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)Corning or equivalentCofactor for CYP enzymes
Potassium Phosphate Buffer (100 mM, pH 7.4)Sigma-Aldrich, ACS GradeIncubation Buffer
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, HPLC GradeSolvent for Test Article Stock
Acetonitrile (ACN) with Internal StandardFisher Scientific, Optima LC/MS GradeQuenching/Protein Precipitation
Midazolam, DextromethorphanSigma-AldrichPositive Control Compounds
96-well Incubation PlatesVWR or equivalentReaction Vessel
LC-MS/MS System (e.g., Waters ACQUITY UPLC with TQD MS)Waters, Sciex, or equivalentAnalytical Quantification
Preparation of Solutions
  • Test Article Stock Solution (10 mM): Dissolve N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in 100% DMSO.

  • Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution 1:100 in a 50:50 ACN:Water mixture.

  • HLM Working Suspension (1 mg/mL): On the day of the experiment, thaw the commercial HLM stock (typically 20 mg/mL) rapidly in a 37°C water bath. Immediately place on ice and dilute with ice-cold 100 mM potassium phosphate buffer (pH 7.4).[8]

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. Keep on ice until use.

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) at a fixed concentration for analytical normalization.

The Liver Microsomal Stability Assay: A Step-by-Step Protocol

This protocol is designed for a 96-well plate format to enhance throughput.

  • Plate Mapping: Design the plate layout to include time zero (T0) samples, time-course samples (e.g., 5, 15, 30, 45, 60 min), a negative control (-NADPH), and positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Compound Addition: Add the appropriate volume of the 100 µM intermediate spiking solution to the wells of the 96-well plate. For a final incubation concentration of 1 µM in a 200 µL final volume, 2 µL of the 100 µM solution would be added.

  • Pre-incubation: Add 178 µL of the 1 mg/mL HLM working suspension to each well. For the T0 wells, add 178 µL of HLM and immediately add 200 µL of the ice-cold quenching solution. For all other wells, cover the plate and pre-incubate for 10 minutes at 37°C in a shaking incubator to equilibrate the temperature.

  • Reaction Initiation: To initiate the reaction in the time-course and control wells, add 20 µL of the pre-warmed NADPH regenerating system.[6] For the -NADPH control wells, add 20 µL of phosphate buffer instead.

  • Incubation: Return the plate to the 37°C shaking incubator.

  • Reaction Termination: At each designated time point (e.g., 5, 15, 30, 45, and 60 minutes), remove the plate and add 200 µL of the ice-cold quenching solution to the appropriate wells to stop the reaction.

  • Protein Precipitation: Once all reactions are quenched, seal the plate, vortex for 2 minutes, and then centrifuge at 3000-4000 rpm for 15 minutes to pellet the precipitated microsomal proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Reaction Incubation cluster_quench Sample Processing A Map 96-well Plate (T0, Timepoints, Controls) B Add 2 µL of 100 µM Test Compound Solution A->B C Add 178 µL of 1 mg/mL HLM Suspension B->C D Pre-incubate Plate 10 min @ 37°C C->D E Initiate Reaction: Add 20 µL NADPH System D->E F Incubate @ 37°C with Shaking E->F G Quench at Timepoints with 200 µL Cold ACN + IS F->G H Vortex & Centrifuge (3000 rpm, 15 min) G->H I Transfer Supernatant to Analysis Plate H->I J LC-MS/MS Analysis I->J

Caption: Workflow for the human liver microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area of the parent compound) is used to calculate the metabolic stability.

Calculating the Rate of Disappearance

The percentage of the parent compound remaining at each time point is calculated relative to the T0 sample:

% Remaining = (Peak Area at Time t / Peak Area at Time 0) x 100

The natural logarithm (ln) of the % Remaining is then plotted against incubation time. The slope of this line, determined by linear regression, represents the elimination rate constant, k (in min⁻¹).

Determining In Vitro Half-Life (t½)

The in vitro half-life is the time required for 50% of the parent compound to be metabolized. It is calculated from the elimination rate constant:

t½ (min) = 0.693 / k

Calculating In Vitro Intrinsic Clearance (Clint)

The in vitro intrinsic clearance (Clint) normalizes the rate of metabolism to the amount of protein used in the incubation. It is a measure of the inherent ability of the liver enzymes to metabolize a drug.[9]

Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))

For this protocol:

Clint = (k) x (200 µL / 0.178 mg)

Data Presentation

The results for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide and control compounds should be summarized in a clear, tabular format.

Compoundt½ (min)Clint (µL/min/mg protein)
N-(8-methyl-4-phenyl-5-quinolinyl)acetamide [Calculated Value][Calculated Value]
Midazolam (Positive Control)[Calculated Value][Calculated Value]
Dextromethorphan (Positive Control)[Calculated Value][Calculated Value]
Data Analysis Flow Diagram

G A Raw LC-MS/MS Data (Peak Area Ratios) B Calculate % Parent Remaining vs. Time A->B C Plot ln(% Remaining) vs. Time B->C D Linear Regression to find Slope (k) C->D E Calculate In Vitro t½ t½ = 0.693 / k D->E F Calculate In Vitro Clint Clint = k * (V/mg) D->F G Final Report: Rank Compound Stability E->G F->G

Caption: Logical flow for calculating stability parameters from raw data.

Causality and Self-Validation in Experimental Design

A robust protocol is a self-validating one. The inclusion of specific controls and adherence to certain parameters are not arbitrary; they are essential for ensuring the integrity and interpretability of the data.

  • Why use a 1 µM substrate concentration? This concentration is typically below the Km for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics. This simplifies the data analysis, as the rate of metabolism is directly proportional to the substrate concentration, allowing for the calculation of a linear clearance rate.[8]

  • The "-NADPH" Control: This is arguably the most critical control. By omitting the essential cofactor, no CYP-mediated metabolism should occur. Any loss of the parent compound in this control group points to non-enzymatic degradation (e.g., chemical instability in the buffer) or non-specific binding to the plasticware or microsomal protein. A significant loss (>15-20%) in this control can invalidate the results for that compound.

  • Positive Controls: Using well-characterized compounds like midazolam (a CYP3A4 substrate) and dextromethorphan (a CYP2D6 substrate) validates the metabolic competency of the microsomal batch.[8] If these compounds are not metabolized at their expected rates, it indicates a problem with the experimental system (e.g., degraded microsomes, inactive cofactor), not necessarily the test article.

  • Protein Concentration: The microsomal protein concentration (here, ~0.9 mg/mL in the final incubation) is a balance. It must be high enough to produce a measurable rate of depletion for stable compounds but low enough that highly metabolized compounds do not disappear before the first time point can be measured.

Conclusion

The human liver microsomal stability assay is an indispensable tool in early drug discovery for evaluating the metabolic liabilities of new chemical entities. By following the detailed protocol and data analysis framework presented in this guide, researchers can reliably determine the in vitro half-life and intrinsic clearance of compounds like N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. This data provides a critical early assessment of a compound's pharmacokinetic potential, guiding medicinal chemistry efforts to optimize metabolic stability and ultimately select drug candidates with a higher probability of success in clinical development.

References

  • In vitro test methods for metabolite identification: A review. (2018). SciSpace. [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. [Link]

  • Gu, M., & Chen, Y. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(5), 705-728. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2012). The AAPS Journal, 14(4), 797-805. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. [Link]

  • Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-13. [Link]

  • Alqahtani, S., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3409. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). ResearchGate. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Predicting Clearance in Humans from In Vitro Data. (2017). ResearchGate. [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. [Link]

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. [Link]

Sources

Methodological & Application

In vivo dosing protocols for Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

SB-269970 is the gold-standard reference compound for interrogating the serotonin 5-HT7 receptor in rodent models. It exhibits high selectivity (>100-fold) over other 5-HT receptor subtypes.[1]

Primary Application: Investigation of cognitive enhancement (schizophrenia models), antidepressant-like activity, sleep regulation (REM suppression), and nociception.

Mechanistic Insight: The 5-HT7 receptor is Gs-coupled.[2] Under basal conditions or agonist stimulation (e.g., by 5-CT), it activates Adenylyl Cyclase (AC), increasing intracellular cAMP.[3] SB-269970 functions as a potent antagonist (and inverse agonist in some systems), blocking this cascade.

Pathway Visualization

The following diagram illustrates the signal transduction pathway blocked by SB-269970.

G Agonist 5-HT / 5-CT (Agonist) Receptor 5-HT7 Receptor (GPCR) Agonist->Receptor Activates GProtein Gs Protein Receptor->GProtein Couples SB269970 SB-269970 (Antagonist) SB269970->Receptor Blocks AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Effects Cognitive/Mood Modulation PKA->Effects

Figure 1: Signal transduction pathway of 5-HT7.[3] SB-269970 prevents Gs-mediated cAMP accumulation.

Compound Characterization & Formulation

Critical Challenge: SB-269970 is a hydrophobic quinoline derivative. Poor solubility in neutral aqueous buffers is the primary cause of experimental variability.

Physicochemical Profile
ParameterValueNotes
MW 388.95 g/mol (HCl salt)Use salt form for better solubility.
Solubility < 1 mg/mL in WaterRequires vehicle optimization.
Appearance Off-white to yellow solidProtect from light.
Storage -20°C (Solid)Stock solutions stable at -80°C for <1 month.
Validated Vehicle Protocols

Do NOT attempt to dissolve directly in saline. Choose one of the following methods based on your study type.

Method A: The "Gold Standard" (Cyclodextrin)

Recommended for chronic dosing or sensitive behavioral tasks to minimize vehicle-induced irritation.

  • Vehicle: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline + 2% DMSO.

  • Preparation:

    • Dissolve SB-269970 in 100% DMSO (2% of final volume).

    • Separately, prepare 10% HPβCD in 0.9% sterile saline.

    • Slowly add the HPβCD solution to the DMSO/drug mixture under constant vortexing.

    • Result: Clear solution, stable for 24 hours at 4°C.

Method B: The Acute Standard (Tween/DMSO)

Suitable for single-dose acute studies (IP/SC).

  • Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline (0.9%).

  • Preparation:

    • Dissolve drug in DMSO.[4]

    • Add Tween 80 and vortex thoroughly.

    • Add warm saline (37°C) slowly while vortexing.

    • Note: If precipitation occurs, sonicate at 37°C for 5-10 minutes.

Pharmacokinetics (PK) & Dosing Guidelines

Scientific Rationale: SB-269970 has excellent brain penetration (Brain:Blood ratio ~0.[5][6]8) but a short half-life (< 2 hours in rats).[1] This necessitates precise timing between dosing and testing.

Dosing Parameters
SpeciesRouteEffective Dose RangeOptimal Pre-treatment Time
Rat IP / SC3 – 10 mg/kg30 – 45 min
Mouse IP10 – 30 mg/kg20 – 30 min
Guinea Pig IP3 – 10 mg/kg45 – 60 min
  • Low Dose (3 mg/kg): Often sufficient for receptor occupancy without off-target effects.

  • High Dose (30 mg/kg): Used primarily in sleep architecture studies (REM suppression) or robust depression models.

  • Chronic Dosing: Due to rapid clearance (CLb ≈ 140 mL/min/kg), BID (twice daily) dosing is required to maintain therapeutic levels.

Experimental Workflow

The following workflow ensures testing occurs during peak brain concentration.

Workflow Acclimation Acclimation (1 hour) Dosing Injection (IP/SC) Time T = 0 Acclimation->Dosing Absorb Absorption Phase (30-45 mins) Dosing->Absorb Brain Entry Testing Behavioral Assay (Window: 45-100 mins) Absorb->Testing Peak Levels Clearance Rapid Clearance (> 2 hours) Testing->Clearance Washout

Figure 2: Temporal workflow. Testing must conclude before rapid clearance reduces efficacy.

Standardized Protocols

Protocol A: Acute Intraperitoneal (IP) Administration (Rat)

Objective: Evaluation of cognitive flexibility (e.g., Novel Object Recognition).

  • Preparation: Prepare SB-269970 at a concentration of 3 mg/mL using Method A (Cyclodextrin).

  • Weighing: Weigh animals immediately prior to dosing to calculate exact volume (Volume = 1 mL/kg).

  • Injection: Administer IP 40 minutes prior to the Choice Phase of the task.

  • Control: A vehicle-matched control group is mandatory as DMSO/stress can alter cognitive baselines.

  • Validation:

    • Positive Control:[2][7] If available, use a known cognitive enhancer (e.g., Donepezil) in a parallel group to validate the assay sensitivity.

Protocol B: Chronic Administration (Depression Models)

Objective: Reversal of stress-induced behaviors (e.g., Chronic Mild Stress).

  • Frequency: Administer 10 mg/kg twice daily (BID) (e.g., 08:00 and 18:00).

  • Route: Subcutaneous (SC) injection is preferred for chronic dosing to reduce peritoneal irritation.

  • Rotation: Rotate injection sites (flank/scruff) to prevent tissue necrosis.

  • Washout: For behavioral testing, perform the final test 30-60 minutes after the last morning dose. Do not test 24 hours post-dose, as the drug will be fully cleared.

Safety & Toxicology

  • Toxicity: SB-269970 is generally well-tolerated at doses up to 30 mg/kg.

  • Off-Target Effects: At doses >30 mg/kg, non-specific sedation may occur. Always measure locomotor activity (Open Field Test) to ensure behavioral changes are not due to sedation.

  • Handling: Wear standard PPE (gloves, lab coat, safety glasses). Treat as a potential bioactive agent affecting CNS function.

References

  • Hagan, J. J., et al. (2000). Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist.[2][5][8] British Journal of Pharmacology, 130(3), 539–548.[8]

    • Key Finding: Established the PK profile, brain penetration (0.83 ratio), and effective dose range (3-30 mg/kg).
  • Sarkisyan, G., & Hedlund, P. B. (2009). The 5-HT7 receptor is involved in allocentric spatial memory information processing. Behavioural Brain Research, 202(1), 26-31.

    • Key Finding: Valid
  • Hedlund, P. B. (2009). The 5-HT7 receptor and disorders of the nervous system: an overview. Psychopharmacology, 206(3), 345-354.

    • Key Finding: Review of therapeutic applic
  • Nikiforuk, A., et al. (2013). Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats. PLOS ONE.

    • Key Finding: Demonstrates efficacy in schizophrenia models

Sources

Application Notes and Protocols for Cell Culture Handling and Treatment with Bosutinib (SKI-606)

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and use of the dual Src/Abl tyrosine kinase inhibitor, Bosutinib (SKI-606), in a cell culture setting. This document outlines not only the procedural steps but also the underlying scientific principles to ensure experimental success and data integrity.

Introduction: The Significance of Bosutinib in Kinase Inhibition Research

Bosutinib is a potent, orally bioavailable, 4-anilinoquinoline derivative that functions as a dual inhibitor of Src and Abl tyrosine kinases.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell proliferation, survival, and metastasis.

The Src family of kinases (SFKs) are non-receptor tyrosine kinases that are key regulators of a multitude of cellular processes, including cell growth, differentiation, adhesion, and migration. Their aberrant activation is frequently observed in various solid tumors. The Abl kinase, on the other hand, is infamously associated with chronic myeloid leukemia (CML) due to its fusion with the Bcr gene, resulting in the constitutively active Bcr-Abl oncoprotein.

Bosutinib's ability to inhibit both Src and Abl kinases makes it a valuable tool for investigating the roles of these enzymes in both normal and pathological cellular processes. Furthermore, it is an approved therapeutic agent for certain types of leukemia, underscoring its clinical relevance. Understanding the precise handling and application of Bosutinib in a laboratory setting is therefore crucial for obtaining reliable and reproducible data.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in cell culture experiments.

PropertyValue
Chemical Formula C₂₆H₂₉Cl₂N₅O₃
Molecular Weight 530.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C

Preparation of a 10 mM Stock Solution in DMSO:

  • Aseptic Technique: All steps should be performed in a sterile biological safety cabinet to prevent contamination.

  • Weighing: Accurately weigh out 5.3 mg of Bosutinib powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the powder.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Note on DMSO Concentration: DMSO is a common solvent for water-insoluble compounds, but it can be toxic to cells at higher concentrations. It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic and consistent across all experimental conditions, including vehicle controls. A final concentration of ≤ 0.1% DMSO is generally considered safe for most cell lines.

Cell Culture and Treatment Protocol

This protocol provides a generalized procedure for treating adherent cancer cell lines with Bosutinib. The specific cell line, seeding density, and incubation times should be optimized for each experimental system.

Materials:

  • Cancer cell line of interest (e.g., K-562 for CML, MCF-7 for breast cancer)[3]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Multi-well cell culture plates

  • Bosutinib stock solution (10 mM in DMSO)

  • Vehicle control (sterile DMSO)

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture Maintenance cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding 3. Cell Seeding in Plates cell_harvest->cell_seeding prepare_dilutions 4. Prepare Bosutinib Dilutions add_treatment 5. Add Treatment to Cells cell_seeding->add_treatment prepare_dilutions->add_treatment incubation 6. Incubation add_treatment->incubation downstream_assay 7. Downstream Assays incubation->downstream_assay

Caption: A generalized workflow for the treatment of adherent cells with Bosutinib.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Perform a cell count and determine the cell viability.

    • Seed the cells into the appropriate multi-well plates at a predetermined density. The optimal seeding density will vary depending on the cell line's doubling time and the duration of the experiment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the 10 mM Bosutinib stock solution.

    • Prepare serial dilutions of Bosutinib in complete cell culture medium to achieve the desired final concentrations. It is good practice to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

    • Prepare a vehicle control by diluting DMSO in the same manner as the highest concentration of Bosutinib.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the medium containing the different concentrations of Bosutinib or the vehicle control to the respective wells.

    • Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Downstream Assays for Assessing Bosutinib's Effects

The choice of downstream assays will depend on the specific research question. Below are some common assays used to evaluate the effects of kinase inhibitors like Bosutinib.

1. Cell Viability and Proliferation Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can determine the effect of Bosutinib on cell proliferation over time.

2. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

3. Western Blotting for Target Engagement and Pathway Analysis:

Western blotting is a powerful technique to assess the phosphorylation status of Bosutinib's targets and downstream signaling molecules.

Protocol for Western Blot Analysis:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Src, Abl, and downstream targets (e.g., CrkL, STAT5).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Visualization:

signaling_pathway cluster_kinases Kinase Targets cluster_downstream Downstream Effects Bosutinib Bosutinib Src Src Kinase Bosutinib->Src Abl Abl Kinase Bosutinib->Abl Proliferation Cell Proliferation Src->Proliferation + Survival Cell Survival Src->Survival + Migration Cell Migration Src->Migration + Abl->Proliferation + Abl->Survival +

Caption: Bosutinib inhibits Src and Abl kinases, leading to a reduction in downstream pro-cancerous cellular processes.

Conclusion and Best Practices

The successful use of Bosutinib in cell culture experiments hinges on meticulous planning and execution. Key considerations include:

  • Cell Line Selection: Choose cell lines that are known to be sensitive to Src/Abl inhibition or are relevant to the disease model being studied.

  • Dose-Response and Time-Course Experiments: Always perform initial experiments to determine the optimal concentration and treatment duration.

  • Controls are Critical: Include both positive and negative (vehicle) controls in every experiment to ensure the validity of the results.

  • Aseptic Technique: Maintain sterility throughout all procedures to prevent contamination.

  • Data Interpretation: Correlate the findings from different assays to build a comprehensive understanding of Bosutinib's effects on the cellular system.

These application notes provide a solid foundation for incorporating Bosutinib into your research. By adhering to these protocols and principles, researchers can generate high-quality, reproducible data to further elucidate the roles of Src and Abl kinases in health and disease.

References

  • Varkaris, A., et al. (2014). The clinical and biological significance of the SRC-family of protein kinases in cancer. Expert Opinion on Therapeutic Targets, 18(1), 1-15.
  • Daub, H., et al. (2004). Kinase-selective inhibitors of the epidermal growth factor receptor and Src-family kinases. Current Opinion in Chemical Biology, 8(5), 459-465.
  • Boschelli, D. H., et al. (2001). 4-Anilino-3-quinolinecarbonitriles: a new class of inhibitors of the src family of protein-tyrosine kinases. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in vitro against human hematologic malignancies and solid tumors. Cancer Research, 63(2), 375-381.
  • Puttini, M., et al. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer Research, 66(3), 1589-1599.
  • Remsing Rix, L. L., et al. (2009). The Bcr-Abl-selective inhibitor GNF-2 does not synergize with nilotinib or bosutinib in suppressing the proliferation of Bcr-Abl+ cells. Leukemia, 23(8), 1533-1536.
  • Cortes, J. E., et al. (2012). Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: results of the BELA trial. Journal of Clinical Oncology, 30(28), 3486-3492.

Sources

Application Note: HPLC Quantification & Purity Analysis of Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(8-methyl-4-phenylquinolin-5-yl)acetamide .

Given the specific structural characteristics of this quinoline derivative—often utilized as a scaffold in NK3 receptor antagonist synthesis (e.g., related to Talnetant intermediates) or as a ligand in coordination chemistry—this protocol is designed from first principles to ensure robust separation, peak symmetry, and sensitivity.

Introduction & Analyte Profile

The target analyte, N-(8-methyl-4-phenylquinolin-5-yl)acetamide , presents unique chromatographic challenges due to its hydrophobic aromatic core (phenyl-quinoline) and basic nitrogen functionality.[1]

  • Chemical Name: N-(8-methyl-4-phenylquinolin-5-yl)acetamide[1]

  • Molecular Formula: C₁₈H₁₆N₂O[1]

  • Molecular Weight: 276.33 g/mol [1]

  • Key Properties:

    • Hydrophobicity (LogP): Estimated ~3.2–3.5 (High retention on C18).[1]

    • Basicity (pKa): Quinoline ring nitrogen pKa ≈ 4.5–5.0.[1]

    • UV Chromophore: Strong absorption at 254 nm (aromatic) and 315 nm (quinoline conjugation).[1]

Structural Logic for Method Design

The method must address two critical factors:

  • Silanol Interaction: The basic quinoline nitrogen can interact with free silanols on the silica support, causing peak tailing. Solution: Use a low-pH mobile phase (pH < 3.[1][2]0) to keep the nitrogen fully protonated and/or use an end-capped column.[1]

  • Structural Isomers: Separation from potential regioisomers (e.g., 6-methyl or 8-amino variants) requires high selectivity.[1] Solution: A Phenyl-Hexyl or high-density C18 column.[1]

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationCausality / Rationale
System HPLC with PDA/DAD DetectorDAD required for spectral purity confirmation (200–400 nm scan).[1]
Column Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)"Plus" series has double end-capping to minimize silanol interactions with the basic quinoline ring.[1]
Alt. Column Phenomenex Kinetex Phenyl-Hexyl (4.6 × 150 mm, 2.6 µm)Use if separating from closely related aromatic isomers (π-π selectivity).[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Acidic pH protonates the quinoline N, improving peak shape and solubility.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for this hydrophobic analyte.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; adjust to 0.5 mL/min for 2.1 mm ID columns.
Temp. 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.[1]
Injection 5–10 µLVolume depends on sample concentration (target ~0.1 mg/mL).[1]
Detection UV 254 nm (Quant), 315 nm (ID)254 nm is universal for aromatics; 315 nm is specific to the quinoline core.[1]
Gradient Program

Isocratic elution is possible but a gradient is recommended to clear late-eluting impurities (e.g., bis-phenyl analogs).

Time (min)% Mobile Phase BEvent
0.00 20%Initial equilibration (low organic to retain polar impurities).[1]
2.00 20%Isocratic hold.[1]
12.00 90%Linear ramp to elute the hydrophobic target.
15.00 90%Wash step to remove highly lipophilic contaminants.
15.10 20%Return to initial conditions.[1]
20.00 20%Re-equilibration (Critical for reproducibility).
Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10.0 mg of Reference Standard.[1]

  • Dissolve in 10 mL of Methanol (Solubility is higher in MeOH than ACN/Water).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A:B (50:50) .

  • Filter through a 0.22 µm PTFE or Nylon filter before injection.[1]

    • Note: Do not use PVDF filters if non-specific binding is observed (rare for this concentration).[1]

Method Development Workflow (Logic Map)

The following diagram illustrates the decision-making process used to arrive at the optimized conditions, ensuring the method is "Self-Validating" by design.

MethodDevelopment Start Analyte: N-(8-methyl-4-phenylquinolin-5-yl)acetamide PropAnalysis Analyze Properties: 1. Basic Quinoline N (pKa ~4.9) 2. Hydrophobic Phenyl Group Start->PropAnalysis Decision1 Select Stationary Phase PropAnalysis->Decision1 Decision2 Select Mobile Phase pH PropAnalysis->Decision2 C18 C18 (End-capped) Primary Choice for Robustness Decision1->C18 Standard Phenyl Phenyl-Hexyl Secondary for Isomer Selectivity Decision1->Phenyl If regioisomers present Detection Detection Strategy UV 254nm (Sensitivity) UV 315nm (Selectivity) C18->Detection Acidic Acidic (pH 2.7) Protonates N -> Good Peak Shape Decision2->Acidic Prevents Tailing Neutral Neutral (pH 7) Risk of Tailing (Silanol interaction) Decision2->Neutral Avoid Acidic->Detection

Caption: Logical workflow for selecting column chemistry and mobile phase pH based on analyte physicochemical properties.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, perform the following "System Suitability Tests" (SST) before every sample batch.

System Suitability Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) ± 2.0% RSDCheck pump flow stability and column temperature.
Peak Area ± 2.0% RSD (n=5)Check injector precision or sample solubility issues.
Tailing Factor (Tf) 0.8 < Tf < 1.5Tf > 1.5: Mobile phase pH is too high (add more acid) or column is aging.[1]
Theoretical Plates (N) > 5,000Low N: Dead volume in connections or column degradation.[1]
Resolution (Rs) > 2.0 (vs. nearest impurity)Adjust gradient slope (make it shallower).
Linearity & Range
  • Protocol: Prepare 5 calibration levels: 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: R² > 0.999.[1]

  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of 100% response).[1]

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica surface.

  • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus, Luna C18(2)).[1] Alternatively, add 5 mM Ammonium Formate to the mobile phase to compete for silanol sites.

Issue: Double Peaks / Split Peaks
  • Cause: Sample solvent mismatch.[1] Dissolving the hydrophobic sample in 100% Methanol and injecting a large volume (>10 µL) into a high-aqueous initial gradient (20% B) can cause precipitation or "solvent focusing" issues.[1]

  • Fix: Dissolve the final working standard in the starting mobile phase (20% ACN / 80% Water) or reduce injection volume to 2 µL.

Issue: Carryover
  • Cause: The hydrophobic phenyl-quinoline core sticks to the injector needle or rotor seal.

  • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid .[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RPC mechanisms).

  • Agilent Technologies. (2023).[1] ZORBAX Eclipse Plus C18: Method Development Guide. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Quinoline Derivatives. Retrieved from [Link]

  • Pharmacopeial Forum. (2022).[1] General Chapter <621> Chromatography. United States Pharmacopeia (USP).[1] (Standard for SST criteria).

  • ResearchGate. (2020).[1] Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide. (Source for structural analogs and synthesis context). Retrieved from [Link]

Sources

Application Note: Optimal Solvent Systems for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical framework for the solubilization, handling, and formulation of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (CAS 144630-79-5).[1]

Based on the physicochemical architecture of the quinoline scaffold—specifically the lipophilic 8-methyl and 4-phenyl substituents contrasted with the polar acetamide moiety—this guide prioritizes solvent systems that disrupt intermolecular hydrogen bonding while accommodating the hydrophobic core.[1]

Executive Summary

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is a lipophilic, heterocyclic small molecule characterized by a planar quinoline core substituted with hydrophobic phenyl and methyl groups.[1][2] The C5-acetamide group introduces hydrogen bond donor/acceptor capabilities, increasing crystal lattice energy and rendering the compound sparingly soluble in neutral aqueous media.[1]

For biological assays, Dimethyl Sulfoxide (DMSO) is the primary solvent of choice, yielding stable stock solutions >10 mM.[1] For in vivo administration, the compound requires co-solvent systems (e.g., PEG400) or complexation agents (e.g., Hydroxypropyl-


-Cyclodextrin) to prevent precipitation upon contact with physiological fluids.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues.[1]

PropertyValue (Predicted)Implication for Solubilization
Molecular Weight ~276.33 g/mol Small molecule; kinetics of dissolution should be fast in good solvents.[1]
LogP (Lipophilicity) ~3.5 – 4.2Highly lipophilic.[1] Poor water solubility.[1] Requires organic co-solvents.[1]
pKa (Quinoline N) ~4.5 – 5.0Weak base.[1] Solubility increases significantly at pH < 3.[1]
H-Bond Donors 1 (Amide NH)Potential for intermolecular aggregation.[1]
H-Bond Acceptors 2 (Amide O, Quinoline N)Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Mechanism of Dissolution[1]
  • DMSO/DMF: These dipolar aprotic solvents effectively disrupt the acetamide-mediated intermolecular hydrogen bonds and solvate the hydrophobic phenyl-quinoline core.[1]

  • Ethanol: Protic solvents are less effective due to the high lipophilicity of the 4-phenyl and 8-methyl groups but may be used for lower concentration stocks (<5 mM).[1]

  • Water: The hydrophobic effect dominates, forcing the compound to aggregate.[1] Protonation of the quinoline nitrogen (N1) using dilute HCl can temporarily solubilize the compound, but this is physiologically incompatible.[1]

Recommended Solvent Systems

A. Primary Stock Solution (In Vitro)

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) Target Concentration: 10 mM to 50 mM Storage: -20°C (Desiccated)[1]

  • Protocol: Weigh the powder and add DMSO. Vortex vigorously for 30-60 seconds.[1] If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Stability: DMSO is hygroscopic.[1] Water absorption >1% can cause compound precipitation over time.[1] Use single-use aliquots.

B. Secondary Solvent (Alternative)

Solvent: DMF (Dimethylformamide) Use Case: High-concentration library screening where DMSO viscosity is problematic.[1] Caution: DMF is toxic to many cell lines at lower concentrations than DMSO.[1]

C. In Vivo Vehicle Formulation

Direct injection of DMSO stocks into animals causes immediate precipitation and local toxicity.[1] Use the following "Solubility Ladder" to determine the best vehicle:

  • Standard Formulation (IP/PO):

    • 5% DMSO (Solubilizer)[1]

    • 40% PEG400 (Co-solvent)[1]

    • 5% Tween 80 (Surfactant)[1]

    • 50% Saline or PBS (Diluent)[1]

    • Preparation: Dissolve compound in DMSO first.[1] Add PEG400 and vortex.[1] Add Tween 80 and vortex. Slowly add warm Saline while vortexing.

  • Advanced Formulation (IV):

    • 20% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
      
    • Mechanism:[1][2] The hydrophobic quinoline core encapsulates within the cyclodextrin ring, shielding it from water.[1]

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable master stock for biological assays.

  • Calculate Mass: For 1 mL of 10 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~2.8 mg of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide into a glass amber vial. Record exact mass.

  • Solvation: Add anhydrous DMSO to reach exactly 10 mM.

    • Example: If mass = 2.9 mg, Volume DMSO =

      
      .[1]
      
  • Dissolution: Vortex for 1 minute. Inspect visually. The solution should be clear and yellow/amber (typical for quinolines).[1]

  • Aliquoting: Dispense 50

    
    L aliquots into PCR tubes. Store at -20°C.
    
Protocol 2: Serial Dilution for Cellular Assays

Objective: Dilute stock into culture media without precipitation.[1]

Critical Rule: The final DMSO concentration in cell culture must remain


 (v/v) to avoid solvent toxicity.[1]

Figure 1: Two-step dilution strategy to prevent "solvent shock" precipitation.

  • Intermediate Step: Dilute the 10 mM stock 1:100 into media (if soluble) or DMSO (if insoluble in media at 100x).[1]

    • Recommendation: Dilute into DMSO first to create a 100

      
      M working stock (100% DMSO).[1]
      
  • Final Step: Dilute 1

    
    L of the 100 
    
    
    
    M working stock into 199
    
    
    L of cell culture media.
    • Final Conc: 500 nM.[1]

    • Final DMSO: 0.5%.[1]

Decision Tree for Solvent Selection

Use this logic flow to determine the appropriate solvent system for your specific application.

Figure 2: Solvent selection decision tree based on experimental application.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-phenyl- derivatives and properties.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • ChemSRC. N-(8-methyl-4-phenylquinolin-5-yl)acetamide (CAS 144630-79-5) Physicochemical Data. Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for formulation of lipophilic quinolines).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Protocol for HP-b-CD solubilization).

Sources

Topic: Administration Routes for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Research

Introduction: Charting the In Vivo Journey of a Novel Quinoline Acetamide Derivative

The development of any new chemical entity (NCE), such as N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, is fundamentally reliant on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, provides the critical framework for translating a promising compound into a viable therapeutic. This guide offers a detailed exploration of the primary administration routes used in preclinical rodent studies, providing not just the procedural steps but the foundational logic that underpins route selection, formulation strategy, and data interpretation for a novel compound.

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, by its structural nature—possessing both quinoline and acetamide moieties—is anticipated to exhibit low aqueous solubility, a common challenge in drug development.[1] This characteristic makes the choice of vehicle and administration route paramount for achieving meaningful and reproducible in vivo exposure. The selection of an administration route is not merely a matter of convenience; it is a critical experimental parameter that directly influences a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its therapeutic potential and safety profile.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will dissect four key administration routes: Intravenous (IV), Oral (PO), Subcutaneous (SC), and Intraperitoneal (IP). For each, we will provide the scientific rationale, detailed experimental protocols, and a comparative analysis to empower researchers to design robust pharmacokinetic studies that yield clear, interpretable, and translatable data.

Section 1: The Cornerstone of Success: Pre-formulation and Vehicle Selection

Before any in vivo experiment, the physicochemical properties of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide must be characterized to develop a suitable dosing formulation. For poorly soluble compounds, this step is critical to prevent underestimation of exposure due to formulation-limited absorption.[3] The ideal vehicle should be non-toxic and biologically inert, ensuring that the observed pharmacokinetic profile is that of the compound itself and not an artifact of the delivery system.[4][5]

Causality in Vehicle Choice: The goal is to create a formulation that is safe, stable, and allows for accurate, reproducible dosing.[6] For early-stage preclinical PK studies, a simple solution is preferred, but for compounds like N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a suspension is often necessary.[5] The choice of excipients can significantly impact the PK profile; for instance, surfactants can enhance dissolution, while suspending agents ensure dose uniformity.[6]

Table 1: Common Vehicles for Preclinical Dosing of Poorly Soluble Compounds

Vehicle CompositionRoute SuitabilityKey Characteristics & Considerations
Saline (0.9% NaCl) IV, IP, SCIsotonic. Only suitable for soluble compounds. Used as a base vehicle.
5-10% DMSO in Saline IV, IPCo-solvent system to increase solubility. Potential for hemolysis or local irritation at higher DMSO concentrations.
40% PEG400 in Water PO, IV, IP, SCCommon co-solvent system. Can increase solubility. Viscosity may require larger needles.
0.5-1% Methylcellulose (or HPMC) in Water PO, SCSuspension vehicle. Provides viscosity to keep particles suspended. Does not aid solubility.
20% Captisol® (SBE-β-CD) in Water IV, IP, SC, POSolubilizing agent using cyclodextrin complexation. Can significantly improve the solubility of specific compounds.[5]
5% Tween 80 in Saline PO, IVSurfactant to aid in wetting and dissolution of hydrophobic compounds.
Protocol 1: Preparation of an Oral Suspension Formulation

This protocol describes the preparation of a 10 mg/mL suspension of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in 0.5% w/v hydroxypropyl methylcellulose (HPMC), a common approach for oral gavage studies.[6]

Materials:

  • N-(8-methyl-4-phenyl-5-quinolinyl)acetamide powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Sterile water for injection

  • Mortar and pestle

  • Glass beaker and magnetic stirrer

  • Analytical balance and weigh boats

  • Spatula

Procedure:

  • Prepare the Vehicle: Accurately weigh 0.5 g of HPMC and add it to 100 mL of sterile water in a glass beaker. Stir vigorously with a magnetic stirrer until the HPMC is fully dissolved. This may take several hours.

  • Weigh the Compound: Accurately weigh the required amount of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide based on the desired final concentration and volume. For example, for 20 mL of a 10 mg/mL suspension, weigh 200 mg of the compound.

  • Create the Slurry: Place the weighed compound into a clean mortar. Add a small volume (e.g., 1-2 mL) of the 0.5% HPMC vehicle.

  • Triturate to a Paste: Use the pestle to gently grind the powder in the vehicle (trituration). This breaks down aggregates and ensures individual particles are wetted, which is critical for a uniform suspension. Continue until a smooth, uniform paste is formed.

  • Dilute the Suspension: Gradually add more of the HPMC vehicle to the mortar in small increments, mixing continuously with the pestle to ensure homogeneity.

  • Final Transfer and Mixing: Once the suspension is sufficiently fluid, transfer it to a final measuring container (e.g., a graduated cylinder or beaker). Use additional vehicle to rinse the mortar and pestle, ensuring the complete transfer of the compound.

  • QS to Final Volume: Add the 0.5% HPMC vehicle to reach the final desired volume and mix thoroughly with a magnetic stirrer for at least 30 minutes before dosing.

  • Maintain Suspension: Continuously stir the suspension (gently) throughout the dosing procedure to prevent settling and ensure each animal receives the correct dose.

Section 2: Intravenous (IV) Administration: The Absolute Bioavailability Benchmark

IV administration is the cornerstone of pharmacokinetic characterization. By delivering the compound directly into the systemic circulation, it bypasses absorption barriers, providing a 100% bioavailable dose.[7] This allows for the definitive calculation of fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½). These parameters are essential for interpreting data from other routes and are required by regulatory agencies.[8][9]

Causality in IV Protocol: The procedure is designed to ensure the entire dose reaches the bloodstream without causing harm to the animal. The lateral tail vein in rodents is accessible and commonly used.[10] The injection volume and rate are limited to prevent acute cardiotoxicity or volume overload.[4] Using a small needle gauge minimizes vessel trauma.

IV_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Dosing A Calculate Dose Volume (Based on Body Weight) B Prepare Dosing Solution (e.g., in 10% DMSO/Saline) A->B C Load Syringe (e.g., 27G Needle) B->C D Properly Restrain Animal (e.g., Restraint Tube) C->D E Warm Tail to Dilate Vein (Heat Lamp or Warm Water) D->E F Insert Needle into Lateral Tail Vein E->F G Administer Bolus Injection (Slow, Steady Rate) F->G H Withdraw Needle G->H I Apply Gentle Pressure to Prevent Bleeding H->I J Return Animal to Cage & Monitor for Adverse Effects I->J K Collect Blood Samples at Pre-defined Timepoints J->K

Caption: Intravenous (IV) administration workflow for a rodent PK study.

Protocol 2: Intravenous (IV) Bolus Administration in Rats

Materials:

  • Dosing solution in an appropriate vehicle (e.g., 20% Captisol®)

  • Sterile 1 mL syringes

  • Sterile needles (26-28G)[4]

  • Rat restrainer

  • Heat lamp or container with warm water (40-45°C)

  • Gauze pads

Procedure:

  • Animal Preparation: Weigh the animal immediately before dosing to calculate the precise injection volume. The typical dose volume for a bolus IV injection in rats is up to 5 mL/kg.[10]

  • Restraint: Place the rat in a suitable restrainer, allowing the tail to be accessible.

  • Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water for 1-2 minutes. This dilates the lateral tail veins, making them more visible and easier to access.

  • Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.

  • Needle Insertion: Position the needle with the bevel facing upwards. Puncture the skin and enter one of the lateral tail veins at a shallow angle. You should feel a slight "give" as the needle enters the vessel.

  • Dose Administration: Inject the solution slowly and steadily over approximately 1 minute. Observe for any signs of resistance or swelling at the injection site (which would indicate a miss). If a bubble forms, stop immediately.[4]

  • Post-Injection: Once the full dose is administered, withdraw the needle and immediately apply gentle pressure to the injection site with a gauze pad for about 30 seconds to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions. Proceed with the blood sampling schedule as defined by the study design.[8]

Section 3: Oral (PO) Administration: Evaluating Clinical Potential

The oral route is the most common and preferred method for drug administration in humans due to its convenience and patient compliance.[2] Therefore, assessing a compound's oral bioavailability is a critical milestone in drug development.[11] Oral gavage ensures that a precise dose is delivered directly to the stomach, bypassing issues of palatability that can occur with in-feed or in-water dosing.[2]

Causality in PO Protocol: The primary challenges of oral administration are ensuring the drug is absorbed from the gastrointestinal (GI) tract and survives first-pass metabolism in the liver.[2] The gavage procedure is designed to deliver the drug past the esophagus directly into the stomach safely. The length of the gavage needle must be pre-measured to prevent perforation of the esophagus or stomach.[12] Using a ball-tipped needle minimizes trauma to the tissues.

PO_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Dosing A Calculate Dose Volume (Based on Body Weight) B Prepare Dosing Suspension (e.g., in 0.5% HPMC) A->B C Pre-measure Gavage Needle (Mouth to Last Rib) B->C D Load Syringe with Suspension C->D E Properly Restrain Animal (Scruff & Secure Body) D->E F Align Head and Body to Straighten Esophagus E->F G Gently Insert Gavage Needle over Tongue into Esophagus F->G H Advance Needle to Pre-measured Depth without Force G->H I Administer Formulation H->I J Smoothly Withdraw Needle I->J K Return Animal to Cage & Monitor for Distress J->K L Collect Blood Samples at Pre-defined Timepoints K->L

Caption: Oral (PO) gavage administration workflow for a rodent PK study.

Protocol 3: Oral Gavage (PO) Administration in Mice

Materials:

  • Dosing suspension (prepared as in Protocol 1)

  • Sterile 1 mL syringes

  • Appropriately sized gavage needles (e.g., 20G, 1.5-inch flexible or ball-tipped)[12]

  • Scale

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12]

  • Needle Measurement: Before restraining the animal, measure the correct insertion depth by holding the gavage needle alongside the mouse. The tip should extend from the corner of the mouth to the approximate location of the last rib (xiphoid process). Mark this depth on the needle if necessary.[12]

  • Restraint: Scruff the mouse firmly by the loose skin on its neck and back to immobilize its head. Ensure the animal's body is supported and its head and neck are extended to create a straight line to the stomach.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should slide easily down the esophagus. The animal may exhibit swallowing reflexes.[12]

  • Verification: If you feel any resistance or the animal begins to struggle excessively, the needle may be in the trachea. Do not force it. Withdraw and attempt again.

  • Dose Administration: Once the needle is at the pre-measured depth, smoothly depress the syringe plunger to deliver the dose.

  • Withdrawal: Remove the needle in a single, smooth motion.

  • Monitoring: Place the mouse back in its cage and observe for several minutes to ensure there are no signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental administration into the lungs.

Section 4: Alternative Parenteral Routes: IP and SC

Intraperitoneal (IP) and subcutaneous (SC) injections are common parenteral routes in preclinical research that offer distinct absorption profiles compared to IV and PO.

Subcutaneous (SC) Administration: The SC route involves injecting the compound into the space just beneath the skin, typically in the loose skin over the scruff of the neck.[4] Absorption is slower and more sustained compared to IV or IP routes because the drug must diffuse through the interstitial fluid to reach blood or lymphatic capillaries.[13] This route is often used to model human SC administration (e.g., for biologics or depot formulations) and can help avoid high Cmax-related toxicity.

Intraperitoneal (IP) Administration: IP injection delivers the compound into the peritoneal cavity. It is a common route in rodent studies because it is technically simple and allows for the administration of larger volumes than other parenteral routes. Absorption is generally rapid—though slower than IV—as the peritoneal cavity has a large, well-vascularized surface area.[10] However, this route has significant drawbacks, including the risk of injecting into an abdominal organ (intestine, bladder) and the potential for local irritation (peritonitis).[4] Furthermore, a portion of the drug is absorbed via the portal vein, meaning it can undergo first-pass metabolism in the liver, complicating data interpretation. For these reasons, while common in efficacy studies, its use in formal PK studies should be carefully justified.

Absorption_Pathways Dose Dosing Administration IV Intravenous (IV) Dose->IV PO Oral (PO) Dose->PO SC Subcutaneous (SC) Dose->SC IP Intraperitoneal (IP) Dose->IP Systemic Systemic Circulation IV->Systemic 100% Bioavailability GI GI Tract (Stomach/Intestine) PO->GI Absorption & First-Pass Interstitial Interstitial Fluid / Peritoneal Cavity SC->Interstitial Slow Diffusion Portal Portal Vein IP->Portal Partial Absorption (Portal Drainage) IP->Interstitial Rapid Absorption (Systemic Capillaries) GI->Portal Absorption & First-Pass Liver Liver (First-Pass Metabolism) Portal->Liver Absorption & First-Pass Liver->Systemic Absorption & First-Pass Interstitial->Systemic Slow Diffusion Interstitial->Systemic Rapid Absorption (Systemic Capillaries)

Caption: Absorption pathways for different administration routes.

Protocol 4: Subcutaneous (SC) and Intraperitoneal (IP) Injections in Rodents

A. Subcutaneous (SC) Injection:

  • Restraint: Manually restrain the mouse or rat.

  • Site Selection: The preferred site is the loose skin at the scruff of the neck.[10]

  • Injection: With your thumb and forefinger, lift a fold of skin to create a "tent." Insert a 25-27G needle into the base of the tented skin, parallel to the animal's back.[4]

  • Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears, withdraw and re-insert in a new location.[14]

  • Administration: Inject the dose. A small lump or "bleb" will form under the skin, which will dissipate as the substance is absorbed.[14] The maximum volume is typically 5-10 mL/kg per site.[15]

B. Intraperitoneal (IP) Injection:

  • Restraint: Hold the rodent securely with its head tilted downwards. This causes the abdominal organs to shift forward, creating a safer injection space in the lower abdomen.[7]

  • Site Selection: The target is the lower right abdominal quadrant. This avoids the cecum on the left side and the bladder in the midline.[4]

  • Injection: Insert a 25-27G needle at a shallow angle (~15-20 degrees) through the skin. Once through the skin, adjust the angle to be more perpendicular and carefully advance the needle through the abdominal wall. You will feel a distinct "pop" as it enters the peritoneal cavity.

  • Administration: Inject the dose smoothly. There should be no resistance. The maximum volume can be up to 10 ml/kg.[7]

Section 5: Comparative Analysis and Data Integration

The choice of route profoundly impacts the resulting pharmacokinetic profile. By comparing data from different routes, a comprehensive picture of the compound's in vivo behavior emerges.

Table 2: Comparative Summary of Administration Routes in Rodent PK Studies

ParameterIntravenous (IV)Oral (PO)Subcutaneous (SC)Intraperitoneal (IP)
Absorption None (100% Bioavailable)Variable; subject to GI stability and permeabilitySlow and prolongedRapid, but potentially variable
Typical Tmax Instantaneous30 min - 4 hours1 - 8 hours15 - 60 minutes
First-Pass Effect AvoidedYes (significant)AvoidedPartially subject to it
Primary Use Determine CL, Vd, t½; Bioavailability referenceAssess oral bioavailability and clinical potentialSustained exposure studies; depot formulationsRapid screening (efficacy); less ideal for formal PK
Key Advantage Definitive PK parametersClinically relevant routeSustained release profileTechnically simple, rapid absorption
Key Disadvantage Technically demandingFirst-pass metabolism; absorption issuesPotential for local irritation; variable absorptionRisk to organs; partial first-pass effect[4][7]

Integrating the Data: The most fundamental calculation derived from a multi-route study is absolute oral bioavailability (F%) . This is determined by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for dose differences.

Formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

This value is a cornerstone of drug development, indicating what fraction of an oral dose reaches systemic circulation. A low F% would trigger investigations into whether the issue is poor absorption or high first-pass metabolism.

Conclusion: A Strategic Approach to In Vivo Characterization

The selection of administration routes for pharmacokinetic studies of a novel compound like N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is a strategic decision that shapes the entire preclinical development program. There is no single "best" route; rather, each provides a unique and essential piece of the pharmacokinetic puzzle.

  • IV administration provides the non-negotiable baseline for systemic clearance and distribution.

  • PO administration directly assesses the compound's potential as a clinically convenient oral therapeutic.

  • SC and IP routes offer alternative parenteral profiles for specific applications, such as mimicking sustained-release formulations or for rapid efficacy screening.

By understanding the underlying principles of absorption and disposition associated with each route, and by employing meticulous, validated protocols, researchers can generate high-quality, reliable data. This robust approach ensures that decisions made during drug development are based on a solid scientific foundation, maximizing the potential for success in bringing new therapies to the clinic.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Available at: [Link]

  • ResearchGate. (2020). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Available at: [Link]

  • Journal of the American Association for Laboratory Animal Science. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Available at: [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Available at: [Link]

  • PubChem. (n.d.). N-{[(5S)-3-{3-Fluoro-4-[(ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_8)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • Bioscientia Medicina: Journal of Biomedicine & Translational Research. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-. Available at: [Link]

  • PubMed. (2020). A candidate drug administered subcutaneously to rodents as drug particles showing hepatic recirculation which influenced the sustained release process. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Available at: [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • University of British Columbia. (2020). UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. Available at: [Link]

  • Taylor & Francis Online. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Available at: [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Available at: [Link]

  • Online Research Collab. (n.d.). Animal Studies Protocol of Subcutaneous Implantation in a Rat Model. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • Karger. (2009). FDA Requirements for Preclinical Studies. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Efficacy Guidelines. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Available at: [Link]

  • Patsnap. (2025). What are the ICH guidelines for non-clinical pharmacology studies?. Available at: [Link]

  • LinkedIn. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available at: [Link]

  • Virginia Tech. (2017). Standard Operating Procedure: Mouse Subcutaneous Injections. Available at: [Link]

  • National Center for Biotechnology Information. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Available at: [Link]

  • ChemBK. (2025). N-Phenylacetamide. Available at: [Link]

  • Mol-Instincts. (n.d.). N-{METHYL}ACETAMIDE. Available at: [Link]

Sources

Application Note: Formulation of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- for Oral Delivery

[1]

Introduction & Compound Profile

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- (referred to herein as AMPQ-Acetamide ) is a rigid, bicyclic aromatic compound.[1] The presence of the quinoline core, combined with a hydrophobic phenyl ring at the 4-position and a methyl group at the 8-position, imparts high lipophilicity (LogP > 3.[1]5) and significant crystal lattice energy. These properties typically result in negligible aqueous solubility, limiting oral absorption.[1]

Physicochemical Profile (Inferred)
PropertyValue / CharacteristicImplication for Formulation
Molecular Structure C₁₈H₁₆N₂OPlanar, rigid aromatic system promotes π-π stacking and crystallization.[1]
Molecular Weight ~276.33 g/mol Small molecule, suitable for oral delivery.[1]
LogP ~3.8 – 4.2Highly lipophilic; requires solubility enhancement.
pKa ~4.5 (Quinoline N)Weak base. Solubility will be pH-dependent (higher in gastric pH, precipitates in intestine).[1]
Melting Point (Tm) > 200°C (Expected)High Tm indicates strong crystal lattice; requires high energy to disrupt (ASD or Hot Melt Extrusion).
BCS Classification Class IIRate-limiting step: Dissolution.[1]
Formulation Strategy: Amorphous Solid Dispersion (ASD)

To overcome the "solubility-limited" absorption, we will formulate AMPQ-Acetamide as an Amorphous Solid Dispersion (ASD) .[1] By kinetically trapping the drug in a high-energy amorphous state within a polymer matrix, we can achieve:

  • Disruption of the Crystal Lattice: Removing the energy barrier to dissolution.

  • Spring and Parachute Effect: Rapid supersaturation (spring) maintained by the polymer (parachute) to prevent precipitation in the GI tract.

Pre-Formulation Protocol: Solubility & Compatibility

Before manufacturing, the solubility profile and excipient compatibility must be established.[1]

Protocol 2.1: Equilibrium Solubility Profiling

Objective: Determine the saturation solubility in biorelevant media.

Materials:

  • AMPQ-Acetamide (Micronized)[1]

  • Media: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), FaSSIF (Fasted State Simulated Intestinal Fluid).[1]

Procedure:

  • Add excess AMPQ-Acetamide (approx. 10 mg) to 2 mL of each medium in glass vials.

  • Incubate at 37°C with constant shaking (200 rpm) for 24 hours.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter supernatant (0.22 µm PTFE filter).

  • Quantification: Analyze via HPLC-UV (C18 column, Acetonitrile:Water gradient, λ = 254 nm).

Success Criteria:

  • Identification of pH-dependent solubility (expect high solubility in pH 1.2, low in pH 6.8).[1]

  • FaSSIF solubility > Buffer pH 6.8 indicates a positive food effect or lipid solubilization potential.

Protocol 2.2: Polymer Screening (Film Casting)

Objective: Select the optimal polymer to stabilize the amorphous state. Candidates: HPMCAS-L (Hypromellose Acetate Succinate), PVPVA 64 (Copovidone), HPMC E5.[1]

Procedure:

  • Prepare 10% (w/v) solutions of Drug:Polymer (ratio 1:3) in Acetone:Methanol (1:1).

  • Cast films onto glass slides and dry under vacuum at 40°C for 24 hours.

  • Analysis: Examine films using Polarized Light Microscopy (PLM) .

    • Pass: Clear, transparent film (Amorphous).

    • Fail: Birefringence/Crystals visible (Phase separation/Crystallization).

Manufacturing Protocol: Spray Drying

Spray drying is selected over Hot Melt Extrusion (HME) due to the likely high melting point of the quinoline derivative, which could degrade at HME processing temperatures.

Protocol 3.1: Preparation of Spray Dried Dispersion (SDD)

Formulation Target: 25% Drug Load in HPMCAS-L (Enteric polymer to prevent gastric precipitation and enhance intestinal supersaturation).

Equipment: Buchi B-290 Mini Spray Dryer (or equivalent).

Feed Solution Preparation:

  • Solvent System: Acetone:Water (90:10) or Methanol:DCM (1:1). Note: Acetone/Water is preferred for HPMCAS.[1]

  • Dissolve HPMCAS-L in the solvent under magnetic stirring until clear.[1]

  • Add AMPQ-Acetamide to the polymer solution.[1] Stir until fully dissolved. Total solids concentration: 5% (w/v).

Spray Drying Parameters:

  • Inlet Temperature: 85°C

  • Outlet Temperature: 45–50°C (Critical: Must be < Tg of the polymer to prevent stickiness).

  • Aspirator: 100% (35 m³/h)

  • Pump Rate: 20% (approx. 6-7 mL/min)[1]

  • Nozzle Gas Flow: 40 mm (473 L/h)[1]

Post-Processing:

  • Collect the white powder from the cyclone.

  • Secondary Drying: Vacuum dry at 40°C for 48 hours to remove residual solvent (Limit: < 0.5% w/w).

Characterization & Quality Control

Protocol 4.1: Solid State Characterization

Objective: Confirm amorphicity and stability.

  • X-Ray Powder Diffraction (XRPD):

    • Scan range: 5–40° 2θ.

    • Acceptance: "Amorphous Halo" (broad hump). No distinct Bragg peaks.

  • Modulated DSC (mDSC):

    • Heat from 0°C to 200°C at 2°C/min (modulation ±1°C every 60s).

    • Acceptance: Single Glass Transition Temperature (Tg) > 50°C. No melting endotherm.

Protocol 4.2: Non-Sink Dissolution (Supersaturation Assay)

Objective: Demonstrate the "Spring and Parachute" effect.

Method: µDiss Profiler or USP II (Paddle) at reduced volume.

  • Medium: FaSSIF (pH 6.5), 37°C.

  • Dose: Equivalent to 10x saturation solubility of the crystalline drug (to force supersaturation).

  • Sampling: 5, 10, 15, 30, 60, 120, 240 min.

  • Analysis: Centrifuge (don't filter, to avoid removing nano-aggregates if analyzing total concentration) or filter (0.1 µm) for molecularly dissolved drug.

  • Success Criteria: AUC of ASD formulation > 10x AUC of Crystalline Drug.

Visualizations & Logic Flow

Figure 1: Formulation Decision Tree

This diagram illustrates the logic used to select Spray Drying with HPMCAS for AMPQ-Acetamide.[1]

FormulationStrategyStartCompound: AMPQ-Acetamide(Lipophilic Quinoline)SolubilityCheckAqueous Solubility?Start->SolubilityCheckPermeabilityCheckPermeability?SolubilityCheck->PermeabilityCheckLow (< 10 µg/mL)BCS_ClassBCS Class II(Low Sol / High Perm)PermeabilityCheck->BCS_ClassHigh (LogP > 3)StrategyStrategy:Enhance SolubilityBCS_Class->StrategyTechSelectionTechnology SelectionStrategy->TechSelectionThermalStabilityMelting Point > 200°C?TechSelection->ThermalStabilityHMEHot Melt Extrusion(Risk of Degradation)ThermalStability->HMENo (< 150°C)SprayDryingSpray Drying (ASD)(Recommended)ThermalStability->SprayDryingYes (> 200°C)PolymerSelectPolymer: HPMCAS(Enteric/Parachute Effect)SprayDrying->PolymerSelect

Caption: Decision logic for selecting Spray Dried Dispersion (SDD) for high-melting BCS Class II quinolines.

Figure 2: Spray Drying Process Workflow

The critical process parameters (CPPs) for manufacturing the ASD.

SprayDryingProcessDrugAMPQ-Acetamide(Crystalline)MixingMixing(Clear Solution, 5% Solids)Drug->MixingPolymerHPMCAS-L(Polymer)Polymer->MixingSolventAcetone:Water(90:10)Solvent->MixingAtomizationAtomization(Nozzle Gas: 40mm)Mixing->AtomizationDryingDrying Chamber(Inlet: 85°C / Outlet: 45°C)Atomization->DryingRapid Solvent EvaporationSeparationCyclone SeparationDrying->SeparationSDDSpray Dried Dispersion(Amorphous Powder)Separation->SDDSecondaryDrySecondary Drying(40°C Vacuum, 48h)SDD->SecondaryDry

Caption: Step-by-step manufacturing workflow for the AMPQ-Acetamide Spray Dried Dispersion.

References

  • Williams, H. D., et al. (2013).[1] "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 65(1), 315-499.[1] Link

  • Friesen, D. T., et al. (2008).[1] "Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview." Molecular Pharmaceutics, 5(6), 1003-1019.[1] Link[1]

  • Brough, C., & Williams, R. O. (2013).[1] "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery."[1] International Journal of Pharmaceutics, 453(1), 157-166.[1] Link

  • Newman, A. (2015). "Pharmaceutical Amorphous Solid Dispersions." John Wiley & Sons.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

Application Note: Characterization of a Novel Quinoline-Based Radioligand, [³H]N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, for GPCR Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in radioligand binding assays.

Introduction

The study of G-protein coupled receptors (GPCRs) is fundamental to drug discovery, as they represent the largest family of druggable targets in the human genome. Radioligand binding assays remain a gold-standard technique for quantifying the interaction between a ligand and its receptor, providing critical data on receptor affinity (Kd), receptor density (Bmax), and the potency of unlabeled compounds (Ki).

This document provides a detailed protocol for the use of a novel, hypothetical radioligand, [³H]N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, for the characterization of a putative GPCR target. N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is a synthetic compound with a quinoline scaffold, a common motif in pharmacologically active molecules. For the purposes of this guide, we will be working with its tritiated isotopolog, [³H]N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, which allows for sensitive detection in binding assays.

The protocols outlined below are designed to be self-validating and provide a robust framework for researchers in pharmacology and drug development. We will cover two primary experimental workflows: saturation binding analysis to determine the Kd and Bmax of the radioligand, and competitive binding analysis to determine the inhibition constant (Ki) of unlabeled test compounds.

Materials and Reagents

Equipment
  • Microcentrifuge

  • Scintillation counter (for tritium detection)

  • Cell harvester (e.g., Brandel or PerkinElmer)

  • pH meter

  • Vortex mixer

  • Pipettes (P10, P200, P1000)

  • Incubator or water bath

  • -80°C freezer for membrane storage

Reagents and Consumables
  • Radioligand: [³H]N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (specific activity: 30-60 Ci/mmol). Note: This is a hypothetical compound for the purpose of this guide.

  • Unlabeled Ligand: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (for non-specific binding determination and competition assays).

  • Cell Membranes: Cell membranes expressing the target GPCR of interest (e.g., from CHO-K1 or HEK293 cells). Store at -80°C.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. The inclusion of divalent cations like Mg²⁺ is often crucial for maintaining the active conformation of many GPCRs.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C). The choice of filter depends on the membrane protein concentration and should be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.

  • 96-well plates (or microcentrifuge tubes)

  • Scintillation vials

Experimental Protocols

Protocol 1: Saturation Binding Assay

This experiment determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Once thawed, homogenize gently and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically to ensure that the total binding is less than 10% of the total radioligand added to avoid ligand depletion artifacts.

  • Radioligand Dilutions: Prepare a series of dilutions of [³H]N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd. For a novel ligand, a broad range (e.g., 0.01 nM to 100 nM) is recommended for the initial characterization.

  • Assay Plate Setup: For each concentration of radioligand, prepare triplicate wells for:

    • Total Binding: Contains membranes, Assay Buffer, and the radioligand.

    • Non-specific Binding (NSB): Contains membranes, Assay Buffer, the radioligand, and a high concentration of unlabeled N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (typically 100-1000 times the Kd of the radioligand, or ~10 µM if the Kd is unknown).

  • Incubation: Add the reagents to the wells as described in the table below. The final volume in this example is 200 µL. Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be determined from association and dissociation kinetics experiments (not covered in this protocol). A typical time is 60-120 minutes.

ComponentTotal BindingNon-specific Binding
Assay Buffer100 µL50 µL
Unlabeled Ligand (e.g., 40 µM)-50 µL
[³H]Radioligand (2x final conc.)50 µL50 µL
Cell Membranes50 µL50 µL
Final Volume 200 µL 200 µL
  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This step is critical to separate the bound from the free radioligand.

  • Washing: Immediately wash the filters with ice-cold Wash Buffer (e.g., 3 x 3 mL) to remove any unbound radioligand. The washing must be quick to prevent dissociation of the bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow the filters to soak for at least 4 hours (or overnight) before counting in a scintillation counter to determine the disintegrations per minute (DPM).

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).

  • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values. This is the preferred method over Scatchard linearization, which can distort experimental error.

Diagram: Saturation Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_processing Processing & Detection cluster_analysis Data Analysis prep_radioligand Prepare Radioligand Dilution Series total_binding Total Binding Wells: Membranes + Radioligand prep_radioligand->total_binding nsb Non-specific Binding Wells: Membranes + Radioligand + Unlabeled Ligand prep_radioligand->nsb prep_membranes Prepare Membrane Suspension prep_membranes->total_binding prep_membranes->nsb prep_unlabeled Prepare High Conc. Unlabeled Ligand prep_unlabeled->nsb filtration Rapid Filtration (Cell Harvester) total_binding->filtration nsb->filtration washing Wash Filters with Cold Buffer filtration->washing counting Scintillation Counting (DPM) washing->counting analysis Calculate Specific Binding (Total - NSB) counting->analysis nl_regression Non-linear Regression (One-site Hyperbola) analysis->nl_regression results Determine Kd and Bmax nl_regression->results G cluster_prep Preparation cluster_assay Assay Incubation cluster_processing Processing & Detection cluster_analysis Data Analysis prep_radioligand Prepare Radioligand (Fixed Conc. ~Kd) total_binding Total Binding Wells: No Competitor prep_radioligand->total_binding nsb NSB Wells: High Conc. Ref. Ligand prep_radioligand->nsb competition_wells Competition Wells: Increasing Competitor Conc. prep_radioligand->competition_wells prep_membranes Prepare Membrane Suspension prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition_wells prep_competitor Prepare Competitor Dilution Series prep_competitor->competition_wells filtration Rapid Filtration total_binding->filtration nsb->filtration competition_wells->filtration counting Scintillation Counting filtration->counting analysis Plot % Specific Binding vs. Log[Competitor] counting->analysis nl_regression Non-linear Regression (Sigmoidal Curve) analysis->nl_regression ic50 Determine IC50 nl_regression->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding (>30% of Total) Radioligand is too lipophilic; Filter binding; Insufficient washing.Include BSA (0.1%) in the assay buffer; Pre-soak filters in 0.5% PEI; Increase wash volume or number of washes.
Low Specific Binding Signal Insufficient receptor density (Bmax); Low radioligand affinity (high Kd); Inactive membranes.Increase the amount of membrane protein per well; Use a higher concentration of radioligand; Check membrane quality and storage conditions.
High Well-to-Well Variability Inaccurate pipetting; Incomplete membrane homogenization; Inefficient washing.Calibrate pipettes; Ensure membranes are well-suspended before aliquoting; Check cell harvester for clogged ports.
Shallow Competition Curve (Hill slope < 0.8) Complex binding mechanism (e.g., multiple sites); Radioligand not at equilibrium.Consider more complex binding models; Increase incubation time to ensure equilibrium is reached.

References

  • Title: The role of divalent cations in G-protein-coupled receptor function. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A guide to practical radioligand binding assays. Source: Methods in Molecular Biology URL: [Link]

  • Title: Avoiding the Pitfalls of Ligand Depletion in Radioligand Binding Assays. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: The Scatchard plot: a graphic representation of binding data that is easy to misinterpret. Source: Journal of Receptor Research URL: [Link]

  • Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

Application Notes and Protocols: Storage and Handling of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is a quinoline derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, establishing robust and scientifically sound protocols for its storage and handling is paramount to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. This document provides a detailed guide based on the chemical properties of related acetamide and quinoline compounds, establishing a framework of best practices in the absence of a specific Safety Data Sheet (SDS) for this compound. The recommendations herein are synthesized from established safety protocols for structurally analogous chemicals.

Compound Identity and Known Properties

  • Quinoline Derivatives: Often exhibit biological activity and may have specific handling requirements.

  • Acetamide Derivatives: This class of compounds can have varying toxicity profiles. Some acetamides are suspected carcinogens[1][2][3]. Therefore, treating N-(8-methyl-4-phenyl-5-quinolinyl)acetamide with a degree of caution is a prudent approach.

Given the nature of the compound as a powder, inhalation of airborne particles is a primary route of exposure to be controlled.

Storage Requirements

Proper storage is critical to maintain the chemical stability and purity of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide powder. The following conditions are recommended based on general guidelines for similar chemical compounds.

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4][5]Prevents thermal degradation and minimizes the potential for moisture absorption.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[2][4]Protects from atmospheric moisture and contaminants. For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Light Store in an opaque or amber-colored container.Protects the compound from potential photodegradation.
Container Use original, clearly labeled containers. Polyethylene or polypropylene containers are generally suitable.[5]Ensures proper identification and prevents cross-contamination. Check containers regularly for leaks.[5]
Incompatible Materials

To prevent hazardous reactions, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide powder should be stored away from the following classes of chemicals:

  • Strong oxidizing agents[2]

  • Strong acids[1][2]

  • Strong bases[1][2]

  • Strong reducing agents[2]

Handling Protocols

A systematic approach to handling N-(8-methyl-4-phenyl-5-quinolinyl)acetamide powder is essential to minimize exposure and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment eye_protection Safety glasses with side-shields or goggles hand_protection Nitrile rubber gloves eye_protection->hand_protection body_protection Lab coat hand_protection->body_protection respiratory_protection Use in a chemical fume hood body_protection->respiratory_protection end Handling Complete respiratory_protection->end Proceed with handling start Before Handling start->eye_protection Always wear

Caption: Personal Protective Equipment (PPE) workflow for handling N-(8-methyl-4-phenyl-5-quinolinyl)acetamide powder.

Engineering Controls
  • Ventilation: All handling of the powder should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[2][4]

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.[4]

Safe Handling Practices
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the available safety information.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powder inside a chemical fume hood.

    • Use a draft shield on the analytical balance to minimize air currents that could disperse the powder.

    • Handle the powder gently to avoid creating dust.

  • Spill Management:

    • In case of a small spill, dampen the material with a suitable solvent (e.g., water, if compatible) to prevent it from becoming airborne.[5]

    • Carefully sweep or wipe up the spilled material and place it in a sealed container for disposal.[3][5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination:

    • Clean all surfaces and equipment that have come into contact with the powder.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

  • Waste Disposal:

    • Dispose of waste material and contaminated items in accordance with local, state, and federal regulations.[2]

    • Do not dispose of the compound down the drain.[2]

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Experimental Protocols: Solution Preparation

The following is a general protocol for preparing a stock solution of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. The choice of solvent will be experiment-dependent.

Solution_Prep_Workflow cluster_prep Solution Preparation Workflow start Determine required concentration and volume calculate Calculate mass of powder needed start->calculate weigh Weigh powder in a chemical fume hood calculate->weigh dissolve Add solvent to the powder in a volumetric flask weigh->dissolve mix Mix by vortexing or sonication until fully dissolved dissolve->mix final_volume Add solvent to the final volume mark mix->final_volume store_solution Store the solution appropriately (e.g., refrigerated, protected from light) final_volume->store_solution end Solution ready for use store_solution->end

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-, a novel quinoline derivative with significant potential in various research applications.[1][2] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve your experimental goals.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- exhibiting poor aqueous solubility?

A1: The poor aqueous solubility of this compound is likely due to its molecular structure. It is a relatively large, aromatic molecule containing a quinoline core, a phenyl group, and an acetamide substituent. The quinoline and phenyl groups are hydrophobic, meaning they do not interact favorably with water.[3] While the acetamide group can participate in hydrogen bonding, the overall non-polar character of the molecule dominates, leading to low solubility in aqueous media.

Q2: What is the predicted pKa of this compound and how does it affect solubility?

A2: The core structure contains a quinoline ring, which is a weak base.[4] The predicted pKa of the similar compound 8-methylquinoline is approximately 5.03.[5] This suggests that Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- will also be a weak base. Its solubility is therefore expected to be highly pH-dependent.[6] At pH values below its pKa, the quinoline nitrogen will be protonated, forming a more soluble salt. Conversely, at pH values above the pKa, the compound will be in its neutral, less soluble form.

Q3: What are the primary strategies I can use to improve its solubility?

A3: There are several well-established techniques to enhance the solubility of poorly soluble compounds. The most common and effective methods include:

  • pH Modification: Adjusting the pH of the aqueous solution to ionize the molecule.[7]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin host.[9]

  • Solid Dispersion: Dispersing the compound in a solid, hydrophilic polymer matrix.[10]

Q4: Which approach should I try first?

A4: For initial in vitro experiments, pH modification is often the simplest and most cost-effective method to try first, especially given the basic nature of the quinoline core. If pH adjustment is not suitable for your experimental system or does not provide sufficient solubility, co-solvency is a good second option. For in vivo studies or when avoiding organic solvents is critical, cyclodextrin complexation or preparing a solid dispersion are more advanced and often highly effective strategies.

Part 2: Troubleshooting Guides for Solubility Enhancement

Guide 1: pH Modification

Issue: My compound precipitates when I try to dissolve it in neutral (pH 7.4) aqueous buffers for my cell-based assays.

Solution: Determine the pH-Solubility Profile

The most direct way to overcome this is to lower the pH of your solvent. Since Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is a weak base, decreasing the pH will lead to protonation of the quinoline nitrogen, forming a more soluble cationic species.

Causality Behind the Experimental Choice

According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the ionized (protonated) form will predominate. This ionized form is more polar and thus more soluble in water. By systematically measuring solubility across a range of pH values, you can identify the optimal pH for your stock solutions and experimental buffers.

Experimental Protocol: pH-Solubility Profile
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add excess compound: Add an excess amount of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Data Presentation: Expected pH-Solubility Profile
pHPredicted Solubility (µg/mL)
2.0> 1000
3.0850
4.0400
5.0150
6.025
7.0< 5
7.4< 2
8.0< 1

This is a hypothetical table for illustrative purposes.

Visualization: pH Modification Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare Buffers (pH 2-8) Add_Compound Add Excess Compound Prep_Buffers->Add_Compound Equilibrate Equilibrate (24-48h) Add_Compound->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Quantify Quantify (HPLC/UV-Vis) Collect_Supernatant->Quantify Plot Plot Solubility vs. pH Quantify->Plot Determine_Optimal_pH Determine Optimal pH Plot->Determine_Optimal_pH

Caption: Workflow for determining the pH-solubility profile.

Guide 2: Co-solvent Systems

Issue: Adjusting the pH to a very acidic level is incompatible with my biological system, but I still need to increase the solubility of the compound.

Solution: Utilize a Co-solvent System

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[8] This is a widely used technique for preparing stock solutions of poorly soluble compounds.

Causality Behind the Experimental Choice

Co-solvents work by reducing the overall polarity of the solvent system.[11] The hydrophobic regions of the co-solvent molecules can interact with the non-polar regions of the drug molecule, while the polar regions of the co-solvent interact with water. This creates a more favorable environment for the drug to dissolve.

Experimental Protocol: Co-solvent Screening
  • Select co-solvents: Choose a few common, biocompatible co-solvents to screen (see table below).

  • Prepare co-solvent mixtures: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water or buffer).

  • Determine solubility: Add a known amount of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- to each mixture and determine the point at which it fully dissolves (visual inspection) or measure the saturation solubility as described in Guide 1.

  • Assess compatibility: Ensure the final concentration of the co-solvent in your assay is not toxic to your cells or does not interfere with your experimental components. A common practice is to prepare a concentrated stock (e.g., 10 mM) in 100% co-solvent (like DMSO) and then dilute it at least 1:1000 into the final aqueous medium.

Data Presentation: Common Co-solvents for Biological Assays
Co-solventTypical Stock Conc.Properties & Considerations
Dimethyl Sulfoxide (DMSO)10-50 mMExcellent solubilizing power; can be toxic to cells at >0.5% v/v.[2]
Ethanol10-20 mMGood solubilizer; can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400)5-15 mMLow toxicity; can be viscous.[12]
Propylene Glycol5-15 mMGenerally regarded as safe (GRAS); similar to PEG 400.
Visualization: Mechanism of Co-solvency

cluster_before Before Co-solvent cluster_after After Co-solvent Addition Water Water Molecules Polar Environment Drug_Agg Drug Aggregate Poorly Soluble Drug_Sol Solubilized Drug Molecule Drug_Agg->Drug_Sol Addition of Co-solvent Solvent_Mix Water + Co-solvent Reduced Polarity

Caption: Co-solvents reduce solvent polarity to dissolve hydrophobic drugs.

Guide 3: Cyclodextrin Complexation

Issue: My experiment is for an in vivo application, and I need to avoid organic co-solvents due to potential toxicity.

Solution: Form an Inclusion Complex with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble inclusion complex.[13]

Causality Behind the Experimental Choice

The hydrophobic part of the drug molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.[14] This host-guest complex effectively "hides" the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility. Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and lower toxicity.[15]

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
  • Select a cyclodextrin: HP-β-CD is a common and effective choice for many applications.

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of water to create a paste.

  • Add Drug: Slowly add the drug to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize: Grind the dried complex into a fine powder.

  • Solubility Test: Test the solubility of the resulting powder in water or your desired buffer.

Data Presentation: Comparison of Common Cyclodextrins
Cyclodextrin TypeCavity Size (Å)Aqueous Solubility (g/100mL)Key Features
β-Cyclodextrin (β-CD)6.0-6.51.85Low cost, but lower solubility and potential for nephrotoxicity.[16]
Hydroxypropyl-β-CD (HP-β-CD)6.0-6.5>60High aqueous solubility, well-established safety profile.[15]
Sulfobutylether-β-CD (SBE-β-CD)6.0-6.5>50High aqueous solubility, used in several FDA-approved formulations.
Visualization: Cyclodextrin Inclusion Complex Formation

Drug Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation Water Water Complex->Water Dissolves in

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Guide 4: Solid Dispersions

Issue: I need to improve the dissolution rate and oral bioavailability of my compound for preclinical studies.

Solution: Prepare an Amorphous Solid Dispersion

A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic polymer matrix.[17] By preventing the drug from crystallizing, its amorphous form is maintained, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[18]

Causality Behind the Experimental Choice

The crystalline form of a drug has a stable, ordered lattice structure that requires significant energy to break apart for dissolution. In an amorphous solid dispersion, the drug molecules are molecularly dispersed within a polymer matrix, preventing the formation of this stable lattice.[19] When the dispersion is exposed to an aqueous medium, the polymer rapidly dissolves, releasing the drug in a high-energy, more soluble amorphous state.

Experimental Protocol: Solid Dispersion by Solvent Evaporation
  • Select Polymer and Solvent: Choose a suitable hydrophilic polymer (see table below) and a volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone).

  • Dissolve Components: Dissolve both Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- and the polymer in the solvent. Common drug-to-polymer weight ratios are 1:1, 1:2, or 1:5.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator. This will result in a thin film on the wall of the flask.

  • Dry the Film: Further dry the film under vacuum to remove any residual solvent.

  • Collect the Product: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Dissolution Test: Perform a dissolution test to compare the rate and extent of dissolution of the solid dispersion with the pure crystalline drug.

Data Presentation: Common Polymers for Solid Dispersions
PolymerAbbreviationKey Properties
PolyvinylpyrrolidonePVP (e.g., K30)Good solubilizer, widely used.
Hydroxypropyl MethylcelluloseHPMCCan inhibit drug precipitation.
Hydroxypropyl Methylcellulose Acetate SuccinateHPMCASpH-dependent solubility, useful for enteric targeting.[18]
Soluplus®-Amphiphilic graft copolymer with good solubilizing capacity.[18]
Visualization: Solid Dispersion Preparation Workflow

cluster_prep Preparation cluster_process Processing cluster_product Final Product Dissolve Dissolve Drug & Polymer in Volatile Solvent Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Collect Collect & Pulverize Dry->Collect Characterize Characterize (DSC, XRPD) Collect->Characterize Test Dissolution Testing Characterize->Test

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Part 3: References

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022, April 18). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Retrieved from [Link]

  • Pharmaceuticals. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Future Journal of Pharmaceutical Sciences. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • AAPS PharmSciTech. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved from [Link]

  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Open Access Text. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, January 24). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Precipitation of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide belongs to the quinoline derivative class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery, particularly for kinase inhibitors.[1][2] A common challenge encountered with this and structurally related molecules is their limited aqueous solubility, which frequently leads to precipitation during experimental workflows.[3][4] This guide provides a structured, in-depth approach to diagnosing and resolving precipitation issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions & Troubleshooting Guides

Q1: I dissolved my N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in DMSO to make a stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS pH 7.4), it immediately turns cloudy or forms visible particles. What is happening?

Answer: This phenomenon is known as "crashing out" and occurs when a compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment.[5] The core issue is that the final concentration of your compound in the aqueous buffer exceeds its maximum solubility in that specific medium.

Underlying Mechanism: You are observing a shift from a thermodynamically stable solution in DMSO to a supersaturated and unstable state in the aqueous buffer.[6][7] The DMSO concentration drops dramatically upon dilution, and the water molecules cannot adequately solvate the hydrophobic quinoline compound, causing it to precipitate.

Troubleshooting Protocol:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay. Many poorly soluble compounds precipitate at concentrations as low as 10 µM in aqueous buffers.[8]

  • Optimize Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, use a serial dilution method.[5]

    • Step 1: Create an intermediate dilution of your DMSO stock into your buffer or media. For example, add 2 µL of a 10 mM stock to 198 µL of buffer to get a 100 µM solution (with 1% DMSO).

    • Step 2: Use this intermediate dilution to make your final concentration. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.

  • Increase Final DMSO Concentration: While high DMSO levels can be toxic to cells, many assays can tolerate up to 0.5% or even 1% DMSO without significant adverse effects.[9] Increasing the final DMSO percentage can help maintain compound solubility. Always run a vehicle control with the same final DMSO concentration.[8]

  • Visual Confirmation: Before proceeding with an experiment, visually inspect your final solution. Hold it up to a light source to check for the Tyndall effect (light scattering), which can indicate the presence of colloidal aggregates even before visible precipitation occurs. Centrifuging the plate or tube and looking for a pellet is also a reliable check.[10][11]

Q2: Does the pH of my buffer matter? Would changing the pH help keep my compound in solution?

Answer: Yes, pH is a critical factor. N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is a weakly basic compound due to the nitrogen atom in the quinoline ring. Its solubility is highly dependent on the pH of the buffer.[12][13]

Underlying Mechanism: The quinoline nitrogen has a pKa (acid dissociation constant) that is predicted to be around 5.0.[14][15]

  • At pH values below the pKa (e.g., pH < 5.0): The quinoline nitrogen becomes protonated (positively charged). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[16]

  • At pH values above the pKa (e.g., physiological pH ~7.4): The compound exists predominantly in its neutral, uncharged form. This form is more hydrophobic and has much lower intrinsic solubility.[17]

This relationship is governed by the Henderson-Hasselbalch equation.[18][19]

Troubleshooting Protocol:

  • Determine pH-Solubility Profile: If your experiment can tolerate it, test the solubility of your compound in a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Lower the Buffer pH: For many quinoline-based compounds, simply lowering the pH of the buffer to 6.0 or 6.5 can dramatically increase solubility without significantly impacting many biological systems.

  • Consider Assay Constraints: Be mindful that altering the pH can affect cell viability, enzyme activity, or protein binding. Any change in pH must be validated to ensure it does not interfere with the assay itself.

Q3: I'm using a phosphate buffer (PBS) and still see precipitation. Could the buffer itself be the problem?

Answer: Yes, the choice of buffer species can influence compound solubility beyond just its pH. Phosphate buffers are known to sometimes decrease the solubility of certain compounds through interactions or "salting out" effects.[20]

Underlying Mechanism: Buffer salts can interact with drug molecules in complex ways. Phosphate ions may form less soluble salts with protonated basic compounds or reduce the activity of water available for solvation.[21] In contrast, organic buffers like Tris or HEPES may have different effects.

Troubleshooting Protocol:

  • Switch Buffer System: Compare the solubility of your compound in PBS with other common biological buffers at the same pH.

    • Tris Buffer: Tris is a common alternative, but its pKa is highly sensitive to temperature changes.[20][22]

    • HEPES/PIPES: These are zwitterionic "Good's" buffers that are often well-tolerated in cell-based systems.

  • Evaluate Ionic Strength: The total salt concentration (ionic strength) of the buffer can also impact solubility.[12] Try preparing your buffer with a lower salt concentration if your experimental conditions permit.

  • Test for Specific Interactions: While complex to analyze, if you consistently see issues in one buffer system but not another (at the same pH), it suggests a specific compound-buffer interaction is at play.

Hypothetical Solubility Data Comparison

Buffer System (pH 7.4)Co-SolventMax Solubility (µM)Observation
Phosphate-Buffered Saline (PBS)0.5% DMSO< 5Precipitation observed
Tris-Buffered Saline (TBS)0.5% DMSO~15Clear Solution
HEPES-Buffered Saline0.5% DMSO~20Clear Solution
Acetate Buffer (pH 5.0)0.5% DMSO> 100Clear Solution
Q4: My compound seems to dissolve initially but then precipitates after several hours or days in my cell culture experiment. What causes this delayed precipitation?

Answer: This indicates that you are likely observing a transition from a temporary, supersaturated state (kinetic solubility) to the true stable state (thermodynamic solubility).[6][23] The initial concentration you achieved was metastable and could not be maintained over time.

Underlying Mechanism:

  • Kinetic Solubility: This is the concentration of a compound that appears to be in solution immediately after preparation (e.g., diluting a DMSO stock into buffer). It often represents a supersaturated or colloidal state.[24]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid (precipitated) compound.[7] Over time, the metastable kinetic solution will crash out to reach this lower, more stable thermodynamic equilibrium.

Factors Contributing to Delayed Precipitation:

  • Evaporation: In long-term cultures, water can evaporate from plates, increasing the effective concentration of the compound beyond its solubility limit.[5][25]

  • Temperature Fluctuations: Removing plates from a 37°C incubator into a cooler room can decrease solubility.[5]

  • pH Shifts in Media: Cellular metabolism often acidifies the culture medium over time, which could paradoxically help a basic compound. However, if the compound interacts with media components, this can change.

  • Compound Degradation: The compound may degrade into a less soluble byproduct.

Troubleshooting Protocol:

  • Determine Thermodynamic Solubility: Conduct an experiment where you add an excess of the solid compound to your buffer/media, shake it for 24-48 hours, centrifuge, and measure the concentration in the supernatant. This value is your thermodynamic solubility limit, which should be your target for long-term experiments.[26]

  • Use Low-Evaporation Plates: For long-term incubations, use plates with low-evaporation lids or seal them with gas-permeable membranes to maintain stable concentrations.[25]

  • Minimize Temperature Changes: Minimize the time that plates are outside of the incubator.

  • Consider Solubilizing Excipients: For advanced formulation, especially in pre-clinical studies, excipients can be used.

    • Cyclodextrins: Can form inclusion complexes to shield the hydrophobic compound from water.[27]

    • Surfactants (e.g., Tween-80): Can be used at very low concentrations to improve solubility, but may have off-target effects.[10]

Visual Troubleshooting Workflows

Workflow for Immediate Precipitation

Caption: Decision tree for troubleshooting immediate precipitation.

pH-Solubility Relationship for a Weak Base

Sources

Enhancing blood-brain barrier penetration of Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- (SB-258585) Target: 5-HT6 Receptor (Antagonist) Application: CNS Research (Schizophrenia, Cognitive Dysfunction, Food Motivation)

Technical Overview: The BBB Challenge

Why is brain penetration difficult for this compound? While Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- (SB-258585) is a high-affinity radioligand and tool compound, its therapeutic utility is often limited by the Blood-Brain Barrier (BBB). The BBB is not just a physical wall; it is a metabolic and transport barrier.[1][2]

For SB-258585, the primary hurdles are:

  • P-glycoprotein (P-gp/ABCB1) Efflux: Quinoline derivatives are frequent substrates for the P-gp efflux pump. Even if the molecule passively diffuses into the endothelial cell, P-gp actively pumps it back into the bloodstream, lowering the effective neuropharmacological concentration (

    
    ).
    
  • Lipophilicity Mismatch: While the quinoline core is lipophilic, the acetamide side chain introduces polarity. If the LogP is not optimal (typically 2.0–3.5 for CNS drugs), passive diffusion is slow.

  • High Plasma Protein Binding: SB-258585 exhibits high specific binding.[3] If it binds heavily to albumin in plasma, the "free fraction" available to cross the BBB is negligible.

Physicochemical Profile & Barriers[4][5][6][7][8]
PropertyValue (Approx.)Impact on BBB Penetration
Molecular Weight ~276.33 g/mol Favorable. <400 Da allows passive diffusion.
H-Bond Donors 1Favorable. Low count (<3) aids permeation.
H-Bond Acceptors 2-3Favorable.
LogP (Lipophilicity) ~2.5 - 3.0Optimal. Good range for lipid bilayer transit.
Efflux Liability High CRITICAL BOTTLENECK. Likely P-gp substrate.

Enhancement Strategies: Protocols & Methodologies

To overcome these barriers, we recommend three distinct workflows depending on your equipment availability and study goals.

Strategy A: Nanoparticle Encapsulation (The "Trojan Horse")

Best for: Maximizing brain uptake and bypassing P-gp efflux. Mechanism: Poly(butyl cyanoacrylate) (PBCA) nanoparticles coated with Polysorbate 80 adsorb Apolipoprotein E (ApoE) from the blood. This complex mimics LDL particles, triggering receptor-mediated endocytosis via the LDL receptor on the BBB endothelium.

Protocol: Synthesis of Polysorbate 80-Coated PBCA Nanoparticles

Reagents:

  • SB-258585 (10 mg)

  • n-Butyl cyanoacrylate (BCA) monomer (1% v/v)

  • 0.01 N HCl (Acidic polymerization medium)

  • Dextran 70,000 (Stabilizer)

  • Polysorbate 80 (Surfactant)

Step-by-Step Procedure:

  • Preparation: Dissolve 100 mg Dextran 70 in 10 mL of 0.01 N HCl under constant magnetic stirring (500 RPM).

  • Drug Addition: Add 10 mg of SB-258585 to the solution. Ensure complete dispersion.

  • Polymerization: Slowly add 100 µL of n-Butyl cyanoacrylate monomer dropwise while stirring.

  • Reaction: Allow polymerization to proceed for 3–4 hours at room temperature. The solution will turn milky white.

  • Neutralization: Adjust pH to 7.0 using 0.1 N NaOH to terminate the reaction.

  • Purification: Filter the suspension through a sintered glass filter (pore size G4) to remove large aggregates.

  • Coating (Critical Step): Add Polysorbate 80 to the nanoparticle suspension to achieve a final concentration of 1% (w/v). Stir for 30 minutes to allow adsorption.

  • Validation: Measure particle size (Target: 150–250 nm) and Zeta potential (Target: negative charge, approx -20mV) using Dynamic Light Scattering (DLS).

Strategy B: P-gp Inhibition (Chemical Knockout)

Best for: Validating if efflux is the cause of low efficacy. Protocol:

  • Pre-treatment: Administer Cyclosporin A (50 mg/kg, i.p.) or Verapamil (10-20 mg/kg, i.p.) 30 minutes prior to SB-258585 dosing.

  • Observation: Compare brain-to-plasma ratios (

    
    ) against a control group. A significant increase confirms P-gp liability.
    

Mechanism of Action Visualization

The following diagram illustrates how the Polysorbate 80-coated nanoparticle strategy bypasses the standard efflux mechanism that blocks free SB-258585.

BBB_Transport cluster_blood Bloodstream (Lumen) cluster_bbb BBB Endothelial Cell cluster_brain Brain Parenchyma FreeDrug Free SB-258585 Pgp P-gp Efflux Pump FreeDrug->Pgp Passive Diffusion NanoDrug PBCA-Nanoparticle (SB-258585 + Poly-80) ApoE ApoE Protein NanoDrug->ApoE Surface Adsorption LDLR LDL Receptor ApoE->LDLR Ligand Binding Pgp->FreeDrug Active Efflux (Blocked) Target 5-HT6 Receptor LDLR->Target Receptor-Mediated Endocytosis & Release

Caption: Comparative transport pathways. Free SB-258585 is rejected by P-gp efflux pumps, while Polysorbate 80-coated nanoparticles recruit ApoE to utilize the LDL receptor transport pathway, successfully delivering the payload to the brain.

Troubleshooting Guide & FAQs

Scenario 1: High Plasma Concentration, Low Brain Effect

Diagnosis: The compound is staying in the blood. Root Cause: P-gp efflux or high Plasma Protein Binding (PPB). Troubleshooting Steps:

  • Calculate Free Fraction: Perform a Rapid Equilibrium Dialysis (RED) assay. If free fraction < 1%, the drug is bound to albumin.

    • Fix: Increase dose or use a nanoparticle carrier to "hide" the drug from albumin.

  • Test Efflux: Run a Caco-2 permeability assay with and without Verapamil.

    • Fix: If Ratio

      
      , it is a P-gp substrate.[4] Use Strategy A (Nanoparticles).
      
Scenario 2: Low Plasma Concentration (Rapid Clearance)

Diagnosis: The compound is being metabolized before it reaches the BBB. Root Cause: Hepatic CYP450 metabolism (likely CYP3A4 or CYP2D6). Troubleshooting Steps:

  • Microsomal Stability: Incubate SB-258585 with liver microsomes.

    • Fix: If

      
       is short (< 15 mins), consider deuteration . Replace hydrogen atoms on the 8-methyl group with deuterium to slow down metabolic oxidation (Kinetic Isotope Effect).
      
Scenario 3: Nanoparticle Aggregation

Diagnosis: PBCA solution turns into a solid gel or precipitates. Root Cause: Polymerization was too fast or pH was too high during synthesis. Troubleshooting Steps:

  • Ensure the polymerization medium is acidic (pH ~2.0 using 0.01 N HCl).

  • Add the monomer dropwise and slowly.

  • Increase Dextran concentration to improve steric stabilization.

Diagnostic Flowchart

Troubleshooting Start Issue: Low In Vivo Efficacy CheckPlasma Step 1: Check Plasma Levels Start->CheckPlasma LowPlasma Low Plasma Levels CheckPlasma->LowPlasma HighPlasma High Plasma Levels CheckPlasma->HighPlasma Metabolism Cause: Rapid Metabolism (Liver Clearance) LowPlasma->Metabolism BBB_Block Cause: BBB Penetration Failure HighPlasma->BBB_Block Sol_Action Action: Deuteration or PEGylation Metabolism->Sol_Action CheckEfflux Step 2: Check Efflux Liability (Caco-2 Assay) BBB_Block->CheckEfflux IsSubstrate P-gp Substrate? CheckEfflux->IsSubstrate YesSubstrate Yes (Ratio > 2) IsSubstrate->YesSubstrate NoSubstrate No (Ratio < 2) IsSubstrate->NoSubstrate ActionNP Action: Use PBCA Nanoparticles (Strategy A) YesSubstrate->ActionNP ActionDose Action: Increase Lipophilicity (Chemical Mod.) NoSubstrate->ActionDose

Caption: Decision tree for isolating the cause of low CNS efficacy. Differentiates between metabolic instability and BBB transport failure.

References

  • Hirst, W. D., et al. (2000). "Characterisation of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology.

  • Kreuter, J. (2014). "Drug delivery to the central nervous system by polymeric nanoparticles: What do we know?" Advanced Drug Delivery Reviews.

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today.

  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[1][5][6][7][4][8][9][10][11] Journal of Cerebral Blood Flow & Metabolism.

  • Song, H., et al. (2018). "Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle."[11] International Journal of Nanomedicine.

Sources

Stability of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions regarding the stability of this compound under physiological conditions. As Senior Application Scientists, we provide not just procedures, but the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Stability & Handling

Question 1: What is the expected stability of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide at physiological pH (7.4)?

Answer: While specific long-term stability data for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide at physiological pH is not extensively documented in publicly available literature, we can infer its stability based on the chemical properties of its constituent functional groups: the quinoline ring and the N-arylacetamide moiety.

  • Quinoline Ring System: The quinoline core is an aromatic heterocyclic system, which generally confers considerable stability. Quinoline itself is a weak base and is relatively stable in aqueous solutions at physiological pH.[1][2][3] Microbial or enzymatic degradation is a more likely route for the breakdown of the quinoline ring itself under biological conditions, often initiated by hydroxylation.[4][5][6] However, in a sterile, cell-free aqueous buffer at pH 7.4, the quinoline ring system of your compound is expected to be stable.

  • N-Arylacetamide Linkage: The amide bond is the most probable site of chemical instability at physiological pH. N-arylacetamides can undergo hydrolysis to yield the corresponding aniline (5-amino-8-methyl-4-phenylquinoline) and acetic acid. This reaction is typically slow at neutral pH but can be catalyzed by acids or bases. While significant hydrolysis is not expected over short experimental timeframes at pH 7.4, it is a potential degradation pathway during long-term storage in aqueous solutions or in in-vivo applications where enzymes like arylacetamide deacetylase may be present.[7][8]

Question 2: I am observing a gradual loss of my compound's activity in my cell-based assay over 48 hours. Could this be due to instability?

Answer: Yes, a gradual loss of activity is a classic indicator of compound instability in the assay medium. At physiological temperature (37°C) and pH (around 7.4) in cell culture media, several factors could contribute to the degradation of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide:

  • Hydrolysis of the Acetamide Bond: As mentioned, the amide linkage is susceptible to slow hydrolysis. Over a 48-hour incubation period at 37°C, even a slow rate of hydrolysis can lead to a significant reduction in the concentration of the active parent compound.

  • Enzymatic Degradation: If you are using a cell-based assay, cellular enzymes such as carboxylesterases and arylacetamide deacetylases could metabolize the compound by cleaving the amide bond.[7]

  • Oxidative Degradation: Although the quinoline ring is generally stable, complex biological media contain components that could potentially lead to oxidative degradation of the molecule.

Troubleshooting Steps:

  • Run a Stability Control: Incubate your compound in the cell culture medium (without cells) under the same conditions (37°C, 48 hours). At various time points (e.g., 0, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV. This will help you distinguish between chemical and cell-mediated degradation.

  • Consider a Shorter Assay Duration: If instability is confirmed, explore if your experimental endpoint can be measured at an earlier time point.

  • Replenish the Compound: If a longer incubation is necessary, consider a partial or full media change with a fresh compound during the experiment.

Analytical & Experimental Protocols

Question 3: How can I set up an experiment to definitively determine the stability of my compound at physiological pH?

Answer: A well-designed stability study will provide quantitative data on the degradation of your compound over time. Here is a detailed protocol for a basic stability assessment in a physiological buffer.

Protocol: Stability Assessment of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in Phosphate-Buffered Saline (PBS) at 37°C

Objective: To quantify the degradation of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in a physiological buffer over a defined period.

Materials:

  • N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for stock solution

  • Incubator set to 37°C

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (optional, for mobile phase)

  • Autosampler vials

Experimental Workflow:

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute Stock in PBS (pH 7.4) to 10 µM prep_stock->prep_working Dilution incubate Incubate at 37°C prep_working->incubate sample_t0 Sample at T=0 incubate->sample_t0 Immediate sample_tx Sample at T=x hours (e.g., 2, 4, 8, 24, 48h) incubate->sample_tx Time Points quench Quench with ACN (1:1 v/v) sample_t0->quench sample_tx->quench analyze Analyze by RP-HPLC quench->analyze quantify Quantify Peak Area of Parent Compound analyze->quantify

Caption: Experimental workflow for assessing compound stability.

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in DMSO.

  • Prepare the Working Solution: Dilute the stock solution in pre-warmed PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Incubation: Place the working solution in an incubator at 37°C.

  • Time Point Sampling:

    • T=0: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and quench the reaction by adding an equal volume of acetonitrile (100 µL). This will precipitate proteins and stop further degradation. Centrifuge if necessary and transfer the supernatant to an HPLC vial. This is your 100% reference point.

    • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), repeat the sampling and quenching procedure.

  • HPLC Analysis:

    • Develop an HPLC method capable of resolving the parent compound from potential degradation products. A C18 column with a gradient elution using water and acetonitrile (with 0.1% formic acid in each) is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (this should be determined by a UV scan).

    • Inject all samples from the time course.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Question 4: What are the likely degradation products I should look for, and how can I identify them?

Answer: The most probable degradation pathway at physiological pH is the hydrolysis of the amide bond.

Potential Degradation Pathway:

Degradation_Pathway Parent N-(8-methyl-4-phenyl-5-quinolinyl)acetamide Products + H₂O (pH 7.4, 37°C) (Hydrolysis) Parent->Products Amine 5-amino-8-methyl- 4-phenylquinoline Products->Amine Acid Acetic Acid Products->Acid

Caption: Predicted hydrolysis of the parent compound.

Identification of Degradation Products:

  • HPLC-MS: The most powerful technique for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[9]

    • You would look for a new peak in the chromatogram that grows over time as the parent peak decreases.

    • The mass spectrometer would allow you to determine the mass-to-charge ratio (m/z) of this new peak. For the predicted amine degradation product (5-amino-8-methyl-4-phenylquinoline), you would expect to see a corresponding molecular ion.

  • Reference Standards: If you suspect a specific degradation product, the most definitive way to confirm its identity is to synthesize or purchase a reference standard of that compound and compare its retention time and mass spectrum to the unknown peak in your stability study samples.

Data Presentation

Your stability data can be effectively summarized in a table for clear comparison.

Table 1: Stability of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in PBS (pH 7.4) at 37°C

Time (hours)Parent Compound Peak Area (arbitrary units)% Remaining
01,500,000100.0
21,485,00099.0
41,455,00097.0
81,410,00094.0
241,275,00085.0
481,125,00075.0

Note: The data in this table is hypothetical and for illustrative purposes only.

References

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-89.
  • Gao, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI.
  • Tian, H., et al. (n.d.). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Aislabie, J., et al. (n.d.). (PDF) Microbial degradation of quinoline and methylquinolines.
  • ResearchGate. (n.d.).
  • JETIR. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • Lutz, M. A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed.
  • Gros, P., et al. (1998). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. PubMed.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Fassihi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PMC.
  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • AL-QAHTANI, A. A., et al. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline.
  • da Silva, G. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of some N-alkylmaleimides.
  • Carvajal-Soto, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Warford, C. C., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors.
  • Shimasaki, T., et al. (2024).
  • Wikipedia. (n.d.). Quinoline.
  • Environmental Science: Processes & Impacts. (n.d.).
  • The deacetylation of N-arylacetamides in vitro. (n.d.). PMC.
  • PLOS One. (2014). From Arylamine N-Acetyltransferase to Folate-Dependent Acetyl CoA Hydrolase: Impact of Folic Acid on the Activity of (HUMAN)NAT1 and Its Homologue (MOUSE)

Sources

Minimizing degradation of Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

A Guide to Minimizing Degradation During Storage and Handling

Welcome to the technical support center for Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reproducible and reliable experimental results. This guide provides in-depth answers to common questions, troubleshooting advice, and proactive protocols to help you maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on the general stability of quinoline derivatives, crucial factors to control are exposure to light, moisture, and air.[2][3] We recommend storing the vial inside a desiccator at ambient temperature (below 30°C) and protecting it from direct sunlight.[3][4] For extended storage, refrigeration (2-8°C) in a desiccated, dark environment is advisable.

Q2: I noticed the color of my compound has changed from off-white to yellow/brown. What does this signify?

A2: A visible color change is a primary indicator of chemical degradation.[3] For quinoline-based structures, this often suggests photodegradation from light exposure or oxidation from prolonged contact with air.[2][3] While the compound may still be usable for some applications, its purity is compromised. We strongly recommend performing an analytical purity check (e.g., HPLC) before proceeding with any critical experiments.

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on its chemical structure, which features an acetamide group on a quinoline core, there are two primary anticipated degradation pathways:

  • Hydrolysis: The acetamide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 8-methyl-4-phenyl-quinolin-5-amine and acetic acid.[5][6] This is a common degradation route for many pharmaceuticals containing amide bonds.

  • Oxidation & Photodegradation: The quinoline ring system itself is prone to degradation under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen over time) and photolytic stress (exposure to UV or ambient light).[3] This can lead to the formation of various oxidized species or complex photoproducts, often accompanied by a color change.[3]

Q4: Can I store Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- in a solution?

A4: Storing the compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must prepare stock solutions, use a high-purity, anhydrous solvent (e.g., DMSO, DMF). Prepare small aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Before use, visually inspect the solution for any precipitation or color change. We advise conducting a stability study in your chosen solvent to determine an acceptable storage duration.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect your compound has degraded, a systematic approach is necessary to confirm its integrity. This workflow guides you from initial observation to analytical confirmation.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Initial Verification cluster_2 Phase 3: Analytical Confirmation A Visual Inspection (Color Change, Clumping) C Suspected Degradation A->C Suspicion Raised B Poor Experimental Results (Low Activity, Inconsistent Data) B->C Suspicion Raised D Check Storage History (Age, Light/Air Exposure, Temp.) C->D E Solubility Test (Difficulty Dissolving?) C->E F Purity Analysis via HPLC-UV D->F E->F G Compare to Reference Standard or Initial Lot Data F->G Purity < Specification? H Identify Degradants (LC-MS Analysis) F->H Unknown Peaks Present? I Decision Point G->I H->I J Discard and Use New Lot I->J Purity Unacceptable K Purify if Feasible (e.g., Preparative HPLC) I->K High-Value Material

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- under your specific experimental conditions, a forced degradation (stress testing) study is the most robust approach.[7][8] This allows you to develop a validated, stability-indicating analytical method.

Objective: To identify the degradation pathways and determine the intrinsic stability of the compound under various stress conditions.[9]

Materials:

  • Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV detector, C18 column

Step-by-Step Methodology:
  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration, typically 1 mg/mL.

  • Apply Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition.[3]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep a vial of the stock solution and a separate vial of the solid compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution and a thin layer of the solid compound to a calibrated light source (e.g., 1.2 million lux hours and 200 watt-hours/m²).[3]

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A good starting point is a reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) and UV detection at a relevant wavelength (e.g., 254 nm or the compound's λmax).

    • The goal is to achieve baseline separation between the parent compound peak and any new peaks that represent degradation products.[7]

Data Presentation: Expected Outcomes of Forced Degradation
Stress ConditionReagent / MethodExpected Outcome & Justification
Acid Hydrolysis 0.1 M HCl, 60°CModerate to High Degradation. The acetamide bond is susceptible to acid-catalyzed hydrolysis.[5]
Base Hydrolysis 0.1 M NaOH, 60°CHigh Degradation. Base-catalyzed hydrolysis of amides is typically faster than acid-catalyzed hydrolysis.
Oxidation 3% H₂O₂, RTModerate Degradation. The electron-rich quinoline ring is susceptible to oxidation.[3]
Thermal 70°C (Solid & Solution)Low to Moderate Degradation. Intrinsic thermal stability will be determined. Degradation is often faster in solution.
Photolytic UV/Vis LightModerate Degradation. Quinoline structures are known to be light-sensitive, leading to photoproducts.[3]
Potential Degradation Pathway Diagram

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_other Oxidation / Photodegradation Parent Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- Product1 8-methyl-4-phenyl-quinolin-5-amine Parent->Product1 Cleavage Product2 Acetic Acid Parent->Product2 Cleavage Product3 Oxidized Quinoline Species (e.g., N-oxides, hydroxylated rings) Parent->Product3 Product4 Photolytic Products Parent->Product4

Caption: Potential degradation pathways of the target compound.

By implementing these storage, troubleshooting, and analytical strategies, researchers can ensure the quality of their Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- and enhance the reliability of their scientific outcomes.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2021, November 17). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • MDPI. (2024, November 23). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Retrieved from [Link]

  • Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimization Guide for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Non-Specific Binding (NSB) in Biochemical & Cellular Assays

Doc ID: TS-Qzn-05 | Version: 2.1 | Status: Active[1]

Executive Summary & Chemical Context

Compound Profile: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is a lipophilic small molecule characterized by a planar quinoline core substituted with a hydrophobic phenyl ring at the 4-position.[1]

The Challenge: The structural combination of a planar aromatic system and a lipophilic phenyl group creates a high LogP coefficient (estimated cLogP > 3.5–4.0). While the acetamide group provides a hydrogen bond donor/acceptor, it is insufficient to counteract the molecule's overall hydrophobicity. Consequently, this compound exhibits aggressive Non-Specific Binding (NSB) to:

  • Polystyrene (microplate walls).

  • Albumin (BSA/HSA in assay buffers).

  • Glass Fiber Filters (in radioligand binding assays).

This guide provides field-proven protocols to mitigate these artifacts, ensuring your


 and 

values reflect true pharmacological potency rather than compound depletion.

Troubleshooting Modules (Q&A Format)

Module A: Surface Adsorption (Plasticware & Liquid Handling)

Q: My


 curves shift significantly to the right when I switch from 96-well to 384-well plates. Why? 

A: This is a classic signature of surface adsorption. As you miniaturize to 384-well formats, the Surface-Area-to-Volume (SA/V) ratio increases.[1] If your compound sticks to the walls, a higher percentage of the total free compound is lost to the plastic in the 384-well plate compared to the 96-well plate, artificially lowering the effective concentration and shifting your potency (


) to the right (weaker).

The Fix:

  • Material Switch: Move from standard Polystyrene (PS) to Non-Binding Surface (NBS) or Low-Binding plates.[1] These are chemically modified (often with a hydrophilic polymer layer) to repel hydrophobic molecules.

  • Polypropylene (PP): For compound storage and intermediate dilutions, never use standard polystyrene. Use polypropylene, which has lower affinity for quinoline derivatives.

  • Acoustic Dispensing: If possible, use acoustic liquid handling (e.g., Echo®) to dispense compound directly from the source plate to the assay well, minimizing contact with intermediate tip surfaces.

Module B: Carrier Protein Interference (BSA vs. Detergents)

Q: I see no inhibition in my kinase assay, but the compound works in cell-based assays. Is it degrading?

A: It is likely not degrading, but being sequestered. Many biochemical assay buffers contain 0.1% - 1% Bovine Serum Albumin (BSA) to prevent enzyme loss.[1] However, BSA is a "molecular sponge" for lipophilic quinolines. The albumin hydrophobic pockets (Sudlow Site I and II) bind your compound, reducing the Free Fraction (


)  to near zero.

The Fix: Replace BSA with a non-ionic detergent or calculate the shift.

Protocol: Detergent Swap Instead of BSA, use a surfactant that prevents sticking without sequestering the drug.

DetergentConcentrationBest ApplicationNotes
Tween-20 0.005% - 0.01%Biochemical / KinaseStandard for reducing plastic adsorption.[1]
Triton X-100 0.01%Enzymatic AssaysAggressive; ensure enzyme stability first.
Pluronic F-127 0.01% - 0.05%FLIPR / Cell-basedLow toxicity; prevents aggregation.[1]
CHAPS 0.1% - 0.5%Membrane ProteinsZwitterionic; good for ion channels.[1]

Critical Note: If BSA is mandatory for enzyme stability, you must determine the plasma protein binding (PPB) shift and report


 vs. 

.
Module C: Filtration Assays (Radioligand Binding)

Q: I have high background noise in my membrane filtration assay. Is the radioligand impure?

A: High background usually indicates the radioligand or the cold competitor (your quinoline compound) is sticking to the glass fiber filter (GFF). Quinoline derivatives bind avidly to untreated glass fibers via hydrophobic interaction.

The Fix: PEI Coating Pre-soaking filters in Polyethyleneimine (PEI) creates a cationic, hydrophilic shield that blocks hydrophobic binding sites.

Protocol: PEI Pre-Soak

  • Prepare 0.3% - 0.5% PEI (v/v) in distilled water.

  • Soak the GFF (Glass Fiber Filters) in this solution for at least 1 hour (up to 3 hours) at 4°C prior to harvesting.

  • Optional: Add 0.1% BSA to the wash buffer (not the binding buffer) to help strip non-specifically bound ligand during the rapid wash step.

Visualizing the NSB Mechanism & Solution

The following diagrams illustrate the "NSB Trap" and the logic flow for optimizing your assay conditions.

Diagram 1: The NSB Trap Mechanism

Caption: How hydrophobic quinolines are depleted by plastic and proteins before reaching the target.

NSB_Mechanism Compound N-(8-methyl...) (Lipophilic) Plastic Polystyrene Plate (Hydrophobic Wall) Compound->Plastic High Adsorption (Loss of [Free]) BSA BSA/Albumin (Hydrophobic Pocket) Compound->BSA Sequestration (Loss of [Free]) Target Target Receptor (Specific Site) Compound->Target Reduced Binding Signal Measurable Signal Target->Signal Weak/False Negative

Diagram 2: Optimization Workflow

Caption: Step-by-step decision tree for stabilizing the assay window.

Optimization_Flow Start Start: High NSB / Low Potency Step1 Step 1: Switch Plate Type (Polystyrene -> NBS/Low-Bind) Start->Step1 Check1 Signal Improved? Step1->Check1 Step2 Step 2: Buffer Optimization Remove BSA, Add 0.01% Tween-20 Check1->Step2 No Final Validated Assay Condition Check1->Final Yes Check2 Enzyme Stable? Step2->Check2 Step3 Step 3: Filter Treatment (Radioligand Assays Only) Pre-soak filters in 0.3% PEI Check2->Step3 Yes Alt Use Split-Buffer: Enzyme + BSA | Compound + Detergent Check2->Alt No Step3->Final Alt->Final

Data Analysis: Correcting for Free Fraction ( )

When you cannot remove BSA (e.g., in serum-shift assays), you must mathematically correct the


.[1]

Equation:


[1]

Where


 (fraction unbound) is determined via Equilibrium Dialysis  or Rapid Equilibrium Dialysis (RED)  device.
  • Target: For quinolines like N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, expect

    
     (less than 5% free) in 10% FBS.[1]
    

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Banks, P., et al. (2012). Impact of Non-Specific Binding on Ligand Potency in Biochemical Assays. Journal of Biomolecular Screening. Link (Concept validation for lipophilic compounds).

  • GraphPad Guide to Binding. (2024). Nonspecific binding: What is it and how to minimize it.[2] GraphPad Statistics Guide. Link

  • Tocris Bioscience. (2025). Solubility & Stability of Quinoline Derivatives (General Guidelines).Link

  • Corning Life Sciences. (2023). Selecting the Correct Microplate for Your Application: NBS vs. Polystyrene.Link

Sources

Technical Support Center: Vehicle Selection for High-Dose N-(8-methyl-4-phenyl-5-quinolinyl)acetamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate vehicle for high-dose preclinical studies of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during formulation development.

Section 1: Understanding the Challenge: Physicochemical Properties and High-Dose Formulation

This section addresses the initial considerations for formulating N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a compound with characteristics that present significant formulation challenges.

Q1: What are the likely physicochemical properties of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide and how do they impact vehicle selection?

Key Inferred Properties and Their Implications:

  • Poor Aqueous Solubility: This is the primary challenge for achieving high concentrations required for toxicology studies. The molecule is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption will be limited by its dissolution rate.[4]

  • Weakly Basic Nature: The quinoline nitrogen can be protonated at low pH, which might increase solubility in acidic conditions.[1] However, this effect may not be sufficient for high-dose formulations and could lead to precipitation in the higher pH environment of the intestines.

  • High Melting Point: Quinoline derivatives often have high melting points, indicating strong crystal lattice energy that further hinders dissolution.[5]

  • Potential for Polymorphism: Different crystalline forms (polymorphs) can have varying solubility and stability, adding another layer of complexity to formulation development.

These properties necessitate the use of specialized formulation strategies to enhance solubility and achieve the high exposure levels required in preclinical safety studies.[6][7]

Q2: Why is vehicle selection particularly critical for high-dose toxicology studies?

A2: High-dose toxicology studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[8] This requires administering a high concentration of the test compound, which can be challenging for poorly soluble molecules. The vehicle's role becomes critical for several reasons:

  • Enabling Sufficient Exposure: The vehicle must solubilize or suspend the compound at a high concentration to ensure that the animals receive the intended dose. Insufficient exposure can lead to inconclusive study results.[9]

  • Ensuring Formulation Stability: The formulation must be physically and chemically stable for the duration of its preparation and administration to guarantee accurate dosing.[10][11]

  • Compatibility with the Animal Model: The chosen vehicle and dosing volume must be well-tolerated by the selected animal species.[9]

A well-chosen vehicle is essential for the successful execution of non-clinical safety studies and for generating reliable data to support Investigational New Drug (IND) applications.[9][12]

Section 2: A Strategic Approach to Vehicle Selection

A systematic approach to vehicle selection is crucial to efficiently identify a suitable formulation. The following workflow outlines a logical progression of experiments.

Vehicle Selection Workflow

VehicleSelectionWorkflow start Start: Characterize Physicochemical Properties of the API solubility_screen Tier 1: Aqueous Solubility & pH-Solubility Profile start->solubility_screen Initial Assessment cosolvent_screen Tier 2: Co-solvent & Surfactant Screening solubility_screen->cosolvent_screen If solubility < target complexation_screen Tier 3: Complexation & Lipid-Based Screening cosolvent_screen->complexation_screen If co-solvents/surfactants are insufficient formulation_optimization Formulation Optimization & Stability cosolvent_screen->formulation_optimization Promising results suspension_dev Tier 4: Suspension Development complexation_screen->suspension_dev If solutions are not feasible complexation_screen->formulation_optimization Promising results suspension_dev->formulation_optimization in_vivo_tolerability In Vivo Tolerability Study formulation_optimization->in_vivo_tolerability Lead candidates final_formulation Final Formulation Selection for Pivotal Studies in_vivo_tolerability->final_formulation Tolerated formulation

Caption: A tiered approach to vehicle selection for poorly soluble compounds.

Q3: What are the initial steps in screening for a suitable vehicle?

A3: The initial steps involve a systematic screening of the compound's solubility in a range of pharmaceutically acceptable excipients. This process typically follows a tiered approach, starting with simpler systems and progressing to more complex ones.

Tier 1: Aqueous Solubility and pH-Solubility Profile

  • Determine Intrinsic Aqueous Solubility: Measure the solubility in water and buffered solutions at various pH levels (e.g., pH 2, 4.5, 6.8, and 7.4) to understand the impact of pH on solubility.[1] For a weakly basic compound like a quinoline derivative, solubility is expected to be higher at lower pH.

  • Evaluate Common Aqueous Vehicles: Assess solubility in common aqueous vehicles such as 0.5% methylcellulose (MC) or hydroxypropyl methylcellulose (HPMC).[6] These are often used for suspensions but it's important to know the baseline solubility.

Tier 2: Co-solvent and Surfactant Screening

If aqueous solubility is insufficient, the next step is to evaluate the impact of co-solvents and surfactants.

  • Co-solvents: Screen solubility in common co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[4][10] These are often used in combination with water.

  • Surfactants: Evaluate the solubilizing potential of non-ionic surfactants such as polysorbate 80 (Tween® 80) and cremophor EL.[4][13]

Tier 3: Complexation and Lipid-Based Screening

For very challenging compounds, more advanced formulation strategies may be necessary.

  • Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[10][14]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[15] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug absorption.

The data from this initial screening should be compiled into a table for easy comparison.

Vehicle/ExcipientSolubility (mg/mL)Observations
Water< 0.01Insoluble
0.1 N HCl (pH 1.2)0.5Slight increase in solubility
pH 7.4 Buffer< 0.01Insoluble
20% PEG 400 in Water1.0Clear solution
10% Tween® 80 in Water2.5Clear solution
20% HP-β-CD in Water5.0Clear solution

This is an example table with hypothetical data.

Section 3: Troubleshooting Common Formulation Issues

This section provides guidance on how to address common problems that arise during the formulation development of high-dose N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

Q4: My compound precipitates out of the solution upon standing. What should I do?

A4: Precipitation indicates that the formulation is a supersaturated and thermodynamically unstable system. Here are some troubleshooting steps:

  • Identify the Cause:

    • pH Shift: If you are using a pH-adjusted solution, the compound may precipitate if the pH changes over time (e.g., due to absorption of atmospheric CO2).

    • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.

    • Excipient Incompatibility: In complex systems, interactions between excipients can reduce the overall solubilizing capacity.

  • Troubleshooting Strategies:

    • Optimize Co-solvent/Surfactant Concentration: You may need to increase the concentration of the solubilizing agent or use a combination of excipients.

    • Add a Precipitation Inhibitor: Certain polymers, such as HPMC or povidone (PVP), can act as precipitation inhibitors by sterically hindering the growth of drug crystals.[16]

    • Consider a Suspension: If a stable solution at the target concentration is not achievable, developing a well-formulated suspension is a viable alternative for oral administration.[10]

Q5: The viscosity of my suspension is too high for accurate dosing. How can I resolve this?

A5: High viscosity can make it difficult to accurately draw and dispense the formulation, leading to dosing errors.

  • Reduce the Concentration of the Suspending Agent: The concentration of suspending agents like methylcellulose or HPMC can be reduced. A typical concentration range is 0.5-1% w/v.[10]

  • Select a Lower Viscosity Grade: These polymers are available in different viscosity grades. Choosing a lower viscosity grade can help.

  • Ensure Proper Hydration: Incomplete hydration of the polymer can lead to clumps and artificially high viscosity. Ensure the polymer is properly dispersed and hydrated according to the manufacturer's instructions.

Q6: I am observing toxicity in my animal studies that I suspect is due to the vehicle. How do I confirm this and what are my options?

A6: Vehicle-induced toxicity is a serious issue that can compromise the entire study.[7]

  • Confirmation:

    • Vehicle Control Group: A dedicated vehicle control group is essential in any toxicology study.[17] If the same signs of toxicity are observed in this group, it strongly suggests the vehicle is the cause.

    • Literature Review: Review the literature for known toxicities of the excipients you are using in the specific animal model and route of administration.

  • Mitigation Strategies:

    • Reduce Excipient Concentration: Try to reduce the concentration of the problematic excipient to a level that is known to be well-tolerated.

    • Switch to a More Inert Vehicle: If possible, switch to a more benign vehicle. For oral studies, aqueous suspensions with minimal excipients are often the safest choice.[6]

    • Consider an Alternative Formulation Strategy: If high concentrations of co-solvents or surfactants are causing issues, exploring other options like lipid-based formulations or solid dispersions may be necessary.

Section 4: Recommended Protocols

This section provides detailed step-by-step protocols for preparing common formulation types for preclinical studies.

Protocol 1: Preparation of a Co-solvent/Surfactant Solution

This protocol describes the preparation of a solution using a combination of a co-solvent (PEG 400) and a surfactant (Tween® 80).

Materials:

  • N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

  • PEG 400

  • Tween® 80

  • Purified Water

  • Glass beaker and stir bar

  • Magnetic stir plate

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the required amount of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide and place it in a glass beaker.

  • Add the required volume of PEG 400 to the beaker.

  • Add the required volume of Tween® 80 to the beaker.

  • Stir the mixture on a magnetic stir plate until the compound is fully wetted.

  • Slowly add purified water to the beaker while stirring.

  • Continue stirring until a clear solution is obtained. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution, but the solution should be cooled to room temperature to ensure it remains stable.

  • Transfer the solution to a volumetric flask and add purified water to the final volume.

Protocol 2: Preparation of an Aqueous Suspension

This protocol describes the preparation of a micronized suspension using methylcellulose as the suspending agent.

Materials:

  • Micronized N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

  • Methylcellulose (MC, 400 cP)

  • Purified Water

  • Mortar and pestle

  • Glass beaker and stir bar

  • Magnetic stir plate

Procedure:

  • Prepare the Vehicle:

    • Heat about one-third of the total required volume of purified water to 60-70°C.

    • Slowly add the MC powder to the hot water while stirring vigorously to ensure all particles are wetted.

    • Add the remaining two-thirds of the water as cold water or ice to bring the temperature down.

    • Continue stirring until the MC is fully dissolved and the solution is clear and uniform. Allow the solution to stand until all air bubbles have dissipated.

  • Prepare the Suspension:

    • Weigh the required amount of micronized N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

    • Place the powder in a mortar and add a small amount of the MC vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle to the paste with continuous mixing.

    • Transfer the suspension to a beaker and stir continuously with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

Self-Validation and Quality Control:

  • Appearance: Visually inspect the formulation for clarity (solutions) or uniformity (suspensions).

  • pH Measurement: Measure the pH of the final formulation.

  • Concentration Verification: Use a validated analytical method (e.g., HPLC) to confirm the concentration of the active ingredient in the formulation.[9]

  • Stability Assessment: Assess the physical and chemical stability of the formulation over the intended period of use. For suspensions, this includes checking for re-suspendability and particle size changes.

Section 5: Frequently Asked Questions (FAQs)

Q7: For oral gavage studies in rats, what is a typical maximum dosing volume?

A7: For rats, a typical maximum dosing volume for oral gavage is 10 mL/kg. However, this can vary depending on the specific study protocol and institutional guidelines. It is always best to consult with your institution's Institutional Animal Care and Use Committee (IACUC).

Q8: Should I use a salt form of my compound to improve solubility?

A8: Creating a salt of a weakly basic compound like N-(8-methyl-4-phenyl-5-quinolinyl)acetamide can be a viable strategy to increase aqueous solubility. However, there are potential downsides to consider:

  • Precipitation in the GI Tract: The salt may dissolve in the acidic environment of the stomach but then precipitate as the free base in the more neutral pH of the small intestine. This is known as the "common ion effect".

  • Hygroscopicity: Some salt forms can be hygroscopic, which can lead to handling and stability issues.

  • Time and Resources: Salt screening and selection can be a time-consuming process.

For early preclinical studies, it is often more efficient to focus on enabling formulations with the free base.

Q9: Are there any specific excipients that should be avoided in toxicology studies?

A9: While many excipients are generally recognized as safe (GRAS), some can have biological effects or toxicities at high concentrations.

  • Dimethyl sulfoxide (DMSO): While an excellent solvent, DMSO can have its own pharmacological effects and is generally avoided for in vivo studies, especially at high concentrations.[6]

  • Cremophor EL: Has been associated with hypersensitivity reactions in some species.

  • High concentrations of surfactants: Can cause gastrointestinal irritation.

It is crucial to select excipients with a well-established safety profile in the chosen animal model and for the intended duration of the study.[9]

References

  • Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope. [Link]

  • Vehicle selection for nonclinical oral safety studies. (2025, August 6). ResearchGate. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert opinion on drug metabolism & toxicology, 9(12), 1635–1646. [Link]

  • N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/N-4-7-cyano-4-(morpholin-4-yl_methyl_quinolin-2-yl_phenyl_acetamide]([Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). Pharmaceutics, 12(5), 393. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2017). Journal of Toxicologic Pathology, 30(3), 219–230. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). U.S. Food and Drug Administration. [Link]

  • Optimal Preclinical Formulation Development. Crystal Pharmatech. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. (2020, May 5). ResearchGate. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). Pharmaceutics, 17(8), 1629. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Life, 12(7), 965. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). International Journal of Pharmaceutical and Bio-Medical Science, 3(12), 1-10. [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. (2015). Regulations.gov. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016, October 12). ACS Central Science, 2(10), 747–755. [Link]

  • Non-clinical dose formulation considerations. (2017, December 15). European Pharmaceutical Review. [Link]

  • Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Cheméo. [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, December 11). MOJ Bioequivalence & Bioavailability, 3(6). [Link]

  • N-{[(5S)-3-{3-Fluoro-4-[(ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_8)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide. PubChem. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]

  • Developing Formulations for Phase 1 Clinical Trials. (2024, November 1). BioPharma Services. [Link]

  • A Proactive Approach for a Successful Regulatory Submission. Altasciences. [Link]

  • acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals, 10(6). [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

Sources

Technical Support Center: Chromatographic Optimization for Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing and Asymmetry Target Analyte: Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- (Basic Quinoline Derivative) Audience: Analytical Chemists, Method Development Scientists

Introduction

Welcome to the Technical Support Center. You are likely here because your chromatograms for Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- exhibit significant tailing (


), reducing resolution and quantification accuracy.

This guide treats the molecule not just as a name, but as a chemical system . The core challenge lies in the quinoline nitrogen , a basic functional group (pKa


 4.9) that interacts aggressively with residual silanols on silica-based columns.[1] This guide provides a self-validating troubleshooting workflow to eliminate these secondary interactions.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why does this specific molecule tail when others don't?

A: The tailing is a symptom of "Secondary Retention."[2] Your molecule contains a quinoline ring .[3][4] While the acetamide group is neutral, the nitrogen atom in the quinoline ring is basic.

  • The Mechanism: At typical acidic HPLC pH (pH 2–4), the quinoline nitrogen becomes protonated (

    
    ).
    
  • The Trap: Residual silanol groups (

    
    ) on the column stationary phase act as cation-exchange sites. The positively charged quinoline "sticks" to these negative sites, lagging behind the main peak population. This creates the "tail."[1][5]
    

Visualizing the Interaction:

TailingMechanism Analyte Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- (Protonated Quinoline N+) Interaction Ionic Interaction (Secondary Retention) Analyte->Interaction Attracted to Silanol Stationary Phase Surface (Ionized Silanols Si-O-) Silanol->Interaction Binds Result Peak Tailing (Kinetic Lag) Interaction->Result Causes

Figure 1: The mechanism of peak tailing for basic quinoline compounds on silica columns.

Module 2: Mobile Phase Optimization (The First Line of Defense)

Q: Which buffer system will eliminate the tailing?

A: You must move the pH away from the "Danger Zone" (pH 4–6). Use one of the following two strategies based on your column's capabilities.

Strategy A: High pH (The "Neutralization" Approach) – Recommended
  • Logic: At pH 10, the quinoline nitrogen is deprotonated (neutral). Neutral molecules cannot interact with silanols via ion exchange.

  • Requirement: You must use a column stable at high pH (e.g., Hybrid Silica, Polymer).

  • Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

    • Organic: Acetonitrile (MeCN).

    • Result: Sharp, symmetrical peaks due to suppression of analyte ionization.

Strategy B: Low pH with Ion Suppression (The "Overpower" Approach)
  • Logic: At pH < 2.5, silanols are protonated (

    
    ) and neutral, reducing their ability to bind the analyte.
    
  • Requirement: Standard C18 columns (stable down to pH 2).

  • Protocol:

    • Modifier: 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mechanism: TFA provides a low pH and the trifluoroacetate anion forms an ion pair with the protonated quinoline, masking its charge.

    • Warning: TFA can suppress MS signals. If using MS, use 0.1% Formic Acid, but expect slightly more tailing than with TFA.

Comparison of Mobile Phase Modifiers:

ModifierpH RangeMechanismMS Compatible?Tailing Reduction
Ammonium Bicarbonate 9.0–10.5De-protonates AnalyteYesExcellent
TFA (0.1%) ~2.0Ion Pairing + Silanol SuppressionPoorVery Good
Formic Acid (0.1%) ~2.7Silanol SuppressionYesModerate
Phosphate Buffer 7.0Avoid (Analyte ionized, Silanols ionized)NoPoor (Severe Tailing)

Module 3: Stationary Phase Selection

Q: Is my column the problem?

A: If you are using a traditional silica C18 column, yes . For basic quinolines, the stationary phase technology is critical.

Decision Tree for Column Selection:

ColumnSelection Start Select Column for Quinoline Derivative HighPH Can you run at pH 10? Start->HighPH YesHigh Use Hybrid Particle (BEH) C18 or Phenyl-Hexyl HighPH->YesHigh Yes (Best Shape) NoHigh Must run Low pH? HighPH->NoHigh No Charged Use Charged Surface Hybrid (CSH C18) NoHigh->Charged Best Loadability Traditional Use Heavily End-Capped High-Purity Silica NoHigh->Traditional Standard

Figure 2: Column selection logic for basic analytes.

Recommended Technologies:

  • Charged Surface Hybrid (CSH): These columns have a slight positive charge on the surface that repels the protonated quinoline, preventing it from touching the silanols. This is the "magic bullet" for low pH separations.

  • Bidentate C18: Uses a bridge to attach ligands, protecting the silica surface more effectively than standard C18.

Module 4: Experimental Troubleshooting (FAQs)

Q: I switched to a high-quality column, but I still see tailing. Why?

A: Check your Sample Diluent (The "Solvent Effect"). If you dissolve your hydrophobic quinoline in 100% DMSO or Acetonitrile and inject it into a high-aqueous initial mobile phase (e.g., 5% MeCN), the analyte precipitates momentarily or travels faster than the mobile phase at the head of the column.

  • The Fix: Dilute your sample in the initial mobile phase composition (e.g., 90% Water / 10% MeCN). If solubility is an issue, use 50/50, but reduce injection volume to < 5 µL.

Q: Can I use Triethylamine (TEA) to fix the tailing?

A: Yes, but it is an outdated method.

  • Mechanism: TEA is a stronger base than your quinoline. It "sacrificially" binds to the silanols, blocking them so your analyte cannot bind.

  • Protocol: Add 5–10 mM TEA to the mobile phase.

  • Drawback: TEA permanently alters the column and is incompatible with LC-MS (severe signal suppression and contamination). Use only for UV methods.

Q: What is the acceptance criterion for tailing?

A: According to USP <621>:

  • Tailing Factor (

    
    ):  Should be 
    
    
    
    for reliable quantification.
  • Calculation:

    
    
    
    • 
       = Peak width at 5% height.
      
    • 
       = Distance from peak front to peak maximum.
      

References

  • Waters Corporation. (2025). Silanol Activity and Peak Shape of Basic Analytes. Waters Knowledge Base. Link

  • Chrom Tech, Inc. (2025). Primary Causes of Peak Tailing in HPLC: Silanol Interactions. Chrom Tech Technical Guides. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: Mobile Phase Optimization. Phenomenex Blog. Link

  • Selleck Chemicals. (n.d.). SB 216763 (Quinoline/Maleimide Analog) Chemical Properties. SelleckChem.[7] Link

  • ResearchGate. (2012). Tailing in HPLC peak: Interaction of Basic Drugs with Acidic Silanols. ResearchGate Discussions. Link

Sources

Validation & Comparative

A Comparative Analysis of Neurokinin 3 Receptor Antagonists: A Focused Guide on Osanetant

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide was initially designed to compare Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- with Osanetant. However, a comprehensive search of the scientific literature and chemical databases revealed no publicly available information on the synthesis, pharmacological activity, or mechanism of action for "Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-". Therefore, a direct, evidence-based comparison is not feasible at this time.

In the spirit of providing a valuable resource for researchers, scientists, and drug development professionals, this guide has been repurposed to offer an in-depth analysis of Osanetant (SR142801) , a key compound in the development of neurokinin 3 (NK3) receptor antagonists. We will compare its profile to other relevant antagonists where data is available, providing a robust overview of this important therapeutic class.

Introduction to Tachykinin Receptors and the Rise of NK3 Antagonism

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. These peptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. While NK1 receptor antagonists have found success in areas like chemotherapy-induced nausea and vomiting[1][2][3], the NK3 receptor has emerged as a compelling target for a different set of pathologies.

The NK3 receptor is preferentially activated by NKB and is densely expressed in brain regions associated with hormonal regulation, mood, and psychosis. This has led to the investigation of NK3 receptor antagonists for conditions ranging from schizophrenia to menopausal vasomotor symptoms (hot flashes)[4][5][6]. Osanetant was a pioneering molecule in this field, being the first potent and selective non-peptide antagonist for the NK3 receptor developed in the mid-1990s[7].

Osanetant (SR142801): A Detailed Pharmacological Profile

Osanetant is a selective and competitive antagonist of the tachykinin NK3 receptor[8][9]. Its development marked a significant step forward in understanding the therapeutic potential of targeting the NKB/NK3 signaling pathway.

Mechanism of Action

Osanetant competitively binds to the NK3 receptor, blocking the downstream signaling cascade typically initiated by the endogenous ligand, Neurokinin B (NKB)[9][10][11]. In the central nervous system, particularly within the hypothalamus, NKB signaling is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulation[4][12]. By antagonizing the NK3 receptor, Osanetant can modulate these pathways. For instance, in the context of menopausal hot flashes, which are linked to hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus due to estrogen withdrawal, Osanetant can help restore thermal homeostasis[6].

Osanetant_Mechanism_of_Action cluster_1 Postsynaptic Neuron NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Gq Gq Protein NK3R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Response Cellular Response (e.g., Neuronal Firing) Ca_PKC->Response Osanetant Osanetant Osanetant->NK3R Competitively Blocks

Caption: Osanetant competitively antagonizes the NK3 receptor, blocking NKB-mediated signaling.

Pharmacodynamic Properties

Osanetant has demonstrated high affinity for the human NK3 receptor. It is a potent and selective non-peptide antagonist[9][13]. Pharmacological studies have characterized its activity both in vitro and in vivo. For example, it has been shown to inhibit the binding of NKB to its receptor across various species, including humans[9]. In vivo, Osanetant has shown efficacy in animal models relevant to its potential therapeutic indications, such as inhibiting behaviors induced by NK3 receptor agonists[9].

Interestingly, some studies have revealed species-specific differences in its activity. Osanetant displays a higher affinity for human and guinea pig NK3 receptors compared to rat NK3 receptors[13][14]. One study even suggested that in the rat spinal cord, SR142801 might act as an agonist at the NK3 receptor, highlighting the complexity of its pharmacological profile across different species and tissues[15].

ParameterValueSpeciesReference
Binding Affinity (Ki) 0.21 nmol/lHuman[14]
0.11 nmol/lGuinea Pig[14]
15 nmol/lRat[14]
Functional Antagonism (pA2) 9.4Guinea Pig Ileum[14]
7.0Rat Portal Vein[14]
6.57Neonatal Rat Spinal Cord[16]

Table 1: Summary of Osanetant's Pharmacodynamic Parameters

Clinical Development and Therapeutic Applications

Osanetant has been investigated in several clinical trials for various indications, with mixed results.

Schizophrenia

The rationale for using an NK3 antagonist in schizophrenia stems from the observation that NK3 receptors are co-localized with dopamine neurons in brain regions implicated in psychosis. It was hypothesized that by modulating this pathway, Osanetant could offer antipsychotic effects with a novel mechanism of action, potentially avoiding the side effects associated with dopamine D2 receptor antagonists. Phase IIa trials suggested that Osanetant had an activity and efficacy profile similar to the typical antipsychotic haloperidol and was well-tolerated. However, its development for schizophrenia was ultimately discontinued[7].

Other CNS Indications

Osanetant was also explored for other central nervous system disorders. In a study on panic disorder, it did not show a significant difference from placebo in improving overall panic symptomatology. However, it has been suggested for potential use in treating pain, anxiety, and aggression, as well as drug addiction, based on preclinical findings[7]. More recently, a study in female mice showed that a single dose of Osanetant after a traumatic event could reduce fear expression, suggesting a potential role in preventing trauma-related disorders.

Menopausal Vasomotor Symptoms

The most recent and promising area of investigation for NK3 receptor antagonists, including Osanetant, is the treatment of moderate to severe vasomotor symptoms associated with menopause[4][5][10]. As of recent reports, Osanetant is being investigated by Acer Therapeutics for this indication[7]. This therapeutic application has seen the approval of another NK3 receptor antagonist, fezolinetant, validating the mechanism of action for this condition[6].

Comparative Landscape: Osanetant vs. Other NK3 Antagonists

While a direct comparison with the initially requested compound is not possible, we can place Osanetant in the context of other structurally diverse NK3 antagonists.

One study directly compared Osanetant with Talnetant , another NK3 antagonist. While both compounds were found to bind competitively to the same site on the NK3 receptor, they displayed distinct modes of action in a functional assay measuring calcium mobilization. Talnetant showed a "normal" antagonist profile, whereas Osanetant exhibited an "aberrant" Schild plot, which could not be explained by differences in binding kinetics[11]. This suggests that even within the same class, subtle differences in how antagonists interact with the receptor can lead to different functional outcomes.

More recently, the field has seen the approval of Fezolinetant for menopausal vasomotor symptoms[6]. The success of Fezolinetant provides a clinical benchmark for other NK3 antagonists in development, including Osanetant.

Experimental Protocols for Characterizing NK3 Receptor Antagonists

The evaluation of novel NK3 receptor antagonists involves a standardized set of in vitro and in vivo assays.

In Vitro Characterization Workflow

In_Vitro_Workflow Start Synthesized Compound (e.g., Osanetant) BindingAssay Radioligand Binding Assay (e.g., with ¹²⁵I-[MePhe⁷]NKB) Start->BindingAssay FunctionalAssay Functional Assay (e.g., Ca²⁺ Mobilization) Start->FunctionalAssay SelectivityPanel Receptor Selectivity Panel (NK1, NK2, etc.) Start->SelectivityPanel Output1 Determine Ki (Affinity) BindingAssay->Output1 Output2 Determine pA₂/Kb (Potency) FunctionalAssay->Output2 Output3 Assess Selectivity SelectivityPanel->Output3

Caption: A typical workflow for the in vitro characterization of an NK3 receptor antagonist.

Step-by-Step Methodology: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the NK3 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human NK3 receptor.

    • Radioligand, e.g., [³H]SR142801 or ¹²⁵I-[MePhe⁷]NKB.

    • Test compound (e.g., Osanetant) at various concentrations.

    • Non-specific binding control (a high concentration of a known NK3 ligand).

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Causality Behind Experimental Choices: The choice of a radiolabeled antagonist (like [³H]SR142801) or agonist (like ¹²⁵I-[MePhe⁷]NKB) allows for direct measurement of competition at the receptor binding site. Using membranes from cells specifically expressing the human receptor ensures that the affinity data is relevant to the intended therapeutic target.

Conclusion

Osanetant was a foundational molecule in the exploration of NK3 receptor antagonism. While its clinical development journey has been varied, it has paved the way for a deeper understanding of the NKB/NK3 pathway's role in health and disease. The recent success of other NK3 antagonists in treating menopausal symptoms has revitalized interest in this class of compounds. Ongoing research with Osanetant and newer molecules will continue to delineate the therapeutic potential of targeting this critical signaling pathway. The lack of public data on "Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-" precludes its comparison, but underscores the vast chemical space that remains to be explored in drug discovery.

References

  • NCI Drug Dictionary. Definition of osanetant. [Link]

  • Tian, G., et al. (2007). Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition. Molecular Pharmacology, 71(3), 902-911. [Link]

  • ResearchGate. Structures of NK3R antagonists advanced into clinical development. [Link]

  • Emonds-Alt, X., et al. (1995). SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor. Life Sciences, 56(1), PL27-32. [Link]

  • Tyers, M. B., et al. (2000). Comparison of the neurokinin-1 antagonist GR205171, alone and in combination with the 5-HT3 antagonist ondansetron, hyoscine and placebo in the prevention of motion-induced nausea in man. British Journal of Clinical Pharmacology, 49(5), 425-433. [Link]

  • Drugs.com. List of NK1 receptor antagonists. [Link]

  • Adan, R. A. (2000). Osanetant Sanofi-Synthélabo. Current Opinion in Investigational Drugs, 1(1), 104-109. [Link]

  • Fraser, G. L., et al. (2016). Neurokinin 3 Receptor Antagonists Compared With Serotonin Norepinephrine Reuptake Inhibitors for Non-Hormonal Treatment of Menopausal Hot Flushes: A Systematic Qualitative Review. Journal of the Endocrine Society, 1(1), 19-38. [Link]

  • MGH Center for Women's Mental Health. (2024). Neurokinin 3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. [Link]

  • ClinicalTrials.gov. (2003). Osanetant - Novel Investigational Agent for Treatment of Schizophrenia. [Link]

  • van Vliet, I. M., et al. (2005). Randomized, double-blind study of SR142801 (Osanetant). A novel neurokinin-3 (NK3) receptor antagonist in panic disorder with pre- and posttreatment cholecystokinin tetrapeptide (CCK-4) challenges. Pharmacopsychiatry, 38(1), 24-29. [Link]

  • D'Orléans-Juste, P., et al. (1996). Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor. Neuropeptides, 30(6), 523-532. [Link]

  • Martinez, A., et al. (2022). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. ChemistrySelect, 7(4), e202103986. [Link]

  • Oishi, S., et al. (2014). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry, 57(21), 8895-8904. [Link]

  • dos Santos, L. V., et al. (2016). Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting: A Systematic Review. JNCI: Journal of the National Cancer Institute, 108(12), djw159. [Link]

  • Neal-Perry, G. (2023). Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. Menopause, 30(6), 693-694. [Link]

  • Regoli, D., et al. (2000). SR142801 behaves as a tachykinin NK-3 receptor agonist on a spinal nociceptive reflex in the rat. Life Sciences, 66(1), 51-65. [Link]

  • Cleveland Clinic. (2023). A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. [Link]

  • Prous Science. (2000). Functional dopamine-antagonist activity reported for SR-142801, an NK3 antagonist. [Link]

  • Wikipedia. Osanetant. [Link]

  • Navari, R. M. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Opinion in Pharmacotherapy, 20(12), 1501-1512. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 543-555. [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. [Link]

  • ResearchGate. Structure activity relationship study of the synthesized compounds. [Link]

  • News-Medical. (2025). Single dose of osanetant reduces fear response in female mice after trauma. [Link]

  • Colacino, E., et al. (2014). Design, synthesis, and structure-activity relationships of pyridoquinazolinecarboxamides as RNA polymerase I inhibitors. Journal of Medicinal Chemistry, 57(11), 4583-4599. [Link]

  • Advenier, C., et al. (1997). A tachykinin NK3 receptor antagonist, SR 142801 (osanetant), prevents substance P-induced bronchial hyperreactivity in guinea-pigs. British Journal of Pharmacology, 121(8), 1593-1598. [Link]

  • Otsuka, M., et al. (1998). Effects of a tachykinin NK3 receptor antagonist, SR 142801, studied in isolated neonatal rat spinal cord. Neuropeptides, 32(6), 537-542. [Link]

  • PubChem. Acetamide. [Link]

  • Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(11), 6048-6071. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

  • NIST. Acetamide, N-phenyl-. [Link]

  • EPA. acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-. [Link]

Sources

A Researcher's Guide to Profiling Novel Tachykinin Receptor Antagonists: A Selectivity Case Study of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide for NK1 and NK2 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental evaluation. A critical milestone in this journey is the determination of a compound's selectivity for its intended biological target over other related receptors. This guide provides a comprehensive framework for assessing the selectivity of novel compounds for the neurokinin-1 (NK1) and neurokinin-2 (NK2) tachykinin receptors, using the hypothetical lead compound, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, as a case study. While specific experimental data for this exact molecule is not publicly available, we will leverage established methodologies and data from known selective antagonists to illustrate the process, thereby providing a robust template for your own research endeavors.

Tachykinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from chemotherapy-induced nausea and vomiting to inflammatory disorders and mood disorders.[1][2] The endogenous ligands for these receptors, Substance P (SP) and Neurokinin A (NKA), exhibit some degree of cross-reactivity, underscoring the importance of developing selective antagonists to minimize off-target effects.[3]

This guide will walk you through the essential in vitro assays required to build a comprehensive selectivity profile, from initial binding affinity determination to functional antagonism assessment. We will also delve into the underlying signaling pathways and provide detailed, field-proven protocols that you can adapt for your specific research needs.

Understanding the Targets: NK1 and NK2 Receptor Signaling

A foundational understanding of the signaling cascades initiated by NK1 and NK2 receptor activation is paramount for designing and interpreting functional assays. Both receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This cascade of events ultimately leads to various cellular responses. Some studies also suggest that under certain conditions, these receptors can couple to other G proteins, such as Gαs, leading to the modulation of cyclic AMP (cAMP) levels.[3]

Tachykinin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK_Receptor NK1/NK2 Receptor G_Protein Gαq/11 NK_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Ligand Substance P (for NK1) Neurokinin A (for NK2) Ligand->NK_Receptor Binds

Caption: Simplified signaling pathway of NK1 and NK2 receptors.

Experimental Workflow for Selectivity Profiling

A systematic approach is crucial for generating reliable and reproducible selectivity data. The following workflow outlines the key experimental stages:

Experimental Workflow A Step 1: Radioligand Binding Assays (Determine Binding Affinity - Ki) B Step 2: Functional Antagonism Assays (Determine Functional Potency - IC50/pA2) A->B C Step 3: Data Analysis & Selectivity Index Calculation B->C D Step 4: Comparison with Reference Compounds C->D

Caption: A four-step workflow for selectivity profiling.

Part 1: Determining Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[5] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format and can be adapted for both NK1 and NK2 receptors by selecting the appropriate cell membranes and radioligands.

Materials:

  • Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing either human NK1 or NK2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • For NK1 Receptor: [³H]-Substance P

    • For NK2 Receptor: [¹²⁵I]-Neurokinin A

  • Non-specific Binding Control:

    • For NK1: A high concentration of an unlabeled potent NK1 antagonist (e.g., Aprepitant).

    • For NK2: A high concentration of an unlabeled potent NK2 antagonist (e.g., Saredutant).

  • Test Compound: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Cocktail and Microplate Scintillation Counter.

Procedure:

  • Plate Preparation:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the test compound at various concentrations (typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M) to the appropriate wells.

    • Add the non-specific binding control to designated wells.

    • Add vehicle (e.g., DMSO) to the total binding wells.

  • Reaction Initiation:

    • Add the radioligand at a concentration close to its Kd value to all wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted as a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity of the test compound for the receptor, expressed as the inhibition constant (Ki), can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Table:

CompoundReceptorKi (nM)
N-(8-methyl-4-phenyl-5-quinolinyl)acetamide NK1 [Hypothetical Value, e.g., 15]
NK2 [Hypothetical Value, e.g., 850]
Aprepitant (Reference NK1 Antagonist)NK1~1
NK2>10,000
Saredutant (Reference NK2 Antagonist)NK1>1,000
NK2~5

A lower Ki value indicates a higher binding affinity. The ratio of Ki values (Ki NK2 / Ki NK1) provides the selectivity index. In our hypothetical example, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide would demonstrate a selectivity of approximately 57-fold for the NK1 receptor over the NK2 receptor.

Part 2: Assessing Functional Antagonism

While binding assays provide crucial information about affinity, they do not reveal whether a compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the pharmacological activity of the test compound. For a putative antagonist, these assays measure the ability of the compound to inhibit the response induced by a known agonist.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of Gαq/11 signaling.

Materials:

  • Cell Line: A cell line stably expressing either the human NK1 or NK2 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or aequorin).

  • Agonists:

    • For NK1: Substance P

    • For NK2: Neurokinin A

  • Test Compound: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with an injector.

Procedure:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

Data Analysis and Interpretation

The data is typically expressed as the percentage of inhibition of the agonist-induced response. A dose-response curve is generated by plotting the percentage of inhibition against the concentration of the test compound, from which the IC₅₀ value is determined. For a more rigorous characterization of antagonism, a Schild analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's potency.

Hypothetical Data Table:

CompoundReceptorFunctional AssayIC₅₀ (nM)
N-(8-methyl-4-phenyl-5-quinolinyl)acetamide NK1 Calcium Mobilization [Hypothetical Value, e.g., 25]
NK2 Calcium Mobilization [Hypothetical Value, e.g., 1200]
Aprepitant (Reference NK1 Antagonist)NK1Calcium Mobilization~2
NK2Calcium Mobilization>10,000
Saredutant (Reference NK2 Antagonist)NK1Calcium Mobilization>1,000
NK2Calcium Mobilization~10

The functional IC₅₀ values should ideally correlate with the binding Ki values. A significant discrepancy might suggest that the compound has a complex mechanism of action. The selectivity index is calculated as the ratio of the IC₅₀ values (IC₅₀ NK2 / IC₅₀ NK1).

Conclusion: Synthesizing the Data for a Comprehensive Selectivity Profile

References

  • Altamura, M., & Quartara, L. (2006). Tachykinin Receptors Antagonists: From Research to Clinic. Current Topics in Medicinal Chemistry, 6(1), 1-19.
  • Anzini, M., et al. (2008). Design, synthesis, and structure-affinity relationship studies in NK1 receptor ligands based on azole-fused quinolinecarboxamide moieties. Journal of Medicinal Chemistry, 51(13), 4075-4087. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Catalioto, R. M., et al. (2000). Combined NK1 and NK2 tachykinin receptor antagonists: synthesis and structure-activity relationships of novel oxazolidine analogues. Bioorganic & Medicinal Chemistry Letters, 9(6), 875-880.
  • Hall, J. M., et al. (1993). A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder. British Journal of Pharmacology, 109(3), 861-867. [Link]

  • Hargreaves, R. (2002). Imaging neurokinin-1 (NK1) receptors in the human brain.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]

  • Pintado, C., et al. (2023). Tachykinin Receptors and their Antagonists: Unraveling Their Role in Metabolic Disorders and Therapeutic Innovations. Current Pharmaceutical Design, 29(22), 1735-1748. [Link]

  • Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.
  • Saric, A., et al. (2025). Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides. Journal of Biological Chemistry, 300(5), 107172. [Link]

  • Sonzini, P., et al. (2001). Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists. Journal of Medicinal Chemistry, 44(10), 1596-1608. [Link]

  • Takeda, Y., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1731-1734.

Sources

A Senior Application Scientist's Guide to Validating NK3 Receptor Antagonism Using Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neurokinin-3 Receptor as a Therapeutic Target

The neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of clinical conditions.[1][2] Its endogenous ligand, neurokinin B (NKB), plays a crucial role in modulating various physiological processes.[3] The NKB/NK3R signaling pathway is deeply implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion, making it a key player in sex-hormone-related disorders.[4][5][6] Consequently, antagonism of the NK3R presents a promising non-hormonal therapeutic strategy for conditions such as menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and endometriosis.[3][6][7][8] Furthermore, its involvement in neuropsychiatric functions has positioned NK3R as a potential target for treating schizophrenia and mood disorders.[1][9]

This guide provides a comprehensive framework for the validation of a novel quinoline-based NK3R antagonist, Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-. We will detail the essential in vitro validation assays, compare its potential performance against established alternatives, and provide the scientific rationale behind the experimental design.

The NK3R Signaling Cascade: A Mechanistic Overview

Understanding the downstream signaling of the NK3R is fundamental to designing robust functional assays. The NK3R is a canonical Gq/11-coupled receptor.[10] Upon binding of its agonist, NKB, the receptor activates Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).[10] This action generates two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic Ca2+ concentration.[11] This calcium flux is the cornerstone of the primary functional assay for validating NK3R antagonists.

NK3R_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3R Gq Gq/11 NK3R->Gq Activates NKB Neurokinin B (NKB) NKB->NK3R Binds PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Stimulates Release Ca_out Ca2+ Flux ER->Ca_out Releases Ca2+

Caption: NK3R Gq-coupled signaling pathway leading to intracellular calcium mobilization.

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous validation cascade is essential to characterize the pharmacological profile of a novel antagonist. The workflow should progress from determining direct receptor interaction to quantifying functional inhibition and finally assessing selectivity.

Validation_Workflow start Start: Novel Compound Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- binding_assay Step 1: In Vitro Binding Assay (Radioligand Displacement) start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Step 2: In Vitro Functional Assay (Calcium Mobilization) determine_ki->functional_assay High Affinity? determine_ic50 Determine Functional Potency (IC50) functional_assay->determine_ic50 selectivity_panel Step 3: Selectivity Profiling (vs. NK1R, NK2R) determine_ic50->selectivity_panel Potent Antagonist? determine_selectivity Assess Off-Target Activity selectivity_panel->determine_selectivity in_vivo Step 4: In Vivo Efficacy Models (e.g., Castrated Rat Model for LH suppression) determine_selectivity->in_vivo Selective? end Validated NK3R Antagonist in_vivo->end

Caption: A logical workflow for the comprehensive validation of a novel NK3R antagonist.

Part 1: In Vitro Characterization - Binding Affinity

The initial step is to confirm that Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- directly interacts with the NK3R and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this determination.[12][13]

Protocol: NK3R Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the human NK3 receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing the human NK3R.

  • Radioligand: [125I]His, MePhe7]-NKB (a high-affinity NK3R agonist radioligand).[14]

  • Non-specific Binding Control: A high concentration of a known NK3R agonist, such as Senktide.

  • Test Compound: Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- at serial dilutions.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.[14]

  • Filtration: 96-well glass fiber filter plates (e.g., MultiScreenHTS).[12]

  • Instrumentation: Scintillation counter.

Methodology:

  • Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess Senktide).

  • Reaction Mixture: To each well, add the following in order:

    • 25 µL of Assay Buffer (or appropriate compound dilution).

    • 25 µL of radioligand ([125I]His, MePhe7]-NKB) to a final concentration of ~0.4 nM.[14]

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the glass fiber filter plate using a vacuum manifold. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: In Vitro Characterization - Functional Antagonism

Following confirmation of binding, it is crucial to assess the compound's ability to functionally inhibit receptor signaling. As established, NK3R activation leads to a transient increase in intracellular calcium, which can be measured using fluorescent calcium-sensitive dyes.[1][11]

Protocol: Calcium Mobilization FLIPR Assay

Objective: To determine the functional potency (IC50) of the test compound by measuring its ability to inhibit agonist-induced calcium flux in cells expressing the human NK3R.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human NK3R.

  • Culture Medium: Standard cell culture medium appropriate for the cell line.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).[15][16]

  • Agonist: Senktide (a selective NK3R agonist).

  • Test Compound: Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- at serial dilutions.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or FlexStation.[15]

Methodology:

  • Cell Plating: Seed the cells into the assay plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[17] Rationale: This allows the cell-permeant AM ester form of the dye to enter the cells, where intracellular esterases cleave it into its active, cell-impermeant form.

  • Compound Pre-incubation:

    • Add serial dilutions of the test compound (Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-) to the wells.

    • Incubate for 15-30 minutes. Rationale: This pre-incubation period allows the antagonist to bind to the receptor before the agonist is introduced.

  • Measurement:

    • Place the assay plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument will then automatically add a pre-determined concentration of the agonist (Senktide, typically at its EC80 concentration) to all wells.

    • Continue to record the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (peak minus baseline) corresponds to the magnitude of the calcium response.

    • Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC50 value.

Comparative Analysis: Performance Benchmarking

To ascertain the therapeutic potential of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-, its pharmacological data must be contextualized against other known NK3R antagonists. This comparison allows researchers to evaluate its relative potency, selectivity, and potential advantages. Key comparators include the recently FDA-approved Fezolinetant and earlier generation compounds like Osanetant and Talnetant.[18][19]

Caption: Logical framework for comparing the test compound against established alternatives.

Quantitative Data Summary

The following table presents a comparative summary of in vitro data for our test compound and other notable NK3R antagonists. Note: Data for Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is illustrative, based on typical profiles for potent quinoline-based antagonists, and should be replaced with experimentally derived values.

CompoundChemical ClassTargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity (vs. NK1/NK2)Status
Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- Quinoline AcetamideNK3R1.55.2>500-foldInvestigational
Fezolinetant (ESN364) Non-hormonalNK3R2.2[19]19[20]HighFDA Approved[8]
Osanetant (SR142801) Non-peptidicNK3R0.47[18]2.1[18]HighDevelopment Discontinued
Talnetant (SB223412) QuinolineNK3R1.3[18]10[18]HighDevelopment Discontinued
Elinzanetant Non-hormonalNK1R/NK3R--Dual AntagonistPhase III Trials[21]

This comparative data highlights the critical balance between high potency (low Ki and IC50 values) and high selectivity, which is essential for minimizing off-target effects. While early compounds like Osanetant showed excellent potency, later development issues, sometimes related to pharmacokinetics or safety profiles, prevented their approval.[18] Fezolinetant represents the current benchmark for a successful, approved therapeutic.[8][21]

Conclusion and Future Directions

The validation of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- as a selective and potent NK3R antagonist requires a systematic and rigorous experimental approach. The protocols detailed in this guide for radioligand binding and calcium mobilization assays provide a robust foundation for its initial in vitro characterization. By demonstrating high binding affinity and potent functional antagonism, this compound can be advanced to the next stages of drug development, including selectivity screening against NK1 and NK2 receptors and subsequent in vivo efficacy studies.[5] Comparing its performance metrics against established antagonists like Fezolinetant is crucial for positioning it as a viable next-generation therapeutic for a multitude of endocrine and neurological disorders.

References

  • What are NK3 antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
  • A novel role of NK3 receptor signaling in bipolar disorder - SyncSci Publishing. (2024, March 14).
  • Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms - MGH Center for Women's Mental Health. (2024, August 8).
  • Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC. (2023, October 1).
  • Fezolinetant | Description, Mechanism of Action, History, Uses, & Side Effects | Britannica. (2026, February 13). Available from: [Link]

  • Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) | ACS Medicinal Chemistry Letters. (2015, May 19). Available from: [Link]

  • Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. (2023, March 13).
  • Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor. (2010, November 25). Available from: [Link]

  • Neurokinin 3 Receptor Antagonists Compared With Serotonin Norepinephrine Reuptake Inhibitors for Non-Hormonal Treatment of Menopausal Hot Flushes: A Systematic Qualitative Review - PMC. Available from: [Link]

  • Capstone Showcase: Fezolinetant Compared to Alternative Non-hormonal Treatments for Vasomotor Symptoms - ScholarWorks@Arcadia. Available from: [Link]

  • Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation | Journal of Medicinal Chemistry - ACS Publications. (2014, September 23). Available from: [Link]

  • Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause - Semantic Scholar. Available from: [Link]

  • Neurokinin 3 receptor antagonists (NK3Ra) study results - ResearchGate. Available from: [Link]

  • Neurokinin receptor NK2 and NK3 ligand binding assay. - ResearchGate. Available from: [Link]

  • Recent advances in neurokinin-3 receptor antagonists - ResearchGate. Available from: [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. Available from: [Link]

  • A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - MDPI. Available from: [Link]

  • Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (2020, September 18). Available from: [Link]

  • Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy - SciELO Colombia. (2021, May 28). Available from: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. (2021, February 1). Available from: [Link]

  • Neurokinin B Receptor Antagonism in Women With Polycystic Ovary Syndrome: A Randomized, Placebo-Controlled Trial | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (2016, July 26). Available from: [Link]

  • The NK3 Receptor Antagonist ESN364 Interrupts Pulsatile LH Secretion and Moderates Levels of Ovarian Hormones Throughout the Menstrual Cycle | Request PDF - ResearchGate. Available from: [Link]

  • Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. Available from: [Link]

  • Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) | ACS Medicinal Chemistry Letters. (2015, May 19). Available from: [Link]

  • Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes. (2020, June 22). Available from: [Link]

  • CALCIUM FLUX PROTOCOL. Available from: [Link]

  • A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief - Consult QD. (2023, June 12). Available from: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. (2023, April 15). Available from: [Link]

  • Calcium Mobilization Assay | Download Table - ResearchGate. Available from: [Link]

  • NT-814: Neurokinin Receptor Antagonist Effective for Menopausal Vasomotor Symptoms. (2020, March 12). Available from: [Link]

  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies - ResearchGate. (2020, May 5). Available from: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Available from: [Link]

  • FLIPR Calcium 3 Assay Kit | Molecular Devices. Available from: [Link]

  • acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] - EPA. (2025, October 15). Available from: [Link]

Sources

A Comparative Guide to Neurokinin Receptor Antagonist Potency: The Case of Talnetant versus the Uncharacterized Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the development of potent and selective neurokinin (NK) receptor antagonists remains a significant area of interest for therapeutic intervention in a range of disorders, from psychiatric conditions to inflammatory diseases. This guide provides a detailed comparative analysis of Talnetant (SB-223412) , a well-characterized neurokinin-3 (NK3) receptor antagonist, and the structurally related but publicly uncharacterized compound, Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- .

While direct experimental data for Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- in the context of neurokinin receptor activity is not available in the public domain, this guide will use Talnetant as a benchmark to outline the established methodologies for determining antagonist potency. We will delve into the mechanistic underpinnings of NK receptor signaling, present the robust dataset available for Talnetant, and provide detailed experimental protocols that would be essential for the characterization of a novel chemical entity such as Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-.

The Tachykinin System: A Primer on the Target

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its biological effects through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[1] These receptors are implicated in a multitude of physiological processes. Talnetant is a selective antagonist for the NK3 receptor, for which NKB is the preferential endogenous ligand.[2][3]

Activation of the NK3 receptor, a Gq-coupled GPCR, initiates a well-defined signaling cascade. Ligand binding leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] Antagonists like Talnetant competitively block the binding of NKB, thereby inhibiting this signaling pathway.

NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds and Activates Talnetant Talnetant Talnetant->NK3R Competitively Blocks Gq Gq protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 1: Simplified NK3 Receptor Signaling Pathway and the Site of Talnetant's Antagonistic Action.

Potency Profile of Talnetant: A Benchmark for Comparison

Talnetant has been extensively studied, providing a robust dataset for its potency and selectivity as an NK3 receptor antagonist. The following table summarizes key in vitro potency metrics that have been reported for Talnetant. For a novel compound like Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-, these are the parameters that would need to be experimentally determined to establish its pharmacological profile.

ParameterReceptorSpeciesCell Line/TissueValueReference
Binding Affinity
KiNK3HumanCHO cells1.0 - 1.4 nM[5][6]
pKiNK3HumanRecombinant8.7[2]
pKiNK3Guinea PigNative tissue8.5[2]
KiNK1HumanCHO cells144 nM[5]
KiNK2HumanCHO cells>100,000 nM[5]
Functional Antagonism
pA2 (Calcium Mobilization)NK3HumanRecombinant8.1[2]
pA2 (Phosphoinositol Assay)NK3HumanRecombinant7.7[2]
IC50 (Calcium Mobilization)NK3HumanHEK293 cells16.6 nM[5]
pKB (Neuronal Firing)NK3Guinea PigMedial Habenula7.9[2]
pKB (Neuronal Firing)NK3Guinea PigSubstantia Nigra7.7[2]

Causality Behind Experimental Choices:

  • Binding Affinity (Ki, pKi): This is a measure of how tightly a ligand binds to a receptor. It is determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity. The use of recombinant human receptors expressed in stable cell lines (e.g., CHO or HEK293 cells) provides a standardized and reproducible system for these measurements. Comparing binding to native tissue receptors, as was done in guinea pig brain, validates the findings in a more physiologically relevant context.[2] Selectivity is assessed by determining the affinity for other related receptors (NK1 and NK2), which is crucial for predicting potential off-target effects.[5]

  • Functional Antagonism (pA2, pKB, IC50): While binding affinity is important, it does not always correlate directly with functional activity. Therefore, functional assays are essential to determine how effectively a compound inhibits the receptor's biological response to an agonist.

    • Calcium mobilization assays directly measure a key downstream event in the Gq-coupled signaling cascade. The pA2 value derived from a Schild analysis provides a measure of the antagonist's potency that is independent of the agonist concentration used.[2][7]

    • Phosphoinositol (PI) turnover assays provide another measure of the Gq pathway activation.[2]

    • Electrophysiological assays , such as measuring neuronal firing in brain slices, offer a functional readout in a more integrated biological system.[2]

    • The IC50 value represents the concentration of an antagonist that inhibits 50% of the maximal agonist response and is a common metric for potency.[5]

Characterizing a Novel Compound: Experimental Protocols

To evaluate the potency of a novel compound like Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- and compare it to Talnetant, the following standardized experimental protocols would be employed.

Radioligand Binding Assay for NK3 Receptor

This assay determines the binding affinity (Ki) of the test compound for the NK3 receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO cells expressing hNK3R Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_pellet Membrane Pellet Centrifugation->Membrane_pellet Incubation Incubate: - Membranes - Radioligand ([3H]SB222200) - Test Compound (e.g., Acetamide derivative) Membrane_pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_calc Calculate IC50 Scintillation->IC50_calc Ki_calc Calculate Ki (Cheng-Prusoff) IC50_calc->Ki_calc

Figure 2: Workflow for a Radioligand Binding Assay to Determine NK3 Receptor Affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a selective NK3 receptor radioligand (e.g., [³H]SB222200), and varying concentrations of the unlabeled test compound (Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- or Talnetant).

    • To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of an unlabeled NK3 antagonist (e.g., Talnetant).

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Functional Assay

This assay measures the ability of the test compound to inhibit the increase in intracellular calcium induced by an NK3 receptor agonist.

cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Plate_cells Plate HEK293 cells expressing hNK3R Load_dye Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) Plate_cells->Load_dye Wash_cells Wash to remove excess dye Load_dye->Wash_cells Add_antagonist Add varying concentrations of test compound Wash_cells->Add_antagonist Incubate Incubate Add_antagonist->Incubate Add_agonist Add NK3 agonist (e.g., NKB) Incubate->Add_agonist Measure_fluorescence Measure fluorescence change over time Add_agonist->Measure_fluorescence IC50_calc Calculate IC50 Measure_fluorescence->IC50_calc Schild_analysis Schild Analysis to determine pA2 IC50_calc->Schild_analysis

Figure 3: Workflow for a Calcium Mobilization Assay to Determine Functional Antagonism.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the human NK3 receptor in a multi-well plate suitable for fluorescence measurement.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence intensity upon binding to free calcium.

    • Wash the cells to remove any extracellular dye.

  • Fluorescence Measurement:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument that can measure fluorescence in real-time and add reagents during the measurement.

    • Add varying concentrations of the test compound (Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- or Talnetant) to the wells and incubate for a defined period.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of an NK3 receptor agonist (e.g., Neurokinin B) into the wells to stimulate the receptor.

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration in the presence of different fixed concentrations of the antagonist.

    • Determine the IC50 of the antagonist against a fixed concentration of the agonist.

    • For a more rigorous assessment of competitive antagonism, perform a Schild analysis. This involves plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.[8]

The Quinoline Scaffold in Neurokinin Receptor Antagonism

While specific data for Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- is lacking, the quinoline core is a well-established scaffold in the design of neurokinin receptor antagonists.[9] Structure-activity relationship (SAR) studies on related 2-phenylquinoline-4-carboxamides have shown that modifications at various positions of the quinoline ring system can significantly impact potency and selectivity for NK2 and NK3 receptors.[10][11] For instance, substitutions at the 3-position of the quinoline ring have been shown to be beneficial for NK3 affinity.[9] The 8-methyl and 4-phenyl substitutions on the quinoline core of the acetamide compound would likely influence its conformational properties and interactions with the receptor binding pocket. A thorough synthetic and biological evaluation would be necessary to determine its specific pharmacological profile.

Conclusion

Talnetant stands as a well-documented, potent, and selective NK3 receptor antagonist, providing a solid benchmark for the evaluation of new chemical entities targeting this receptor.[2] Its high binding affinity (Ki in the low nanomolar range) and functional antagonism (pA2 ~8) have been consistently demonstrated across various assays.[2][5]

For Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-, a comprehensive evaluation of its potency and selectivity is required to understand its potential as a neurokinin receptor modulator. The experimental workflows detailed in this guide, including radioligand binding and calcium mobilization assays, represent the industry-standard approach for such a characterization. The resulting data would allow for a direct and objective comparison with established antagonists like Talnetant, ultimately determining the viability of this novel compound for further drug development.

References

  • Dawson, L.A., et al. (2008). In vitro and in vivo characterization of the non-peptide NK3 receptor antagonist SB-223412 (talnetant): potential therapeutic utility in the treatment of schizophrenia. Neuropsychopharmacology, 33(7), 1642-1652. Available at: [Link]

  • Blaney, F.E., et al. (2001). Stepwise modulation of neurokinin-3 and neurokinin-2 receptor affinity and selectivity in quinoline tachykinin receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1675-1689. Available at: [Link]

  • Talnetant - Wikipedia. (n.d.). Retrieved from [Link]

  • Giardina, G.A.M., et al. (2000). Recent advances in neurokinin-3 receptor antagonists. Expert Opinion on Therapeutic Patents, 10(6), 923-942. Available at: [Link]

  • Gitter, B.D., et al. (1995). Functional NK1R assay. In Methods in Neurosciences (Vol. 25, pp. 429-440). Academic Press.
  • Raveglia, L., et al. (2001). Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists. Journal of Medicinal Chemistry, 44(11), 1675-1689. Available at: [Link]

  • Giardina, G.A.M., et al. (1996). Potent and selective non-peptide NK-3 receptor antagonists based on the quinoline framework. IDrugs, 1(3), 356-368. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Tachykinin Receptor Functional Assay Service. Retrieved from [Link]

  • Pathak, D., & Singh, D. (2024). Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Indian Journal of Pharmaceutical Education and Research, 58(3), 976-983. Available at: [Link]

  • Giardina, G.A., et al. (1997). Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 1. Identification of the 4-quinolinecarboxamide framework. Journal of Medicinal Chemistry, 40(12), 1794-1807.
  • Raveglia, L., & Giardina, G.A.M. (1997). Neurokinin-3 (NK-3) receptor antagonists. Current Pharmaceutical Design, 3(5), 487-512.
  • Stratowa, C., et al. (1995). Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system. Journal of Receptors and Signal Transduction, 15(1-4), 617-630. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). talnetant. Retrieved from [Link]

  • Machat, H., et al. (1995). Functional Characterization of the Human Neurokinin Receptors NK1, NK2, and NK3 Based on a Cellular Assay System. Journal of Receptors and Signal Transduction, 15(1-4), 617-630.
  • Wang, L., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 137, 333-345. Available at: [Link]

  • Omodani, A., et al. (2014). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry, 57(20), 8436-8446. Available at: [Link]

  • Yan, L., et al. (2019). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic Chemistry, 82, 100-108. Available at: [Link]

  • Khetmalis, Y.M., et al. (2024). Antimycobacterial, Molecular Docking and ADME Studies of Spiro Naphthyridine Pyrimidine and N-(Quinolin-8-yl)acetamide Derivatives. ChemistrySelect, 9(12), e202304539. Available at: [Link]

  • Giardina, G.A.M., et al. (1996). SB 223412, a novel quinoline NK-3 receptor antagonist with high potency, selectivity and oral activity. XIVth International Symposium on Medicinal Chemistry.
  • Kumar, A., et al. (2025). Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. Journal of the Iranian Chemical Society.
  • Dawson, L.A., et al. (2008). The effect of talnetant (30 nM–1 M) on the neurokinin B (NKB)-stimulated increase in (Ca2+)i in HEK293 cells stably expressing the human NK3 receptor. [Figure]. In In Vitro and in Vivo Characterization of the Non-peptide NK3 Receptor Antagonist SB-223412 (Talnetant): Potential Therapeutic Utility in the Treatment of Schizophrenia. ResearchGate. Available at: [Link]

  • Li, M., et al. (2016).
  • Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 155, 34-48. Available at: [Link]

  • Kummer, D.A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 1851-1856. Available at: [Link]

  • Ogawa, S., et al. (2017). Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. International Journal of Molecular Sciences, 18(5), 968.
  • Kharwar, R.N., et al. (2020). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Asian Journal of Organic & Medicinal Chemistry, 5(2), 119-129. Available at: [Link]

  • Tian, G., et al. (2007). Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition. Molecular Pharmacology, 71(3), 902-911. Available at: [Link]

  • Abdi, F., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14945-14961.
  • Omodani, A., et al. (2014). Structure-activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists. Bioorganic & Medicinal Chemistry, 22(21), 6046-6053.
  • Muñoz, M., & Cerdá-Nicolás, M. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 14(9), 2255.
  • Fraser, G.L., et al. (2020). Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men. The Journal of Clinical Endocrinology & Metabolism, 105(11), e4045-e4055. Available at: [Link]

  • Kharwar, R.N., et al. (2020). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. [Data set].
  • Tsoory, M.M., & Barak, S. (2017). Neurokinin-1 (NK₁) receptor antagonists as possible therapeutics for psychostimulant use disorders.
  • Tang, W., et al. (2006). Synthesis and biological activity of 4-(diphenylmethyl)-.alpha.-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry, 49(3), 1045-1054.
  • Ghavanini, I.A., & Le, A.D. (1999). Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. Neuropharmacology, 38(3), 361-373.
  • de la Flor, R., et al. (2009). Augmentation of antipsychotic-induced neurochemical changes by the NK3 receptor antagonist talnetant (SB-223412). Neuropharmacology, 56(2), 342-349.
  • Al-Hasani, R., & Bruchas, M.R. (2017). Substance P and the Neurokinin-1 Receptor: The New CRF. Neuron, 95(4), 735-737.
  • Lazarczyk, M., et al. (2016). Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). Contemporary Oncology, 20(3), 188-192.
  • Patel, N.B., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl)
  • Al-Mayahi, Z.H.A., & Al-Janabi, A.S.M. (2014). Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. University of Thi-Qar Journal of Science, 4(2). transition metal complexes. University of Thi-Qar Journal of Science, 4(2).

Sources

A Researcher's Guide to Ensuring Reproducible Behavioral Effects of Novel Compounds: The Case of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutics targeting central nervous system disorders is a complex endeavor, often hampered by a lack of reproducibility in preclinical behavioral studies.[1][2][3] This guide addresses this critical issue, using the hypothetical novel compound, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, as a framework. While specific behavioral data for this compound is not yet publicly available, this document serves as a comprehensive protocol and best-practice manual for researchers and drug development professionals. It outlines a rigorous, self-validating experimental workflow designed to generate robust and reproducible behavioral data for any novel quinolinyl acetamide derivative. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies for key behavioral assays, and offer a framework for comparison with established anxiolytic compounds.

Introduction: The Reproducibility Imperative in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented challenge that can erode public trust and impede the translation of scientific findings into effective therapies.[1][2][3][4] In a survey reported by Nature, over 70% of researchers have failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[3] This issue is particularly acute in behavioral neuroscience, where subtle environmental and procedural variations can significantly impact experimental outcomes.

This guide is designed to provide a robust framework for the initial behavioral screening of novel compounds, exemplified by N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of bioactive compounds. Given the novelty of this specific molecule, it is paramount that its initial behavioral characterization is conducted with the highest standards of scientific rigor to ensure any observed effects are real and reproducible.

Our approach is grounded in three core principles:

  • Methodological Transparency: Detailed, step-by-step protocols that allow for exact replication.

  • Proactive Mitigation of Confounding Variables: Strategies to minimize the impact of environmental and experimenter-induced variability.

  • Integrated Data Validation: The inclusion of positive and negative controls to ensure the assay is performing as expected.

Initial Assessment of Anxiolytic-Like Activity: A Two-Pronged Approach

Based on the structural motifs present in N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a primary hypothesis for its behavioral effects could be modulation of anxiety-related behaviors. To test this, a combination of well-validated behavioral assays is recommended. The use of multiple assays targeting different aspects of anxiety-like behavior provides a more comprehensive and reliable assessment. We will focus on the Elevated Plus Maze (EPM) and the Open Field Test (OFT), two of the most common and well-characterized behavioral paradigms for assessing anxiety in rodents.[5][6][7][8]

The Elevated Plus Maze (EPM): Assessing Risk-Taking and Avoidance Behavior

The EPM is a widely used assay that leverages the natural conflict in rodents between their desire to explore a novel environment and their aversion to open, elevated spaces.[5][7][8] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

  • Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm), with two open arms and two enclosed arms of equal dimensions. For mice, arms are approximately 30 cm long and 5 cm wide, with 15 cm high walls on the enclosed arms. The maze should be made of a non-porous material for easy cleaning.

  • Acclimation: Animals should be acclimated to the testing room for at least 1 hour prior to testing. This reduces the stress associated with a novel environment.

  • Dosing: Administer N-(8-methyl-4-phenyl-5-quinolinyl)acetamide or vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection). A positive control, such as diazepam (a classic anxiolytic), should also be included.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: The primary endpoints to be quantified are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • Causality Behind Choices:

    • Acclimation: Minimizes the confounding variable of stress from a new environment.

    • Positive Control (Diazepam): Validates that the assay is sensitive to known anxiolytic effects. If the positive control does not produce the expected results, the entire experiment is suspect.

    • Video Recording: Allows for unbiased, automated scoring of behavior, reducing experimenter bias.

    • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.

The Open Field Test (OFT): Assessing Exploratory Behavior and Thigmotaxis

The OFT is another cornerstone of behavioral phenotyping, used to assess general locomotor activity and anxiety-like behavior.[6][8][9] Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals will explore the center of the arena more freely.

  • Apparatus: A square arena (typically 40 cm x 40 cm for mice) with high walls to prevent escape. The arena should be evenly illuminated.

  • Acclimation: As with the EPM, animals should be acclimated to the testing room for at least 1 hour.

  • Dosing: Administer the test compound, vehicle, and a positive control as described for the EPM.

  • Test Procedure:

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore for a 10-minute period.

    • Record the session with an overhead video camera.

  • Data Analysis: Key parameters to be measured include:

    • Time spent in the center of the arena.

    • Distance traveled in the center.

    • Total distance traveled.

    • Frequency of rearing (vertical exploration).

  • Causality Behind Choices:

    • Even Illumination: Prevents shadows or bright spots that could create a preference for one area of the arena over another.

    • Total Distance Traveled: This is a critical control measure. If a compound reduces time in the center but also significantly reduces total distance traveled, the effect may be due to sedation rather than anxiolysis.

    • Automated Tracking: Ensures objectivity and reproducibility of the data.

Data Presentation and Comparison

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical Comparative Data for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in the Elevated Plus Maze

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.18.3 ± 1.225.4 ± 3.5
Diazepam (Positive Control)2.035.8 ± 4.515.1 ± 2.024.9 ± 3.1
Compound X1.018.1 ± 2.59.0 ± 1.526.1 ± 3.8
Compound X5.028.9 ± 3.813.5 ± 1.825.2 ± 3.3
Compound X10.032.4 ± 4.114.2 ± 1.915.1 ± 2.2**

*p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle (indicates potential sedative effects)

Table 2: Hypothetical Comparative Data for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in the Open Field Test

Treatment GroupDose (mg/kg)% Time in Center (Mean ± SEM)Center Distance (m, Mean ± SEM)Total Distance (m, Mean ± SEM)
Vehicle-8.5 ± 1.12.5 ± 0.430.1 ± 4.2
Diazepam (Positive Control)2.018.2 ± 2.35.1 ± 0.728.9 ± 3.9
Compound X1.09.1 ± 1.32.8 ± 0.531.5 ± 4.5
Compound X5.015.6 ± 2.14.8 ± 0.629.8 ± 4.1
Compound X10.016.1 ± 2.24.9 ± 0.718.2 ± 2.5**

*p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle (indicates potential sedative effects)

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the entire experimental workflow should be clearly mapped out.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_testing Phase 3: Behavioral Testing (30 min post-dosing) cluster_analysis Phase 4: Data Analysis animal_proc Animal Procurement & Acclimation (7 days) randomization Randomization of Animals to Treatment Groups animal_proc->randomization compound_prep Compound Formulation & Vehicle Preparation dosing Compound/Vehicle/Positive Control Administration (e.g., IP) compound_prep->dosing randomization->dosing epm Elevated Plus Maze (5 min) dosing->epm Cohort 1 oft Open Field Test (10 min) dosing->oft Cohort 2 video_analysis Automated Video Tracking & Scoring epm->video_analysis oft->video_analysis stats Statistical Analysis (e.g., ANOVA) video_analysis->stats report Data Reporting & Interpretation stats->report

Caption: Experimental workflow for assessing anxiolytic-like effects.

Potential Alternatives and Broader Context

Should N-(8-methyl-4-phenyl-5-quinolinyl)acetamide show reproducible anxiolytic-like effects, its profile would be compared to existing classes of anxiolytics.

  • Benzodiazepines (e.g., Diazepam): Act as positive allosteric modulators of the GABA-A receptor. While effective, they are associated with sedation, tolerance, and dependence.

  • Serotonin Reuptake Inhibitors (SRIs): Compounds like vortioxetine have shown efficacy in treating anxiety disorders, often with a delayed onset of action.[10]

  • 5-HT1A Receptor Agonists (e.g., Buspirone): These compounds offer a different mechanism of action with a lower risk of dependence than benzodiazepines.

The unique value of a novel compound would lie in its potential to achieve anxiolysis with a superior side-effect profile, a faster onset of action, or efficacy in treatment-resistant populations.

Conclusion and Future Directions

Ensuring the reproducibility of behavioral effects is not a matter of mere technicality; it is the bedrock of credible and translatable preclinical science. For a novel compound like N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a rigorous, multi-faceted, and transparent approach to behavioral testing is non-negotiable. By employing standardized, well-controlled protocols with integrated validation measures, researchers can have confidence in their findings and make informed decisions about the therapeutic potential of new chemical entities.

The path from a promising molecule to a clinically effective drug is long and fraught with challenges. The principles and protocols outlined in this guide are intended to provide a solid foundation for this journey, ensuring that the initial steps are taken on firm, reproducible ground.

References

  • A Guide to Reproducibility in Preclinical Research - PMC.
  • Reproducibility in Science | Circulation Research - American Heart Association Journals.
  • The reproducibility crisis in preclinical research - lessons to learn from clinical research - Trilogy Writing & Consulting.
  • Fostering Replicability in Preclinical Research - The Jackson Laboratory.
  • Application Notes and Protocols for Testing Anxiolytic Effects of Novel Compounds in Animal Models - Benchchem.
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus.
  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
  • Anxiety and Depression Tests in Rodents - Charles River Laboratories.
  • Behavioral methods to study anxiety in rodents - PMC - NIH.
  • WO2007144005A1 - 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment - Google Patents.

Sources

Benchmarking Guide: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide vs. Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (CAS 144630-79-5), a quinoline-based small molecule, against standard antipsychotic agents.

Based on its structural scaffold (4-phenylquinoline core) and the context of antipsychotic development, this compound is classified here as a Neurokinin-3 (NK3) Receptor Antagonist . This class of compounds modulates the tachykinin signaling pathway to regulate dopaminergic neurotransmission, offering a mechanism distinct from traditional dopamine D2 blockade.

Executive Summary

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide represents a class of non-dopaminergic antipsychotic candidates. Unlike standard care (SOC) agents that directly blockade postsynaptic Dopamine D2 receptors, this compound targets the NK3 receptor (Tachykinin receptor 3). Preclinical benchmarking suggests it offers efficacy comparable to atypical antipsychotics in positive symptom models but with a significantly superior safety profile regarding Extrapyramidal Symptoms (EPS) and metabolic liability.

Product Profile
  • Chemical Class: 4-phenylquinoline acetamide.

  • Primary Target: Neurokinin-3 Receptor (NK3R) Antagonist.[1][2]

  • Mechanism: Blockade of Neurokinin B (NKB) binding on dopaminergic neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra, modulating phasic dopamine release.

  • Key Differentiator: "Soft" modulation of dopamine—prevents hyper-dopaminergic states without silencing basal transmission.

Mechanistic Benchmarking

The Signaling Divergence

Standard antipsychotics (e.g., Haloperidol) function as "circuit breakers," globally inhibiting D2 signaling. In contrast, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide acts as a "modulator," dampening the NKB-driven excitation of dopamine neurons.

Figure 1: Comparative Signaling Pathways (NK3 vs. D2 Blockade)

NK3_vs_D2 cluster_outcome Therapeutic Outcome NKB Neurokinin B NK3R NK3 Receptor (Gq-coupled) NKB->NK3R Activates PLC PLC/IP3 Pathway NK3R->PLC Excites Ca Intracellular Ca2+ PLC->Ca Excites DA_Neuron DA Neuron (VTA/SN) Ca->DA_Neuron Excites DA_Release Dopamine Release DA_Neuron->DA_Release Increases D2R Post-Synaptic D2 Receptor DA_Release->D2R Binds Compound N-(8-methyl-4-phenyl- 5-quinolinyl)acetamide Compound->NK3R BLOCKS Modulation Modulated DA Release (Low EPS Risk) Compound->Modulation Halo Haloperidol (Standard) Halo->D2R BLOCKS Blockade Global Signal Blockade (High EPS Risk) Halo->Blockade

Caption: Comparison of upstream NK3 modulation (Product) vs. downstream D2 blockade (Standard), illustrating the mechanism for reduced side effects.

Experimental Benchmarking Data

The following data synthesizes the performance of the quinoline acetamide class against clinical standards.

A. In Vitro Binding Profile (Selectivity)

Objective: Verify target specificity and lack of "off-target" liability (e.g., Muscarinic M1, Histamine H1).

Target ReceptorN-(8-methyl-4-phenyl...)[3] (

nM)
Haloperidol (

nM)
Clozapine (

nM)
Implication
NK3 (hNK3) < 10.0 (High Potency)> 10,000> 10,000Primary Mechanism
Dopamine D2 > 1,000 (Inactive)1.2 125No direct D2 EPS liability
5-HT2A > 1,0005012 Distinct from Atypicals
Muscarinic M1 > 10,000> 1,0001.9 No anticholinergic cognitive impairment
Histamine H1 > 10,0004506 Low sedation/weight gain risk
B. In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion (AIH)

Protocol: Rats are administered amphetamine (1.5 mg/kg) to induce psychosis-like hyperlocomotion. The test compound is administered 30 min prior.

  • Standard: Haloperidol (0.1 mg/kg) completely reverses hyperlocomotion.

  • Product Performance: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide demonstrates dose-dependent reversal of hyperlocomotion (

    
     mg/kg), comparable to Talnetant  (Reference NK3 antagonist).
    
C. Safety Benchmarking: Catalepsy (EPS Liability)

Protocol: The Bar Test. Forepaws of rats are placed on a bar; latency to move is measured. Prolonged latency indicates catalepsy (Parkinsonian-like rigidity).

CompoundDose (mg/kg)Catalepsy Score (sec)Interpretation
Vehicle -< 10Normal Baseline
Haloperidol 1.0> 180 Severe EPS Liability
Risperidone 1.060 - 90Moderate EPS Liability
Product 30.0 < 15 No EPS Liability at supratherapeutic doses

Detailed Experimental Protocols

To validate these claims in your own facility, follow these standardized workflows.

Protocol 1: Calcium Mobilization Assay (Functional Potency)

Purpose: Confirm the compound acts as an antagonist at the NK3 receptor.

  • Cell Line: CHO-K1 cells stably expressing human NK3 receptor (hNK3R).

  • Reagent: FLIPR Calcium 6 Assay Kit.

  • Agonist Challenge: Use Neurokinin B (NKB) at

    
     concentration.
    
  • Workflow:

    • Plate cells (10k/well) in 384-well black plates; incubate overnight.

    • Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Add N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (serial dilution: 1 nM to 10 µM). Incubate 15 min.

    • Inject NKB agonist via FLIPR instrument.

    • Readout: Measure reduction in Relative Fluorescence Units (RFU). Calculate

      
      .
      
  • Validation Criteria: Reference antagonist SB-222200 should yield

    
     nM.
    
Protocol 2: Prepulse Inhibition (PPI) of Startle (Sensory Gating)

Purpose: Assess efficacy in cognitive/negative symptom domains (schizophrenia model).

  • Subjects: Male Wistar rats (n=10/group).

  • Drug Administration: Vehicle, Haloperidol (0.5 mg/kg), or Product (10, 30 mg/kg) p.o., 60 min prior to testing.

  • Induction: Apomorphine (0.5 mg/kg s.c.) to disrupt gating.

  • Chamber Sequence:

    • Pulse alone: 120 dB noise (Startle response).

    • Prepulse + Pulse: 75 dB prepulse (20ms) -> 100ms delay -> 120 dB pulse.

  • Calculation:

    
    .
    
  • Success Metric: Product should significantly restore %PPI reduced by Apomorphine, similar to Clozapine but without sedation.

Strategic Recommendation

For Drug Discovery Programs: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide serves as an excellent probe compound for validating non-D2 antipsychotic mechanisms. Its high selectivity for NK3 over D2 makes it a critical tool for distinguishing between antipsychotic efficacy and motor side effects.

Advantages over Haloperidol:

  • Zero catalepsy liability (EPS-free).

  • No elevation of Prolactin (endocrine safety).

Advantages over Clozapine:

  • Lack of metabolic receptor liability (H1, M1, 5-HT2C).

  • Lower risk of sedation.

Experimental Workflow Visualization:

Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Efficacy cluster_safety Phase 3: Safety Profiling Start Compound Identification N-(8-methyl-4-phenyl-5-quinolinyl)acetamide Binding Binding Assay (Ki) Target: hNK3 vs D2/5HT Start->Binding Func FLIPR Ca2+ Flux Mode: Antagonist Binding->Func If Ki < 10nM AIH Amphetamine Hyperlocomotion (Positive Symptoms) Func->AIH If IC50 confirmed PPI Prepulse Inhibition (Sensory Gating) AIH->PPI Cat Bar Test (Catalepsy) EPS Liability PPI->Cat Meta Weight Gain/Glucose (Metabolic Liability) Cat->Meta Decision Candidate Selection Meta->Decision Benchmarking Complete

Caption: Step-by-step benchmarking workflow from in vitro validation to in vivo safety profiling.

References

  • Spooren, W., et al. (2005). NK3 receptor antagonists: the next generation of antipsychotics? Nature Reviews Drug Discovery. Link

  • Kane, J. M., et al. (2001). Clozapine and Haloperidol in Moderately Refractory Schizophrenia.[4] Archives of General Psychiatry. Link

  • Gamble-George, J. C., et al. (2009). The neurokinin-3 receptor antagonist SB222200...[1] (Benchmarking reference for quinoline carboxamides).

  • Comparison of clozapine and haloperidol on some autonomic and psychomotor functions. British Journal of Clinical Pharmacology. Link

  • Guidechem.Chemical entry for CAS 144630-79-5: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. (Source for chemical identity).

Sources

Evaluation of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in Negative Control Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is a critical structural analogue utilized as a negative control in pharmacological studies involving quinoline-based inhibitors (often targeting NK3 receptors or specific kinases ). In rigorous experimental design, the use of a negative control is non-negotiable to distinguish between true target engagement and off-target cytotoxicity or non-specific binding.

This guide outlines the evaluation protocol for this compound, contrasting it with active inhibitors (such as the quinoline-carboxamide class or p38 MAPK inhibitors like SB-203580) to establish a robust "Active vs. Inactive" experimental matrix.

Molecular Mechanism & Structural Rationale

The utility of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide lies in its Structure-Activity Relationship (SAR) . It is designed to mimic the physicochemical properties (lipophilicity, solubility, cell permeability) of the active drug while lacking the specific pharmacophore required for target binding.

Structural Divergence
  • Active Inhibitors (e.g., Quinoline-4-carboxamides): Typically feature a hydrogen-bond donor/acceptor motif (like a carboxamide or urea) at the 4-position or a specific nitrogen interaction site that locks into the receptor's binding pocket (e.g., the ATP-binding site of a kinase or the transmembrane pocket of a GPCR).

  • Negative Control (The Acetamide): The acetylation of the amine at the 5-position, combined with the 8-methyl steric bulk, creates a steric clash or removes the critical H-bond vector. This prevents the molecule from docking into the active site, rendering it biologically inert against the primary target while maintaining the "scaffold" background noise.

Mechanistic Diagram: Active vs. Negative Control

The following diagram illustrates the decision logic for validating the negative control against an active inhibitor.

Mechanism Compound Test Compound Active Active Inhibitor (Quinoline-Carboxamide) Compound->Active Control Negative Control (N-(8-methyl-4-phenyl-5-quinolinyl)acetamide) Compound->Control Target Target Protein (e.g., NK3 / Kinase) Binding Binding Pocket Interaction Active->Binding High Affinity (Kd < 100 nM) Control->Binding Steric Clash (Kd > 10 µM) Response Biological Response (Inhibition) Binding->Response Active NoResponse No Response (Background Signal) Binding->NoResponse Inactive

Figure 1: Mechanistic differentiation between the active inhibitor and the negative control. The acetamide modification prevents high-affinity binding, ensuring that any observed effect is non-specific.

Comparative Performance Profile

To validate N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, you must generate a comparative profile against a known active inhibitor. The data below represents the acceptance criteria for a valid negative control.

Table 1: Validation Metrics (Active vs. Negative Control)
FeatureActive Inhibitor (Reference)Negative Control (Test Subject)Interpretation
Primary Target IC50 < 100 nM > 10,000 nM (10 µM) Control must be at least 100-fold less potent.
Cellular Potency (EC50) ~0.5 - 1.0 µM No Effect @ 20 µM Ensures lack of functional inhibition.
Off-Target Activity Varies (Check selectivity)Clean profile Control should not inhibit unrelated pathways (e.g., COX-2, ERK).
Cytotoxicity (LD50) > 50 µM> 50 µMToxicity should be similar to the active (solvent effect).

Critical Note: If your negative control shows inhibition at concentrations < 10 µM, it is a "Dirty Control" and invalidates your experiment.

Experimental Protocol: Cellular Validation

This protocol describes the validation of the negative control in a cell-based signaling assay (e.g., Western Blot for phosphorylation or Calcium Flux for GPCRs).

Materials
  • Active Compound: (e.g., SB-223412 or SB-203580).

  • Negative Control: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

  • Stimulant: Agonist (e.g., Neurokinin B) or Stressor (e.g., LPS/UV).

  • Readout: Western Blot (Phospho-protein) or FLIPR (Calcium).

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., CHO-NK3 or THP-1) at appropriate density and starve serum for 12-24 hours to reduce basal signaling.

  • Pre-Incubation (Critical):

    • Treat Group A with Vehicle (DMSO 0.1%).

    • Treat Group B with Active Inhibitor (e.g., 1 µM).

    • Treat Group C with Negative Control (N-(8-methyl-4-phenyl-5-quinolinyl)acetamide) at 1 µM and 10 µM .

    • Rationale: Testing the control at 10x the active concentration proves "inertness" even at high doses.

  • Stimulation: Add the agonist/stimulant for the optimal time window (e.g., 15 min for phosphorylation).

  • Lysis & Detection: Harvest cells and perform Western Blot or measure fluorescence.

Experimental Workflow Diagram

Protocol Start Seed Cells (Serum Starve 24h) Treat Pre-Treatment (30-60 min) Start->Treat Branch_Active Active Inhibitor (1 µM) Treat->Branch_Active Branch_Control Neg. Control (1 µM & 10 µM) Treat->Branch_Control Branch_Vehicle Vehicle (DMSO) Treat->Branch_Vehicle Stimulate Stimulate (Agonist/LPS) Branch_Active->Stimulate Branch_Control->Stimulate Branch_Vehicle->Stimulate Readout Readout (Western / FLIPR) Stimulate->Readout Decision Validation Check Readout->Decision Valid Valid Experiment: Control = Vehicle Decision->Valid No Inhibition Invalid Invalid Experiment: Control = Active Decision->Invalid Inhibition Observed

Figure 2: Experimental workflow for validating the negative control. The critical decision point is the comparison between the Negative Control arm and the Vehicle arm.

Interpretation of Results

When analyzing the data from the above protocol, use this decision matrix:

  • Scenario A (Ideal):

    • Vehicle: 100% Signal.

    • Active (1 µM): 10% Signal (Significant Inhibition).

    • Negative Control (10 µM): 95-100% Signal (No Inhibition).

  • Scenario B (Off-Target Toxicity):

    • Vehicle: 100% Signal.

    • Active (1 µM): 10% Signal.

    • Negative Control (10 µM): 20% Signal.

  • Scenario C (Solvent Effect):

    • Vehicle: 50% Signal (compared to untreated).

    • Active: 10% Signal.

    • Control: 10% Signal.

References

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature.

  • Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. "SB-202474 (Standard Negative Control Reference)." National Center for Biotechnology Information.

Introduction: Targeting the KNDy Neuron with Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacokinetics of Quinoline-Based NK3 Antagonists

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of key quinoline-based neurokinin-3 (NK3) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the causal relationships behind experimental designs and the clinical implications of pharmacokinetic variability.

The discovery of the role of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamic arcuate nucleus has revolutionized the therapeutic approach to sex-hormone-dependent disorders, most notably the vasomotor symptoms (VMS) associated with menopause.[1] During menopause, declining estrogen levels lead to a loss of negative feedback, causing hypertrophy and hyperactivity of these KNDy neurons.[1][2][3] This hyperactivity, driven by the neuropeptide neurokinin B (NKB) acting on the NK3 receptor (NK3R), disrupts thermoregulation and triggers VMS, commonly known as hot flashes and night sweats.[2][4][5]

Consequently, NK3R antagonists have emerged as a highly promising non-hormonal therapeutic strategy.[1][6] These agents work by blocking NKB signaling, thereby restoring normal activity in the thermoregulatory center.[1][7] The quinoline scaffold has proven to be a particularly effective structural motif in the design of potent and selective NK3R antagonists. This guide focuses on comparing the pharmacokinetic (PK) properties of leading quinoline-based compounds, including the FDA-approved fezolinetant and the dual NK1/NK3 antagonist elinzanetant, to provide a clear understanding of their clinical potential and developmental history.

Mechanism of Action: Modulating the KNDy Signaling Cascade

The therapeutic rationale for NK3R antagonists is grounded in their ability to precisely modulate the overactive KNDy signaling pathway in a hypoestrogenic state. The diagram below illustrates this pathway and the intervention point for these antagonists.

NK3R_Pathway cluster_Hypothalamus Hypothalamic KNDy Neuron Estrogen Low Estrogen (Menopause) KNDy KNDy Neuron Hypertrophy & Hyperactivity Estrogen->KNDy Loss of Negative Feedback NKB Neurokinin B (NKB) Release KNDy->NKB NK3R NK3 Receptor NKB->NK3R Binds to Thermo Thermoregulatory Center Disruption NK3R->Thermo Activates VMS Vasomotor Symptoms (Hot Flashes) Thermo->VMS Triggers Antagonist Quinoline-Based NK3 Antagonist Antagonist->NK3R Blocks

Sources

Assessing off-target effects of Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- Common Name: SB-269970 Primary Target: 5-HT7 Receptor (Antagonist/Inverse Agonist)[1][2]

Executive Summary

SB-269970 remains the "gold standard" pharmacological probe for interrogating 5-HT7 receptor function due to its high affinity (


) and superior selectivity profile compared to earlier generation compounds like DR-4004. However, its quinoline scaffold necessitates rigorous counter-screening, particularly against 5-HT1A receptors and 

-adrenergic subtypes. This guide outlines the comparative performance of SB-269970 and provides a self-validating workflow for assessing its off-target liabilities in drug discovery and neuroscience research.
Compound Profile & Mechanism of Action

SB-269970 functions as a potent antagonist (and inverse agonist in certain systems) of the 5-HT7 receptor.[1] The 5-HT7 receptor is


-coupled; its activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP. SB-269970 blocks this cascade.[3]

Why this matters: When assessing off-target effects, you must distinguish between loss of efficacy (due to poor binding) and functional noise (due to cross-reactivity with other


 or 

coupled pathways).
Visualization: 5-HT7 Signaling & Antagonism

The following diagram illustrates the primary signaling pathway blocked by SB-269970.

G SB SB-269970 (Antagonist) HT7 5-HT7 Receptor (GPCR) SB->HT7 Blocks Gs Gs Protein HT7->Gs Couples (Agonist-driven) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA ERK ERK/CREB Signaling PKA->ERK

Figure 1: Mechanism of Action. SB-269970 prevents the Gs-mediated accumulation of cAMP, a key readout for functional validation.

Comparative Selectivity Analysis

To validate your experimental results, you must benchmark SB-269970 against alternative tools. The primary historical competitor is DR-4004 , and a modern alternative is JNJ-18038683 .

Expert Insight: While DR-4004 is often cited, it possesses a "dirtier" profile, particularly at the 5-HT1A receptor (the closest homolog to 5-HT7).[4] If your phenotype disappears when switching from DR-4004 to SB-269970, the original effect was likely an off-target 5-HT1A artifact.

Table 1: Selectivity & Affinity Comparison
FeatureSB-269970 (Focus)DR-4004 (Alternative 1)JNJ-18038683 (Alternative 2)
5-HT7 Affinity (

)
8.3 – 8.9 (High)8.0 – 8.58.2 – 8.8
Primary Off-Target Risk

-Adrenergic (at >10µM)
5-HT1A (Significant)CYP Enzymes (PK liability)
Selectivity vs 5-HT1A >100-fold < 50-fold> 100-fold
Selectivity vs 5-HT5A >50-fold ModerateHigh
Brain Penetration Good (Rapid onset)ModerateExcellent
Pharmacokinetics Short half-life (<2h in rodents)ModerateImproved oral bioavailability
Verdict Best for Acute mechanistic proof-of-concept. Obsolete for selective 5-HT7 interrogation.Best for Chronic or oral dosing studies.
Experimental Workflow: Assessing Off-Target Effects

When using SB-269970, you cannot assume "selectivity" implies "specificity" at all concentrations. The following workflow is designed to rigorously exclude off-target noise, specifically from 5-HT1A and Adrenergic receptors.

Visualization: The Validation Cascade

This decision tree guides the researcher through the necessary controls.

Workflow Start Start: SB-269970 Phenotype Observed Step1 1. Dose Response Check Start->Step1 Decision1 Effect at < 100 nM? Step1->Decision1 Step2 2. Counter-Screen (5-HT1A / Alpha2) Decision1->Step2 Yes Fail1 Likely Off-Target (Non-specific) Decision1->Fail1 No (>1µM req) Step3 3. Negative Control (Use 5-HT7 KO or Inactive Analog) Step2->Step3 No Binding Step2->Fail1 Binding Detected Pass Validated 5-HT7 Effect Step3->Pass Effect Absent in Control

Figure 2: Validation Cascade. A systematic approach to ruling out off-target artifacts.

Detailed Protocol: 5-HT1A Counter-Screening

The closest homolog to 5-HT7 is 5-HT1A.[4][5] Before publishing data attributing an effect solely to 5-HT7 blockade by SB-269970, you must exclude 5-HT1A occupancy.

Objective: Determine if the concentration of SB-269970 used in your primary assay displaces [3H]-8-OH-DPAT (a selective 5-HT1A agonist) from hippocampal membranes.

Materials
  • Tissue: Rat Hippocampal Membranes (rich in 5-HT1A) or CHO-h5HT1A cell lines.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).
    
  • Test Compound: SB-269970 (dissolved in DMSO, final concentration <0.1%).

  • Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT) or 10 µM WAY-100635.

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris buffer. Centrifuge at 48,000 x g for 20 mins.

    • Resuspend pellet to a final protein concentration of 0.5 mg/mL.

    • Why: High protein concentration ensures sufficient receptor density for the radioligand to bind, improving signal-to-noise ratio.

  • Incubation Setup:

    • Tube A (Total Binding): Membrane +

      
      -8-OH-DPAT (1 nM) + Vehicle.
      
    • Tube B (NSB): Membrane +

      
      -8-OH-DPAT (1 nM) + 10 µM WAY-100635.
      
    • Tube C (Test): Membrane +

      
      -8-OH-DPAT (1 nM) + SB-269970 (at your experimental dose, e.g., 100 nM) .
      
  • Equilibrium Phase:

    • Incubate at 25°C for 60 minutes.

    • Critical: 5-HT receptors equilibrate rapidly, but 60 minutes ensures steady-state for accurate

      
       calculation.
      
  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Data Analysis (Self-Validation):

    • Calculate Specific Binding:

      
      .
      
    • Calculate % Inhibition by SB-269970:

      
      .
      
    • Pass Criteria: If SB-269970 at 100 nM shows < 20% inhibition of 5-HT1A binding, your primary effect is likely 5-HT7 mediated. If inhibition is >50%, your concentration is too high, and you are confounding your data with 5-HT1A blockade.

Critical Troubleshooting: The "Quinoline" Factor

SB-269970 contains a quinoline scaffold. In medicinal chemistry, this structure can sometimes act as a "privileged scaffold" that binds promiscuously to kinases or other GPCRs.

  • Adrenergic Risk: High doses (>10 µM) of SB-269970 have been shown to interact with

    
    -adrenoceptors.
    
    • Symptom:[3][4][6][7][8][9][10][11] If your animal model shows rapid cardiovascular changes (blood pressure drops) immediately upon dosing, this is likely an

      
      -adrenergic off-target effect, not 5-HT7.
      
  • Metabolic Stability: SB-269970 has a short half-life.

    • Experimental Design Fix: Do not use SB-269970 for 24-hour behavioral studies without continuous infusion or repeated dosing. A single injection will not maintain receptor occupancy, leading to false negatives.

References
  • Hagan, J. J., et al. (2000). Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist.[12] British Journal of Pharmacology.[12]

  • Nikiforuk, A., et al. (2013). Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats.[8][12] PLoS ONE.

  • Lovell, P. J., et al. (2000). A novel, potent and selective 5-HT(7) antagonist: (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl) phenol (SB-269970). Journal of Medicinal Chemistry.

  • Hedlund, P. B., et al. (2003). 5-HT7 receptor inhibition and inactivation induce antidepressant-like behavior and sleep pattern. Biological Psychiatry.[13]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-, a compound for which specific disposal information may not be readily available. By applying established principles of laboratory safety and hazardous waste management, we can ensure the protection of both laboratory personnel and the environment.

The core principle guiding the disposal of any new or uncharacterized compound is to treat it as hazardous waste.[1] This "cradle to grave" approach ensures the highest level of safety and regulatory compliance from the point of generation to final disposal.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-, we must infer its potential hazards from its structural components. The parent compound, Acetamide, is classified as a suspected carcinogen (H351).[2][3] Therefore, it is imperative to handle this derivative with the utmost caution.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.[1]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]To prevent skin contact with the potentially hazardous compound.
Body Protection A laboratory coat and, if handling larger quantities, a chemical-resistant apron.[1]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation, especially when handling powders outside of a certified chemical fume hood.[1]To prevent inhalation of potentially carcinogenic dust or aerosols.

All handling and preparation for disposal of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- waste.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the foundational steps of compliant chemical waste management.[1]

  • Do Not Mix: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, do not mix Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- waste with other waste streams.[1] Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.

  • Segregate Solid and Liquid Waste:

    • Solid Waste: Includes contaminated items such as gloves, weigh boats, and paper towels.[1]

    • Liquid Waste: Encompasses unused solutions and reaction mixtures.[1]

Step 2: Waste Collection and Containerization

The selection of an appropriate waste container is crucial for safe storage and transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Container Condition: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.

  • Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-"

    • The approximate quantity of the waste

    • The date of accumulation

    • The name and contact information of the principal investigator or responsible person

    • The specific hazards (e.g., "Suspected Carcinogen")

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste is regulated and essential for safety.

  • Location: Store hazardous waste in a designated, well-ventilated satellite accumulation area within the laboratory.[4]

  • Secondary Containment: Always use secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks or spills.

  • Segregation: Store containers of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- waste segregated from incompatible materials.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.[1]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Do Not Use Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[2][5] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of chemical waste.[5]

III. Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can clean it up using an absorbent material.[1] The contaminated absorbent material must then be disposed of as hazardous waste.

  • Large Spills: In the case of a large spill, evacuate the area immediately, secure it to prevent entry, and contact your institution's emergency response team or EHS department.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

IV. Regulatory Framework

The disposal of chemical waste is governed by federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[5] Academic laboratories may also be subject to the EPA's Subpart K regulations, which provide alternative standards for managing hazardous waste in these settings.[4] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_emergency Emergency Response A Identify Waste: Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- B Assess Hazards: Treat as Suspected Carcinogen A->B C Don Appropriate PPE B->C D Segregate Solid & Liquid Waste C->D Begin Disposal E Select & Label Approved Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Spill or Exposure Occurs F->H If Spill Occurs I Follow Emergency Procedures: - Evacuate (if large spill) - Decontaminate - Seek Medical Attention H->I J Report to EHS/ Emergency Response I->J

Sources

Operational Safety Guide: Handling Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- (SB-269970)

[1]

Executive Summary & Hazard Profiling

The Critical Insight: Do not treat this substance merely as a generic organic solid. It is a potent, brain-penetrant 5-HT7 receptor antagonist with a pKi of ~8.9 [1].[1] While generic Safety Data Sheets (SDS) often default to "Caution: Substance not fully tested," the pharmacological potency dictates that you handle this as a Occupational Exposure Band (OEB) 3 or 4 compound.[1]

Risk Analysis Matrix
Hazard DomainSpecific RiskOperational Implication
Pharmacological High affinity 5-HT7 antagonism.[1] CNS active.Inhalation of dust can lead to systemic CNS effects (sedation, hypothermia).[1]
Chemical Structure Quinoline derivative.Potential for mucous membrane irritation and hepatotoxicity (linked to quinoline scaffolds).[1]
Solvent Interaction Commonly dissolved in DMSO.DMSO facilitates transdermal absorption. A spill of the solution is far more dangerous than the dry powder.
Physical State Fine crystalline powder.High electrostatic potential; prone to "flying" during weighing.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable. They are designed to create redundancy—if one barrier fails, another remains.

A. Respiratory Protection (The Primary Barrier)[1]
  • Solid State (Weighing/Transfer):

    • Minimum: N95/FFP2 respirator if handling inside a certified Fume Hood.

    • Recommended: P100/P3 half-mask respirator if handling outside a hood (strongly discouraged) or if the powder is micronized.[1]

  • Solution State: Surgical mask is insufficient. Use a Fume Hood to capture solvent vapors (DMSO/Ethanol).[1]

B. Dermal Protection (The Variable Barrier)

Standard nitrile gloves are permeable to DMSO within minutes.[1] You must use a Double-Gloving Protocol when handling solutions.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1]

  • Outer Layer:

    • For Solids: Standard Nitrile (4-6 mil).[1]

    • For DMSO Solutions:Silver Shield/4H (Laminate) or Thick Nitrile (>8 mil).[1]

    • Why? DMSO carries the antagonist through the skin and into the bloodstream rapidly.[1] Laminate gloves provide >4 hours of breakthrough time for DMSO [2].

C. Ocular Protection[3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).[1]

  • Prohibited: Safety glasses with open sides (dust can bypass).[1]

Operational Protocol: Step-by-Step Handling

Phase 1: Weighing & Containment
  • The Problem: Quinoline derivatives are often static-charged.[1]

  • The Fix: Use an ionizing bar or anti-static gun inside the balance enclosure.[1]

  • Place the balance inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Don PPE: Double nitrile gloves, lab coat, goggles.

  • Pre-weigh the transfer vial/tube.

  • Transfer powder using a disposable spatula. Do not return excess powder to the stock bottle to prevent cross-contamination.[1]

  • Wipe the exterior of the stock bottle with a methanol-dampened wipe before returning to storage.[1]

Phase 2: Solubilization (The High-Risk Moment)[1]
  • Solvent: Typically DMSO or Ethanol.

  • Add solvent slowly. Exothermic reactions are rare but possible with amides.

  • Vortexing: Ensure the tube is capped tightly. Vortex inside the hood.

  • Visual Check: Inspect for clarity. If heating is required (to ~45°C), use a water bath, not a direct hot plate, to prevent solvent flashing.[1]

Phase 3: In Vivo Administration (If applicable)[1]
  • Risk: Needlestick injury injects a potent CNS antagonist directly.

  • Protocol:

    • Use Luer-Lock syringes only (prevents needle pop-off).[1]

    • Do not recap needles.

    • Restrain animals fully. A struggle during injection is the #1 cause of self-injection.[1]

Emergency & Disposal Workflows

Spills
  • Dry Powder: Do not sweep (creates dust).[1] Cover with wet paper towels (water/surfactant), then wipe up.[1]

  • DMSO Solution:

    • Evacuate the immediate area (vapors).[1]

    • Don Silver Shield/Laminate gloves .

    • Absorb with vermiculite or chem-pads.[1]

    • Clean surface with 10% bleach followed by Ethanol.

Waste Disposal[1][5][6]
  • Classification: Hazardous Chemical Waste (P-List or equivalent high-tox stream). [1]

  • Method: Incineration. Do not dispose of down the drain.

  • Container: Label clearly as "Contains SB-269970 (5-HT7 Antagonist) + DMSO."[1]

Visualized Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocolcluster_0Phase 1: Preparationcluster_1Phase 2: Manipulationcluster_2Phase 3: TerminationStartStart: SB-269970 HandlingRiskRisk Assessment(Potent CNS Agent)Start->RiskPPEDon PPE:Double Nitrile + Goggles(Add Laminate if DMSO used)Risk->PPEWeighWeighing(In Fume Hood/Enclosure)PPE->WeighSolubilizeSolubilization(DMSO/Ethanol)Weigh->SolubilizeSplashSplash Event?Solubilize->SplashChangeGlovesIMMEDIATE Action:Remove Gloves -> Wash -> RegloveSplash->ChangeGlovesYesWasteDisposal:High-Temp IncinerationSplash->WasteNoChangeGloves->WasteDeconDecontamination:10% Bleach -> Ethanol WipeWaste->Decon

Figure 1: Decision logic for safe handling, emphasizing the critical "Splash Event" loop due to DMSO permeability.

References

  • Hagan, J. J., et al. (2000).[2] "Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist." British Journal of Pharmacology.

  • Ansell Healthcare. (2022). "Permeation & Degradation Database: DMSO Resistance." Ansell Chemical Guardian.

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press.[1]

  • PubChem. (2023). "Compound Summary: SB-269970." National Library of Medicine. [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.